molecular formula C14H20O2 B157365 Butanoic acid, 1,1-dimethyl-2-phenylethyl ester CAS No. 10094-34-5

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

Cat. No.: B157365
CAS No.: 10094-34-5
M. Wt: 220.31 g/mol
InChI Key: SHSGYHAHMQLYRB-UHFFFAOYSA-N
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Description

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester, with the CAS Registry Number 10094-34-5, is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound, a member of the aryl alkyl alcohol simple acid esters (AAASAE), is characterized as a colorless liquid with a mild, herbaceous odor of considerable tenacity . Its primary application is as a fragrance ingredient, and it is commonly found in a wide range of consumer and research formulations including fine fragrances, decorative cosmetics, shampoos, toilet soaps, and other toiletries . It is also utilized in non-cosmetic products such as household cleaners and detergents . The compound has been approved by the FDA as GRAS (Generally Recognized as Safe) for use as a flavoring and is also recognized by FEMA . From a regulatory and safety research perspective, toxicological data indicates a low acute toxicity profile, with oral and dermal LD50 values demonstrated to be greater than 5 g/kg in animal studies . The worldwide volume of use for this fragrance material is estimated to be in the region of 100 to 1000 metric tons per year . This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-methyl-1-phenylpropan-2-yl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H20O2/c1-4-8-13(15)16-14(2,3)11-12-9-6-5-7-10-12/h5-7,9-10H,4,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSGYHAHMQLYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5038830
Record name alpha,alpha-Dimethylphenethyl butyrate
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colourless liquid; Mild, herbaceous, fruity aroma
Record name Butanoic acid, 1,1-dimethyl-2-phenylethyl ester
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Record name alpha,alpha-Dimethylphenethyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1645/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

253.00 to 255.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-1-phenyl-2-propanyl butyrate
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URL http://www.hmdb.ca/metabolites/HMDB0040226
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in mineral oil and most fixed oils; insoluble in water and propylene glycol, Soluble (in ethanol)
Record name alpha,alpha-Dimethylphenethyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1645/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.960-0.971
Record name alpha,alpha-Dimethylphenethyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1645/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10094-34-5
Record name Dimethylbenzylcarbinyl butyrate
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URL https://commonchemistry.cas.org/detail?cas_rn=10094-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dimethyl benzyl carbinyl butyrate
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Record name Butanoic acid, 1,1-dimethyl-2-phenylethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha,alpha-Dimethylphenethyl butyrate
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Record name α,α-dimethylphenethyl butyrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL BENZYL CARBINYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q0C60547R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methyl-1-phenyl-2-propanyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What are the physicochemical properties of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

Prepared by: Gemini, Senior Application Scientist

Introduction

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester, also known by its IUPAC name (2-methyl-1-phenylpropan-2-yl) butanoate, is an organic compound classified as an aryl alkyl alcohol simple acid ester.[1] With the CAS Registry Number 10094-34-5, this molecule is a significant component in the flavor and fragrance industries, valued for its mild, herbaceous, and fruity aroma profile.[2][3] Its applications extend to various consumer products, including soaps, cleaning compounds, and as a flavoring agent in foods.[2]

For researchers and professionals in drug development, understanding the physicochemical properties of ester-containing molecules is paramount. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and stability. This guide provides a comprehensive analysis of the core physicochemical attributes of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester, supported by established experimental protocols and field-proven insights to ensure scientific integrity and practical applicability.

Chemical Structure and Identifiers

The molecular structure consists of a butanoate group esterified to a tertiary alcohol, α,α-dimethylphenethyl alcohol. This structure, featuring a bulky alkyl group adjacent to the phenyl ring and a flexible butyrate chain, dictates its physical and chemical behavior.

IdentifierValueSource
IUPAC Name (2-methyl-1-phenylpropan-2-yl) butanoatePubChem[2]
CAS Number 10094-34-5PubChem[2]
Molecular Formula C₁₄H₂₀O₂PubChem[2]
Molecular Weight 220.31 g/mol PubChem[2]
Canonical SMILES CCCC(=O)OC(C)(C)CC1=CC=CC=C1PubChem[2]
InChIKey SHSGYHAHMQLYRB-UHFFFAOYSA-NCheméo[4]
Synonyms 1,1-Dimethyl-2-phenylethyl butyrate, α,α-Dimethylphenethyl butyrate, Dimethylbenzylcarbinyl butyratePubChem[2]

Core Physicochemical Properties

The physicochemical data for this ester are summarized below. These values are critical for predicting its behavior in both biological and chemical systems.

PropertyValueUnitSource / Method
Physical Description Colourless liquid; Mild, herbaceous, fruity aroma-JECFA[2]
Boiling Point 253.00 - 255.00 (at 760 mm Hg)°CThe Good Scents Company[2]
Density 0.960 - 0.971g/cm³JECFA[2]
Refractive Index 1.484 - 1.489-JECFA[2]
Water Solubility Insoluble-JECFA[2]
Solvent Solubility Soluble in mineral oil, most fixed oils, and ethanol-JECFA[2]
logP (Octanol/Water) 3.351-Cheméo (Crippen Method)[4]
Enthalpy of Vaporization 56.89kJ/molCheméo (Joback Method)[4]
Vapor Pressure Not available--
pKa Not applicable-As an ester, it lacks a readily ionizable group.

Detailed Analysis of Key Properties

Lipophilicity and Solubility

The octanol-water partition coefficient (logP) is a critical parameter in drug design, indicating the lipophilicity of a compound. With a calculated logP value of 3.351, Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is classified as a lipophilic molecule.[4] This suggests it will readily partition into lipid environments, such as cell membranes, which is a key factor for passive diffusion and absorption.

Its observed insolubility in water and solubility in oils and ethanol are consistent with this logP value.[2] For drug development purposes, this high lipophilicity might necessitate formulation strategies such as lipid-based delivery systems to enhance bioavailability if administered orally.

Chemical Stability

As an ester, the primary degradation pathway for this compound is hydrolysis of the ester linkage, yielding butanoic acid and α,α-dimethylphenethyl alcohol. This reaction can be catalyzed by both acids and bases. Therefore, the stability of the compound is highly pH-dependent. In formulation development, it is crucial to maintain a pH range close to neutral (pH 6-8) to minimize hydrolytic degradation. Stress testing under various pH conditions is essential to establish a stable formulation and determine the shelf-life, as outlined in the experimental section below.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized methodologies must be employed. The following protocols are foundational for characterizing ester-based compounds in a drug development setting.

Protocol 1: Determination of Octanol-Water Partition Coefficient (logP)

This protocol is based on the OECD 107 shake-flask method, a gold standard for logP determination.

Expertise & Experience: The shake-flask method, while labor-intensive, provides the most reliable measure of logP. The key to accuracy is ensuring that the two phases (octanol and water) are mutually saturated before the experiment and that the analyte concentration is measured accurately in both phases after equilibrium is reached.

Methodology:

  • Preparation of Phases:

    • Mix equal volumes of 1-octanol and purified water in a large separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate for at least 24 hours before use.

  • Stock Solution Preparation:

    • Prepare a stock solution of the ester in 1-octanol at a concentration of approximately 1 mg/mL.

  • Partitioning:

    • In a glass centrifuge tube, combine 5 mL of the saturated water phase and 5 mL of the saturated octanol phase containing the ester (or a dilution of the stock solution).

    • Cap the tube and shake gently by inversion for 20 minutes at a controlled temperature (e.g., 25 °C).

    • Senior Application Scientist's Note: Vigorous shaking can lead to the formation of emulsions, which complicates phase separation. Gentle, consistent inversion is sufficient to reach equilibrium.

  • Phase Separation:

    • Centrifuge the mixture at 2000 x g for 15 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and octanol phases.

    • Quantify the concentration of the ester in each phase using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). The phenyl group acts as a chromophore for reliable detection.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The final result is expressed as logP: logP = log10([Concentration]octanol / [Concentration]aqueous)

LogP_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Mix Octanol & Water p2 Shake for 24h (Saturation) p1->p2 p3 Separate Phases p2->p3 e2 Combine Phases & Shake p3->e2 e1 Prepare Stock in Octanol e1->e2 e3 Centrifuge for Separation e2->e3 a1 Sample Both Phases e3->a1 a2 Quantify via HPLC-UV a1->a2 a3 Calculate logP a2->a3

Caption: Workflow for LogP determination via shake-flask method.

Protocol 2: Hydrolytic Stability Assessment

This protocol provides a framework for evaluating the compound's stability in aqueous solutions at different pH levels, aligning with ICH Q1A(R2) guidelines for stability testing.[5]

Trustworthiness: This protocol is a self-validating system. The use of a stability-indicating HPLC method is critical; it must be able to separate the intact parent compound from all potential degradation products. This ensures that the decrease in the parent compound's concentration is accurately measured and not masked by co-eluting species.

Methodology:

  • Buffer Preparation:

    • Prepare three aqueous buffers: pH 4.0 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).

  • Sample Preparation:

    • Prepare a stock solution of the ester in a water-miscible organic solvent (e.g., acetonitrile) to overcome solubility issues.

    • Spike a small volume of the stock solution into each of the three buffers to a final concentration of ~100 µg/mL. The final concentration of the organic solvent should be minimal (<1%) to avoid affecting the reaction kinetics.

  • Incubation:

    • Divide each buffered solution into aliquots in sealed glass vials.

    • Place the vials in a temperature-controlled oven at 40 °C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH condition.

    • Immediately quench the reaction by neutralizing or diluting the sample in the mobile phase to prevent further degradation before analysis.

  • Analysis:

    • Analyze each sample using a validated stability-indicating RP-HPLC-UV method.

    • Record the peak area of the parent compound.

  • Data Evaluation:

    • Plot the natural logarithm of the remaining parent compound concentration versus time for each pH.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k.

Stability_Workflow cluster_setup Study Setup cluster_sampling Sampling & Analysis cluster_eval Evaluation s1 Prepare Buffers (pH 4, 7, 9) s2 Spike Compound into Buffers s1->s2 s3 Incubate Samples at 40°C s2->s3 t0 T=0h s3->t0 t1 T=2h s3->t1 t_n T=...h s3->t_n analysis Analyze via Stability-Indicating HPLC t0->analysis t1->analysis t_n->analysis d1 Plot ln(Conc) vs. Time analysis->d1 d2 Calculate Rate Constant (k) d1->d2 d3 Determine Half-life (t½) d2->d3

Caption: Workflow for assessing hydrolytic stability of the ester.

Safety and Handling

While primarily used in consumer goods, appropriate laboratory safety precautions are necessary. A toxicological review noted that data on acute toxicity, skin irritation, and sensitization are available for this compound as a fragrance ingredient.[1] For a structurally similar compound, 1,1-dimethyl-2-phenylethyl acetate, skin irritation was observed.[6] Therefore, standard personal protective equipment, including gloves and safety glasses, should be worn. Handling should occur in a well-ventilated area, and storage should be in a cool, tightly sealed container away from heat and open flames.[6]

Conclusion

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is a lipophilic compound with well-defined physical properties but inherent chemical liabilities related to its ester functionality. Its high logP value is a key determinant of its solubility and potential for membrane permeability, making it a subject of interest for ADME modeling. Its susceptibility to pH-dependent hydrolysis requires careful consideration during formulation to ensure product stability and efficacy. The experimental protocols detailed herein provide a robust framework for scientists to accurately characterize this and similar ester-containing molecules, generating the reliable data necessary for successful drug development and formulation.

References

  • PubChem. (n.d.). 1,1-Dimethyl-2-phenylethyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 1,1-dimethyl-2-phenylethyl butyrate. Food and Chemical Toxicology, 50 Suppl 2, S439-S442. Retrieved from [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, α,α-dimethylphenylethyl butyrate, CAS Registry Number 10094-34-5. Food and Chemical Toxicology.
  • PubChem. (n.d.). Phenethyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Butanoic acid, (1S)-1-phenylethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). rose butanoate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester (CAS 10094-34-5). Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). α,α-Dimethylphenethyl butyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenethyl butyrate. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Perfumer's Apprentice. (2021). 1,1-Dimethyl-2-phenylethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Mechanism of α,α-Dimethylphenethyl Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of α,α-dimethylphenethyl butyrate, a valuable fragrance and flavor compound. It is intended for an audience of researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This document delves into the primary synthetic pathways, their underlying mechanisms, and detailed experimental protocols. Emphasis is placed on the rationale behind procedural choices, ensuring a deep understanding of the chemical transformations involved. Furthermore, this guide outlines methods for the purification and characterization of the final product, supported by spectroscopic data.

Introduction: The Significance of α,α-Dimethylphenethyl Butyrate

α,α-Dimethylphenethyl butyrate, also known as dimethyl benzyl carbinyl butyrate, is an ester prized for its complex aroma profile. It possesses a mild, herbaceous, and fruity scent with plum and prune-like notes, making it a valuable ingredient in the fragrance and flavor industries.[1][2][3] Its structural complexity, featuring a tertiary alcohol moiety, presents interesting challenges and considerations in its synthesis. This guide will explore the most common and effective methods for its preparation.

Chemical and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₄H₂₀O₂[4]
Molecular Weight 220.31 g/mol [4]
Appearance Colorless liquid[4]
Odor Mild, herbaceous, fruity, plum-like[2][3]
Boiling Point 253-255 °C at 760 mmHg[4]
Density 0.969 g/mL at 25 °C[4]
Refractive Index 1.4839 (at 20 °C)[4]

Synthesis of Precursors

The successful synthesis of α,α-dimethylphenethyl butyrate relies on the availability of high-purity precursors. The two key starting materials are α,α-dimethylphenethyl alcohol and a butyrylating agent (butyric acid or butyryl chloride).

Synthesis of α,α-Dimethylphenethyl Alcohol (2-Methyl-1-phenyl-2-propanol)

α,α-Dimethylphenethyl alcohol is a tertiary alcohol that serves as the backbone of the target ester. A common laboratory and industrial synthesis involves the Grignard reaction between a phenylmagnesium halide and isobutyraldehyde.[5]

  • Reaction: Phenylmagnesium bromide + Isobutyraldehyde → 2-Methyl-1-phenyl-1-propanol

  • Mechanism: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of isobutyraldehyde. The resulting magnesium alkoxide is then protonated during an acidic workup to yield the desired tertiary alcohol.

Alternatively, methods involving the reaction of chlorobenzene with magnesium and isobutyraldehyde have been patented.[5]

Preparation of Butyrylating Agents
  • Butyric Acid: This carboxylic acid is commercially available. For syntheses requiring high purity, it can be distilled.

  • Butyryl Chloride: This more reactive acyl chloride can be prepared from butyric acid by reaction with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Synthetic Pathways and Mechanisms

Two primary pathways are viable for the synthesis of α,α-dimethylphenethyl butyrate: Fischer-Speier Esterification and acylation with butyryl chloride. The choice between these methods often depends on factors such as desired reaction conditions, scale, and the need to avoid strongly acidic environments.

Pathway 1: Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between α,α-dimethylphenethyl alcohol and butyric acid.[4][6]

Fischer_Esterification_Pathway Fischer-Speier Esterification Pathway Reactant1 α,α-Dimethylphenethyl Alcohol Product α,α-Dimethylphenethyl Butyrate Reactant1->Product Reacts with Reactant2 Butyric Acid Reactant2->Product Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product Byproduct Water Product->Byproduct Forms Fischer_Esterification_Mechanism Mechanism of Fischer Esterification cluster_step1 1. Protonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Proton Transfer cluster_step4 4. Elimination of Water cluster_step5 5. Deprotonation ButyricAcid Butyric Acid ProtonatedAcid Protonated Butyric Acid ButyricAcid->ProtonatedAcid + H⁺ Alcohol α,α-Dimethylphenethyl Alcohol TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Alcohol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - H₂O Ester α,α-Dimethylphenethyl Butyrate ProtonatedEster->Ester - H⁺

Caption: Stepwise mechanism of Fischer esterification.

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine α,α-dimethylphenethyl alcohol (1.0 eq) and butyric acid (1.5-2.0 eq). The excess butyric acid helps to shift the equilibrium towards the product.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Due to the steric hindrance of the tertiary alcohol, a longer reaction time (several hours to overnight) may be required. [6]4. Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by fractional distillation under vacuum to obtain the pure α,α-dimethylphenethyl butyrate. [7][8]

Pathway 2: Acylation with Butyryl Chloride

This method offers a faster and often higher-yielding alternative to Fischer esterification, as the reaction with an acyl chloride is essentially irreversible. It is particularly useful for sterically hindered alcohols.

Acylation_Pathway Acylation with Butyryl Chloride Reactant1 α,α-Dimethylphenethyl Alcohol Product α,α-Dimethylphenethyl Butyrate Reactant1->Product Reacts with Reactant2 Butyryl Chloride Reactant2->Product Base Base (e.g., Pyridine) Base->Product Byproduct Pyridinium Hydrochloride Product->Byproduct Forms

Caption: Synthesis via acylation with butyryl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of α,α-dimethylphenethyl alcohol attacks the highly electrophilic carbonyl carbon of butyryl chloride, forming a tetrahedral intermediate.

  • Elimination of Chloride: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as a good leaving group.

  • Acid Scavenging: A base, such as pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, which is formed from the expelled chloride ion and the proton from the alcohol's hydroxyl group. This prevents the HCl from protonating the starting alcohol or the product ester. [9]

  • Reactant and Solvent Charging: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve α,α-dimethylphenethyl alcohol (1.0 eq) and a suitable base like pyridine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Addition of Acyl Chloride: Cool the solution in an ice bath (0 °C). Add butyryl chloride (1.1 eq) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 5-10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.

  • Work-up:

    • Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) to neutralize the excess pyridine.

    • Separate the organic layer and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum fractional distillation.

Data Characterization

The identity and purity of the synthesized α,α-dimethylphenethyl butyrate should be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Expected chemical shifts (in CDCl₃) are:

    • Aromatic protons: ~7.2-7.4 ppm (multiplet, 5H)

    • Methylene protons (-CH₂-): ~2.9 ppm (singlet, 2H)

    • Methyl protons (-C(CH₃)₂): ~1.5 ppm (singlet, 6H)

    • Butyrate chain protons: ~2.2 ppm (triplet, 2H, α-CH₂), ~1.6 ppm (sextet, 2H, β-CH₂), ~0.9 ppm (triplet, 3H, γ-CH₃) [1][2][8]* ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. Expected chemical shifts (in CDCl₃) are:

    • Carbonyl carbon: ~173 ppm

    • Aromatic carbons: ~126-137 ppm

    • Quaternary carbon (-C(CH₃)₂): ~83 ppm

    • Methylene carbon (-CH₂-): ~45 ppm

    • Methyl carbons (-C(CH₃)₂): ~25 ppm

    • Butyrate chain carbons: ~36 ppm (α-CH₂), ~18 ppm (β-CH₂), ~13 ppm (γ-CH₃) [1][2][10]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹. [11]* C-O stretch (ester): A strong absorption in the region of 1150-1250 cm⁻¹.

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 220. Common fragmentation patterns for esters include α-cleavage and McLafferty rearrangement. [12][13][14][15][16]Key fragments to expect include:

  • m/z = 131: Loss of the butyrate group.

  • m/z = 71: The butyryl cation.

  • m/z = 91: The tropylium ion (from the benzyl group).

Conclusion

The synthesis of α,α-dimethylphenethyl butyrate can be effectively achieved through either Fischer esterification or acylation with butyryl chloride. The choice of method will depend on the specific requirements of the synthesis, with the acyl chloride route generally offering faster reaction times and higher yields, especially given the sterically hindered nature of the tertiary alcohol. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity product suitable for its intended applications in the fragrance and flavor industries. The spectroscopic data outlined in this guide provide a robust framework for the characterization and quality control of the final product.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • U.S. Department of Commerce. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Esters From Alcohols. Retrieved from [Link]

  • Mount Allison University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Esters. Retrieved from [Link]

  • Walwil, H. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. International Journal of Chemistry, 10(1). [Link]

  • The Fragrance Conservatory. (n.d.). α,α-Dimethylphenethyl butyrate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of Butyl Butyrate Mass Spectrum. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • YouTube. (2019, January 6). SN1 reaction between 2-methyl-2-propanol and HCl. Retrieved from [Link]

  • Chegg. (2015, October 13). the IR Spectra of butyric acid and ethyl butyrate show sharp strong singlet absorption at 1725 cm-1.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

  • Wikimedia Commons. (2020, January 1). File:(+)-1-phenyl-2-propanol reacts with TosCl and pyridine to get an intermediate. The intermediate reacts with acetate to get a.svg. Retrieved from [Link]

  • YouTube. (2016, October 30). Part 1: Synthesis of an Ester from Alcohol and Carboxylic Acid (For NCEA Level 3 Organic Chemistry). Retrieved from [Link]

  • YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Retrieved from [Link]

  • Oregon State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). Alpha Alpha Dimethylphenethyl Butyrate &. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, August 27). Reaction Pathways - Substitution and elimination. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

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Solubility Profile of α,α-Dimethylphenethyl Butyrate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of α,α-dimethylphenethyl butyrate (CAS 10094-34-5), a fragrance ingredient with applications in various consumer products. We delve into the physicochemical properties of this ester, grounding our solubility predictions in the fundamental principles of molecular polarity and intermolecular forces. This document offers a detailed, authoritative protocol for the experimental determination of solubility via the shake-flask method, aligned with OECD Guideline 105, enabling researchers to generate precise quantitative data. The guide is intended to equip scientists and development professionals with the theoretical knowledge and practical methodologies required to effectively formulate and work with this compound.

Introduction and Molecular Profile

α,α-Dimethylphenethyl butyrate is a synthetic fragrance ingredient valued for its mild, fruity, and floral aroma.[1][2][3] Structurally, it is the ester of α,α-dimethylphenethyl alcohol and butyric acid. Understanding its behavior in various solvents is critical for formulation, quality control, and toxicological and environmental fate studies.

The molecule's structure is key to its solubility. It possesses a polar ester functional group capable of acting as a hydrogen bond acceptor, but this is sterically hindered and overshadowed by large, nonpolar regions: a phenyl ring and a total of ten aliphatic carbon atoms. This dual character dictates its interactions with different solvent classes.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₄H₂₀O₂[4]
Molecular Weight 220.31 g/mol [4]
Appearance Colorless liquid[4]
logP (XLogP3-AA) 3.5[4]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 2[4]
Boiling Point 237-255 °C
Density ~0.969 g/mL at 25 °C[5]

The Science of Solubility: Causality and Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means that substances with similar polarities and intermolecular forces are more likely to be miscible.

  • Polar Solvents (e.g., Water, Methanol): These solvents engage in strong hydrogen bonding networks. α,α-Dimethylphenethyl butyrate lacks a hydrogen bond donor and its large, nonpolar structure disrupts these networks, making it energetically unfavorable to dissolve. While the ester's oxygen atoms can act as hydrogen bond acceptors, this interaction is not sufficient to overcome the compound's significant hydrophobicity.[7][8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weaker van der Waals forces. The large hydrocarbon and phenyl regions of α,α-dimethylphenethyl butyrate interact favorably with these solvents, leading to high solubility.

  • Intermediate/Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have polar functional groups but do not donate hydrogen bonds. They can effectively solvate both the polar ester group and the nonpolar regions of the molecule, generally making them excellent solvents for esters.[6]

The octanol-water partition coefficient (logP) is a powerful quantitative predictor of solubility. A logP of 3.5 indicates that α,α-dimethylphenethyl butyrate is approximately 10³.⁵ (or over 3000) times more soluble in a nonpolar solvent like octanol than in water, confirming its highly lipophilic (hydrophobic) nature.[2][9]

Predicted Solubility in Common Laboratory Solvents

While precise quantitative data is best determined experimentally, we can confidently predict the solubility behavior of α,α-dimethylphenethyl butyrate based on its physicochemical properties.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticInsoluble High logP (3.5); large hydrophobic structure dominates.[4]
Propylene Glycol Polar ProticInsoluble Known insolubility; dominated by hydrogen bonding network.[4]
Methanol Polar ProticSparingly Soluble to Soluble The small alkyl group of methanol can interact with the ester, but solubility may be limited by the compound's large size.
Ethanol Polar ProticSoluble / Miscible Confirmed solubility; provides a good balance of polar and nonpolar character.[4]
Hexane NonpolarMiscible "Like dissolves like"; strong van der Waals interactions with the compound's nonpolar regions.
Toluene Nonpolar AromaticMiscible The aromatic ring of toluene interacts favorably with the phenyl group of the solute.
Diethyl Ether Polar AproticMiscible Effective at solvating large, lipophilic molecules with some polar character.
Ethyl Acetate Polar AproticMiscible As an ester itself, it is an excellent solvent for other esters.
Acetone Polar AproticMiscible Strong dipole moment effectively solvates the ester group, while its organic character interacts with the rest of the molecule.[6]
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble / Miscible A very strong polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
Mineral Oil NonpolarSoluble / Miscible Confirmed solubility; consists of long-chain alkanes.[4]

Authoritative Protocol for Experimental Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The following protocol is adapted from the OECD Guideline 105 (Water Solubility) and employs the Shake-Flask Method , which is suitable for substances with solubilities greater than 10⁻² g/L.[10][11][12] This protocol is a self-validating system that can be applied to any of the solvents listed above.

Principle

A surplus of the solute (α,α-dimethylphenethyl butyrate) is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solute, and its concentration is determined using a suitable analytical method (e.g., Gas Chromatography, HPLC).

Materials and Equipment
  • α,α-Dimethylphenethyl butyrate (purity >99%)

  • Solvent of interest (HPLC or analytical grade)

  • Glass flasks with low-adsorption screw caps or ground glass stoppers

  • Constant-temperature shaker bath or incubator

  • Centrifuge (for phase separation)

  • Syringes and filters (e.g., 0.45 µm PTFE for organic solvents, PVDF for aqueous)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument (GC-FID is recommended for this volatile compound)

Step-by-Step Methodology
  • Preliminary Test: Add approximately 0.1 g of the compound to 10 mL of the solvent in a flask. Shake vigorously for 10 minutes at room temperature. A visual inspection will confirm if the compound is readily soluble, sparingly soluble, or insoluble, which helps in planning the main test.

  • Equilibration: Prepare at least three replicate flasks. To each, add a known volume of the solvent (e.g., 25 mL). Add an excess amount of α,α-dimethylphenethyl butyrate to ensure a saturated solution with undissolved solute visible. Causality Note: Using an excess is critical to ensure the solution reaches its thermodynamic saturation point.

  • Agitation: Place the sealed flasks in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the flasks for a minimum of 24 hours. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached. Causality Note: Equilibrium is confirmed when two consecutive measurements are in agreement.

  • Phase Separation: After equilibration, allow the flasks to stand in the temperature bath for at least 24 hours to let undissolved material settle. To ensure complete separation of the saturated solution from the excess solute, centrifugation is the preferred method. Centrifuge the samples at a high speed until a clear supernatant is obtained. Trustworthiness Note: This step is crucial to avoid including undissolved micro-droplets in the analysis, which would falsely inflate the solubility measurement.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter it through a solvent-appropriate 0.45 µm filter. Accurately dilute the filtrate with fresh solvent to a concentration that falls within the calibrated range of your analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or other suitable method. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

  • Data Reporting: Report the solubility as an average of the replicates in units of g/L, mg/mL, or mol/L, specifying the temperature.

Visualization of Workflows and Concepts

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add excess solute to solvent in triplicate flasks B 2. Agitate at constant T (24-48h) A->B Reach Equilibrium C 3. Settle / Centrifuge to separate phases B->C Ensure Separation D 4. Sample & Filter clear supernatant C->D Isolate Saturated Solution E 5. Dilute sample for analysis D->E F 6. Quantify concentration (e.g., GC-FID) E->F

Caption: Shake-Flask Method for Solubility Determination.

Conceptual Solubility Diagram

G Solute α,α-Dimethylphenethyl Butyrate (Large Nonpolar Regions + Polar Ester) Nonpolar Nonpolar Solvent (e.g., Hexane) Van der Waals Forces Solute->Nonpolar Favorable Interaction 'Like Dissolves Like' Polar Polar Solvent (e.g., Water) Hydrogen Bonding Network Solute->Polar Unfavorable Interaction Disrupts H-Bonding

Caption: Principle of "Like Dissolves Like".

Safety and Handling Considerations

α,α-Dimethylphenethyl butyrate is classified as toxic to aquatic life with long-lasting effects (GHS hazard H411). Appropriate measures should be taken to prevent its release into the environment. While not classified for acute toxicity, it may cause mild skin and eye irritation.[13] Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated area or chemical fume hood.

Conclusion

α,α-Dimethylphenethyl butyrate is a highly lipophilic compound with negligible solubility in water and high solubility in nonpolar organic solvents and polar aprotic solvents. Its solubility in polar protic solvents like alcohols varies, with good solubility in ethanol. These characteristics are directly attributable to its molecular structure, which is dominated by nonpolar hydrocarbon and aromatic moieties. For precise formulation and research, the authoritative shake-flask protocol provided herein should be employed to determine quantitative solubility in specific solvent systems.

References

  • PubChem. (n.d.). 1,1-Dimethyl-2-phenylethyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). α,α-Dimethylphenethyl butyrate. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

  • Pal, M., & Jana, S. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17748. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 13). 15.6: Physical Properties of Esters. Retrieved from [Link]

  • McMaster University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.5 Esters – Structure, Properties and Naming. Retrieved from [Link]

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

  • M&U International. (2014, January 23). Material Safety Data Sheet: Dimethyl Benzyl Carbinyl Butyrate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Venzmer, J. (2023, October 5). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Dimethyl-2-phenylethyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • LabAlley. (n.d.). alpha,alpha-Dimethylphenethyl butyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dimethyl benzyl carbinyl butyrate. Retrieved from [Link]

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Unveiling the Synthetic Nature of Butanoic Acid, 1,1-dimethyl-2-phenylethyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis for researchers, scientists, and drug development professionals.

Introduction: Correcting a Common Misconception

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester, also known by synonyms such as α,α-dimethylphenethyl butyrate and benzyl dimethyl carbinyl butyrate, is a significant component in the fragrance and flavor industries.[1][2] Its characteristic mild, herbaceous, and fruity aroma lends itself to a variety of commercial applications.[1] However, a critical review of scientific literature reveals a crucial distinction for researchers and developers: this ester is a synthetic creation and is not reported to occur naturally in foods or other natural sources.[3] This guide provides a comprehensive technical overview of this compound, focusing on its synthetic origins, chemical properties, and relevant toxicological data, thereby offering a scientifically grounded resource for professionals in the field.

Synthetic Origin and Manufacturing

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is synthesized industrially and is a member of the aryl alkyl alcohol simple acid esters (AAASAE) fragrance structural group.[4] The synthesis is typically achieved through the esterification of an aryl alkyl alcohol with a simple carboxylic acid.[4] In this case, the reaction involves α,α-dimethylphenethyl alcohol and butanoic acid. This process allows for the controlled production of the ester, ensuring high purity and consistent quality for its applications.

The commercial production of this and similar fragrance compounds is substantial, with a worldwide usage volume estimated between 100 and 1000 metric tons per year.[3] This scale of production underscores its importance in consumer and industrial products.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is essential for its application and for safety and handling considerations.

PropertyValueSource
Molecular Formula C₁₄H₂₀O₂[1]
Molecular Weight 220.31 g/mol [1]
Appearance Colourless liquid[1]
Odor Profile Mild, herbaceous, fruity aroma; described as a mix of fruits and flowers with notes of plums, prunes, and fresh blossoms.[1][2]
Boiling Point 253.00 to 255.00 °C @ 760.00 mm Hg[1]
Solubility Soluble in mineral oil and most fixed oils; insoluble in water and propylene glycol.[1]

Applications in Industry

The primary application of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester lies in the fragrance and flavor industries. It is used as a fragrance ingredient in a wide array of products, including soaps, cleaning compounds, and toilet preparations.[1] Its fruity and floral scent profile makes it a versatile component in creating complex and appealing aromas.[2] Furthermore, it is recognized as a flavoring agent or adjuvant by the FDA, indicating its use in food and beverage manufacturing.[1]

Toxicological and Safety Assessment

For researchers and professionals in drug development, a comprehensive understanding of a compound's safety profile is paramount. Butanoic acid, 1,1-dimethyl-2-phenylethyl ester has undergone toxicological reviews to establish its safety for use as a fragrance ingredient.[4]

Available data includes assessments of its physical properties, acute toxicity, skin irritation, mucous membrane (eye) irritation, skin sensitization, and genotoxicity.[4] A key finding from these assessments is that the existing information supports the safe use of this material in fragrances at current levels.[3] For repeated dose toxicity, data from a structurally similar analog, 1,1-dimethyl-2-phenylethyl acetate, was used to support the safety assessment.[3]

Conclusion

Visualizations

Chemical Structure of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

Caption: Chemical structure of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester.

Conceptual Synthesis Workflow

G Reactant1 α,α-Dimethylphenethyl Alcohol Reaction Esterification Reactant1->Reaction Reactant2 Butanoic Acid Reactant2->Reaction Catalyst Acid Catalyst Catalyst->Reaction Product Butanoic acid, 1,1-dimethyl-2-phenylethyl ester Reaction->Product Byproduct Water Reaction->Byproduct Purification Purification Product->Purification FinalProduct High-Purity Product Purification->FinalProduct

Caption: Conceptual workflow for the synthesis of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester.

References

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 1,1-dimethyl-2-phenylethyl butyrate. Food and Chemical Toxicology, 50 Suppl 2, S439–S442. [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, α,α-dimethylphenethyl butyrate, CAS Registry Number 10094-34-5. Food and Chemical Toxicology, 181 Suppl 1, 114078. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1-Dimethyl-2-phenylethyl butyrate. PubChem. Retrieved January 27, 2026, from [Link]

  • The Fragrance Conservatory. (n.d.). α,α-Dimethylphenethyl butyrate. Retrieved January 27, 2026, from [Link]

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Thermochemical properties and stability of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of available scientific literature and chemical databases reveals a significant scarcity of specific thermochemical and stability data for Butanoic acid, 1,1-dimethyl-2-phenylethyl ester . This suggests the compound is not widely synthesized or characterized in published research.

To fulfill the core requirements of providing a detailed technical guide, this document will focus on a structurally related and well-documented analogue: Phenethyl Butyrate (Butanoic acid, 2-phenylethyl ester). This compound shares the core butanoic acid ester structure with a phenylethyl group, making it a relevant and instructive model for understanding the physicochemical principles applicable to this class of molecules. The methodologies and principles discussed herein are directly transferable to the study of novel esters like the one specified in the topic.

Technical Guide: Thermochemical Properties and Stability of Phenethyl Butyrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenethyl butyrate (CAS No: 103-52-6), the ester of phenethyl alcohol and butanoic acid, is a compound of interest in the flavor, fragrance, and pharmaceutical industries. Its characteristic fruity, floral aroma makes it a valuable component in many commercial products. For researchers and drug development professionals, understanding the thermochemical properties and stability of such esters is paramount. These parameters govern a molecule's behavior under various processing and storage conditions, dictate its shelf-life, and influence its interaction with other excipients in a formulation.

This guide provides an in-depth examination of the thermochemical landscape and stability profile of phenethyl butyrate as a representative model for substituted phenylethyl esters. We will explore its key thermodynamic parameters, degradation pathways, and the state-of-the-art methodologies used for their characterization.

Molecular Structure and Physicochemical Properties

The foundational step in any thermochemical analysis is understanding the molecule's structure. Phenethyl butyrate possesses an ester functional group, an aliphatic chain, and an aromatic ring, each contributing to its overall properties.

Caption: Molecular structure of Phenethyl Butyrate.

Table 1: Key Physicochemical and Thermochemical Properties of Phenethyl Butyrate
PropertyValueSource
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Boiling Point 260 °C (at 1013 hPa)
Melting Point -4.5 °C
Flash Point 113 °C (Closed Cup)
Vapor Pressure 0.003 hPa (at 20 °C)
Log P (octanol/water) 3.3
Heat of Vaporization 52.0±3.0 kJ/mol

Stability Profile and Degradation Pathways

The stability of an ester like phenethyl butyrate is primarily dictated by its susceptibility to hydrolysis and oxidation. These degradation pathways are critical considerations in formulation science and shelf-life prediction.

Hydrolytic Stability

Ester hydrolysis is the cleavage of the ester bond by water, yielding the parent carboxylic acid (butanoic acid) and alcohol (phenethyl alcohol). This reaction is a primary concern for aqueous formulations or products stored in humid conditions.

Causality: The reaction is catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed (Saponification): The hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis and is irreversible as the resulting carboxylate anion is resonance-stabilized and non-reactive towards the alcohol.

The rate of hydrolysis is highly dependent on pH and temperature. Maximum stability is typically observed in a neutral to slightly acidic pH range (pH 4-6).

Oxidative Stability

While the ester group itself is relatively stable against oxidation, other parts of the molecule can be susceptible.

  • Benzylic Position: The methylene group adjacent to the phenyl ring (Cα of the phenethyl group) is a potential site for autoxidation. This process, often initiated by light, heat, or metal ion contaminants, can proceed via a free-radical chain mechanism, leading to the formation of hydroperoxides, which can further decompose into a variety of degradation products (e.g., aldehydes, ketones).

Experimental Protocols for Stability and Thermochemical Analysis

To ensure trustworthiness, protocols must be designed as self-validating systems. This involves using calibrated equipment, appropriate controls, and methods with established precision and accuracy.

Protocol: Isothermal Microcalorimetry for Reaction Kinetics

Objective: To measure the heat flow associated with the hydrolysis of phenethyl butyrate in real-time to determine kinetic parameters. This technique offers high sensitivity for detecting slow reactions.

Methodology:

  • Sample Preparation: Prepare solutions of phenethyl butyrate in a series of buffered aqueous solutions across a target pH range (e.g., pH 2, 5, 7, 9, 12). The concentration should be chosen to produce a measurable heat signal without causing solubility issues.

  • Instrument Setup: Calibrate a Tam IV or similar isothermal microcalorimeter at the desired experimental temperature (e.g., 25°C, 40°C, 60°C).

  • Measurement:

    • Load the sample ampoule with the phenethyl butyrate solution.

    • Load a reference ampoule with the corresponding buffer solution to cancel out heat effects from buffer dilution or instability.

    • Lower both ampoules into the measurement position and allow the system to equilibrate.

    • Record the heat flow (μW) over time. The reaction is monitored until it reaches completion or a steady state is achieved.

  • Data Analysis: The integrated heat flow over time is proportional to the total extent of reaction. The rate of heat production is proportional to the reaction rate. This data can be fitted to appropriate kinetic models (e.g., first-order, second-order) to determine rate constants (k) at each pH and temperature.

Expertise & Causality: Isothermal microcalorimetry is chosen over traditional HPLC-based methods for its ability to provide continuous, real-time kinetic data without the need for sample quenching and extraction, which can introduce artifacts. It directly measures the energetic signature of the bond-breaking process.

Protocol: Differential Scanning Calorimetry (DSC) for Thermal Events

Objective: To determine key thermal properties such as melting point, boiling point, and to assess thermal stability by observing decomposition on-set temperature.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of phenethyl butyrate into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., -50°C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature beyond its boiling point (e.g., 300°C).

    • A constant nitrogen purge (50 mL/min) is maintained to provide an inert atmosphere.

  • Data Analysis:

    • Melting: An endothermic peak corresponding to the melting point.

    • Boiling: A broad endothermic peak corresponding to vaporization.

    • Decomposition: A sharp or broad exothermic deviation from the baseline at high temperatures indicates the onset of thermal decomposition.

Trustworthiness: The use of hermetically sealed pans is crucial for volatile liquids like phenethyl butyrate to ensure that the observed endotherm corresponds to boiling and not premature evaporation, which would skew the results.

Workflow Diagram: Stability Assessment

cluster_prep 1. Sample Preparation cluster_hydrolytic 2a. Hydrolytic Stability cluster_thermal 2b. Thermal Stability cluster_analysis 3. Data Synthesis prep Prepare Phenethyl Butyrate in pH-controlled buffers imc Isothermal Microcalorimetry (Real-time kinetics) prep->imc hplc Forced Degradation (HPLC) (Identify degradants) prep->hplc dsc DSC Analysis (Melting, Boiling, Decomposition) tga TGA Analysis (Mass loss vs. Temp) analysis Kinetic Modeling & Thermodynamic Parameter Calculation imc->analysis hplc->analysis dsc->analysis tga->analysis

Caption: A comprehensive workflow for assessing the stability of phenethyl butyrate.

Conclusion

While a complete thermochemical dataset for Butanoic acid, 1,1-dimethyl-2-phenylethyl ester remains to be established, the analysis of its close analogue, phenethyl butyrate, provides a robust framework for its future characterization. The stability of such esters is governed by a balance of hydrolytic and oxidative susceptibility, both of which can be meticulously quantified using modern analytical techniques like isothermal microcalorimetry and differential scanning calorimetry. The protocols and principles outlined in this guide offer a validated pathway for researchers to generate the critical data needed to advance the development of new chemical entities with confidence.

References

  • Title: Phenethyl butyrate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Heat of Vaporization Source: NIST Chemistry WebBook URL: [Link]

Methodological & Application

Standard operating procedure for the synthesis of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed standard operating procedure for the synthesis of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester (CAS No. 10094-34-5). This ester, also known as α,α-Dimethylphenethyl butyrate, is a valuable compound in the fragrance and flavor industries, prized for its complex fruity and floral aroma profile.[1][2] The primary synthetic route detailed herein involves the acylation of a sterically hindered tertiary alcohol, 2-methyl-1-phenyl-2-propanol, with butanoyl chloride. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a reliable and reproducible synthesis.

Introduction and Significance

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is a colorless liquid with a characteristic mild, herbaceous, and fruity scent.[3] It is widely used as a fragrance ingredient in a variety of consumer products, including perfumes, soaps, and cosmetics, and as a flavoring agent in the food industry.[3][4] Its molecular structure, featuring a bulky tertiary ester, presents a unique synthetic challenge. Standard acid-catalyzed Fischer esterification is often inefficient for tertiary alcohols due to steric hindrance and the competing E1 elimination pathway that leads to dehydration of the alcohol.[5] Therefore, a more robust method is required.

The protocol outlined in this guide utilizes the highly efficient reaction between an acyl chloride and a tertiary alcohol in the presence of a non-nucleophilic base. This method circumvents the equilibrium limitations of Fischer esterification and proceeds rapidly under mild conditions to afford the desired product in high yield.[6][7]

Physicochemical Properties

A summary of the key properties of the target compound is provided below for reference.

PropertyValueSource
IUPAC Name (2-methyl-1-phenylpropan-2-yl) butanoatePubChem[3]
CAS Number 10094-34-5PubChem[3]
Molecular Formula C₁₄H₂₀O₂PubChem[3]
Molecular Weight 220.31 g/mol PubChem[3]
Appearance Colorless liquidJECFA[3]
Boiling Point 253-255 °C @ 760 mmHgThe Good Scents Company[3]
Density 0.960-0.971 g/cm³JECFA[3]
Solubility Insoluble in water; Soluble in ethanol and oils.JECFA[3]

Synthetic Strategy and Mechanism

The synthesis of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is achieved via a nucleophilic acyl substitution reaction. The tertiary alcohol, 2-methyl-1-phenyl-2-propanol, acts as the nucleophile, attacking the electrophilic carbonyl carbon of butanoyl chloride.

Overall Reaction

The reaction proceeds as follows:

Reaction Mechanism

The reaction follows a nucleophilic addition-elimination pathway. A non-nucleophilic base, such as pyridine or triethylamine, is crucial for scavenging the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[7]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the tertiary alcohol attacks the electrophilic carbonyl carbon of butanoyl chloride.

  • Formation of Tetrahedral Intermediate: This addition step forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The carbonyl double bond reforms, leading to the elimination of the chloride ion as a leaving group.

  • Deprotonation: The base removes the proton from the oxonium ion to yield the final ester product and the hydrochloride salt of the base.

Reaction_Mechanism cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 Butanoyl Chloride Int [Tetrahedral Intermediate] R1->Int 1. Nucleophilic Attack R2 2-methyl-1-phenyl-2-propanol Base Pyridine (Base) P2 Pyridinium Chloride P1 Butanoic acid, 1,1-dimethyl-2-phenylethyl ester Int->P1 2. Elimination & 3. Deprotonation

Caption: Nucleophilic Addition-Elimination Mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumePurity
2-methyl-1-phenyl-2-propanolC₁₀H₁₄O150.2210.01.50 g≥98%
Butanoyl chlorideC₄H₇ClO106.5512.01.28 g (1.25 mL)≥99%
Pyridine (anhydrous)C₅H₅N79.1015.01.19 g (1.21 mL)≥99.8%
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93-30 mL≥99.8%
1 M Hydrochloric Acid (aq)HCl--~20 mL-
Saturated Sodium Bicarbonate (aq)NaHCO₃--~20 mL-
Brine (Saturated NaCl aq)NaCl--~20 mL-
Anhydrous Magnesium SulfateMgSO₄120.37-~2 g-
Equipment
  • 100 mL Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Ice-water bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography (optional, for high purity)

  • Standard laboratory glassware (beakers, graduated cylinders)

Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup (Flask, Stir bar, N₂ atmosphere) Addition 2. Reagent Addition (Alcohol, Pyridine, DCM, then Butanoyl Chloride @ 0°C) Setup->Addition Reaction 3. Reaction (Stir at RT for 2-4h, Monitor by TLC) Addition->Reaction Workup 4. Aqueous Workup (Quench, Wash with HCl, NaHCO₃, Brine) Reaction->Workup Purify 5. Purification (Dry, Evaporate Solvent, Column Chromatography) Workup->Purify Analyze 6. Analysis (NMR, IR, GC-MS) Purify->Analyze

Caption: Overall experimental workflow.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1-phenyl-2-propanol (1.50 g, 10.0 mmol).

    • Add anhydrous dichloromethane (DCM, 20 mL) to dissolve the alcohol.

    • Add anhydrous pyridine (1.21 mL, 15.0 mmol) to the solution. Seal the flask with a septum.

    • Place the flask in an ice-water bath and stir the solution for 5-10 minutes.

  • Acylation:

    • Draw butanoyl chloride (1.25 mL, 12.0 mmol) into a dry syringe.

    • Add the butanoyl chloride dropwise to the stirred, cooled solution over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will form.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-4 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting alcohol.

  • Aqueous Workup:

    • Once the reaction is complete, cool the flask in an ice bath and cautiously add 10 mL of deionized water to quench any remaining butanoyl chloride.

    • Transfer the mixture to a 100 mL separatory funnel. Add an additional 10 mL of DCM.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 10 mL) to remove pyridine.

      • Saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid.

      • Brine (1 x 20 mL) to remove residual water.

    • Drain the organic layer into a clean Erlenmeyer flask.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10 minutes.

    • Filter the solution to remove the drying agent, and rinse the solid with a small amount of fresh DCM.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

    • For high purity, the crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Characterization:

    • The purified product should be a colorless oil.

    • Expected Yield: 85-95%.

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.

Alternative Synthetic Route: Steglich Esterification

For substrates that are sensitive to acyl chlorides or acidic conditions, the Steglich esterification offers a milder alternative.[8] This method is particularly effective for esterifying sterically demanding alcohols.[9]

  • Principle: The reaction involves the activation of the carboxylic acid (butanoic acid) with a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), accelerates the reaction by forming a highly reactive acyl-pyridinium intermediate.[9]

  • Advantages: The reaction is performed under neutral pH and at ambient temperature.[9]

  • Considerations: When using DCC, the N,N'-dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and must be removed by filtration, which can sometimes be cumbersome.

Safety and Hazard Considerations

  • Butanoyl Chloride: Corrosive, flammable, and a lachrymator. Reacts violently with water. Handle only in a well-ventilated fume hood.

  • Pyridine: Flammable, toxic, and an irritant. Harmful if inhaled or absorbed through the skin.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are suitable). All operations should be conducted within a certified chemical fume hood.

References

  • PubChem. (n.d.). 1,1-Dimethyl-2-phenylethyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 1,1-dimethyl-2-phenylethyl butyrate. Food and Chemical Toxicology, 50 Suppl 2, S439–S442. Retrieved from [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, α,α-dimethylphenethyl butyrate, CAS Registry Number 10094-34-5. Food and Chemical Toxicology, 181, 114078. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 1,1-dimethyl-2-phenylethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). α,α-Dimethylphenethyl butyrate. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Clark, J. (n.d.). Reaction between acyl chlorides and alcohols. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • Reddit. (2019). Tertiary alcohol esterification?. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • CORE. (2015). Efficient and selective esterification of aromatic aldehydes with alcohols (1:1) using air as the simplest available oxidant. Retrieved from [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]

  • Byrne, L., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 7487-7497. Retrieved from [Link]

Sources

Application Note & Protocol: The Use of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester as an Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the application of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester (CAS No. 10094-34-5) as an analytical standard for quantitative and qualitative analysis. Primarily utilized as a fragrance and flavoring agent, accurate quantification of this compound is critical for quality control, regulatory compliance, and formulation development in the consumer products and food industries. We present validated protocols for its analysis using Gas Chromatography with both Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The methodologies herein emphasize scientific integrity, providing detailed explanations for experimental choices to ensure robust and reproducible results.

Introduction and Compound Profile

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester, also known by synonyms such as α,α-Dimethylphenethyl butyrate and Dimethylbenzylcarbinyl butyrate, is a synthetic ester prized for its complex aromatic profile, often described as fruity, floral, and herbaceous with notes of plum.[1][2] Its prevalence in perfumes, cosmetics, and household products necessitates precise analytical methods to ensure product consistency and safety.[1] The use of a highly purified analytical standard is the cornerstone of any reliable quantitative method, serving as the benchmark against which unknown sample concentrations are measured.

The physical and chemical properties of this ester dictate the optimal analytical approach. Its boiling point of 253-255 °C and solubility in organic solvents like ethanol and mineral oil make it an ideal candidate for analysis by Gas Chromatography (GC).[1]

Table 1: Physicochemical Properties of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

PropertyValueSource
CAS Number 10094-34-5[2]
Molecular Formula C₁₄H₂₀O₂[1]
Molecular Weight 220.31 g/mol [1]
Physical State Colorless Liquid[1]
Boiling Point 253-255 °C @ 760 mmHg[1]
Solubility Insoluble in water; Soluble in ethanol, mineral oil, and most fixed oils.[1]
Kovats Retention Index Standard Non-Polar: 1476[1][3]

Principle of Analysis: Gas Chromatography

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[4] The fundamental principle involves injecting a sample into a heated inlet, where it is vaporized and swept by an inert carrier gas (e.g., helium) onto a chromatographic column. The column, containing a stationary phase, separates compounds based on their differential partitioning between the stationary and mobile phases. Compounds eluting from the column are detected by a detector, which generates a signal proportional to the amount of the substance.

  • Flame Ionization Detector (FID): A robust and universally applicable detector for organic compounds. It provides high sensitivity and a wide linear range, making it excellent for routine quantification.[5]

  • Mass Spectrometer (MS): Provides both quantitative data and structural information. In full-scan mode, it generates a unique mass spectrum that acts as a chemical fingerprint for definitive identification. In Selected Ion Monitoring (SIM) mode, it offers exceptional sensitivity and selectivity for quantifying target analytes in complex matrices.[6]

analytical_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard Analytical Standard (High Purity) Stock Stock Solution Preparation Standard->Stock Sample Matrix Sample (e.g., Cosmetic Cream) Ext Sample Extraction & Cleanup Sample->Ext Cal Calibration Standards (Serial Dilution) Stock->Cal GC GC Injection & Separation Cal->GC Calibrate Ext->GC Analyze Det Detection (FID or MS) GC->Det Ident Identification (Retention Time, Mass Spectrum) Det->Ident Quant Quantification (Calibration Curve) Det->Quant Result Final Result (Concentration in Sample) Ident->Result Quant->Result

Caption: Overall analytical workflow from standard preparation to final result.

Instrumentation and Materials

  • Instrumentation: Gas Chromatograph with FID and/or MS detector, autosampler, analytical balance (0.0001 g readability), vortex mixer, centrifuge.

  • Chemicals: Butanoic acid, 1,1-dimethyl-2-phenylethyl ester analytical standard (≥98% purity), Ethanol (200 proof, HPLC grade), Hexane (HPLC grade), Anhydrous Sodium Sulfate.

  • Glassware: Class A volumetric flasks, pipettes, autosampler vials with septa.

Protocol 1: Preparation of Standard Solutions

The accuracy of the entire analysis hinges on the precise preparation of standard solutions. This process minimizes measurement uncertainty.

4.1. Primary Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester analytical standard into a 25 mL Class A volumetric flask. Record the weight to the nearest 0.1 mg.

  • Add approximately 15 mL of ethanol to the flask and swirl gently to dissolve the standard completely.

  • Once dissolved, bring the flask to volume with ethanol.

  • Cap the flask and invert it 15-20 times to ensure homogeneity.

  • Calculate the exact concentration in µg/mL. This is your Primary Stock Solution. Store at 4°C in an amber glass container.

4.2. Working Calibration Standards Prepare a series of calibration standards by performing serial dilutions of the Primary Stock Solution with ethanol. The concentration range should bracket the expected concentration of the analyte in the prepared samples.

serial_dilution Stock Primary Stock (1000 µg/mL) Cal50 Cal Std 1 (50 µg/mL) Stock->Cal50 Dilute Cal25 Cal Std 2 (25 µg/mL) Cal50->Cal25 Dilute Cal10 Cal Std 3 (10 µg/mL) Cal25->Cal10 Dilute Cal5 Cal Std 4 (5 µg/mL) Cal10->Cal5 Dilute Cal1 Cal Std 5 (1 µg/mL) Cal5->Cal1 Dilute

Caption: Serial dilution scheme for creating working calibration standards.

Table 2: Example Calibration Standard Preparation

Standard LevelConcentration (µg/mL)Volume of Stock (mL)Final Volume (mL)
150.01.25 (of Primary)25
225.05.0 (of Level 1)10
310.04.0 (of Level 2)10
45.05.0 (of Level 3)10
51.02.0 (of Level 4)10

Protocol 2: Sample Preparation from a Cosmetic Cream Matrix

This protocol describes a liquid-liquid extraction designed to isolate the semi-volatile ester from a complex emulsion matrix.

  • Homogenize the cosmetic cream sample to ensure uniformity.

  • Weigh approximately 1.0 g of the sample into a 50 mL centrifuge tube.

  • Add 10 mL of ethanol to the tube. Cap tightly and vortex for 2 minutes to disperse the cream and dissolve the analyte.

  • Add 10 mL of hexane to the tube. Cap and vortex vigorously for 3 minutes to extract the analyte into the organic phase.

  • Centrifuge the sample at 3000 rpm for 10 minutes to break the emulsion and separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract into an autosampler vial for GC analysis.

Protocol 3: GC-MS and GC-FID Instrumental Analysis

Optimized parameters are crucial for achieving good chromatographic separation and detection. The following tables provide recommended starting conditions.

Table 3: GC-FID & GC-MS Instrumental Parameters

ParameterGC-FID ConditionGC-MS ConditionJustification
GC System Agilent 8890 or equivalentAgilent 8890/5977 or equivalentStandard industry instrumentation.
Column HP-5, 30 m x 0.25 mm, 0.25 µmHP-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column provides good separation for a wide range of analytes.
Injection Volume 1 µL1 µLStandard volume for capillary columns.
Inlet Temp 260 °C260 °CEnsures complete vaporization without thermal degradation.
Split Ratio 20:120:1Prevents column overloading while maintaining good sensitivity.
Carrier Gas Helium, 1.2 mL/minHelium, 1.2 mL/minInert carrier gas with optimal efficiency.
Oven Program 80°C (hold 1 min), ramp 10°C/min to 280°C (hold 5 min)80°C (hold 1 min), ramp 10°C/min to 280°C (hold 5 min)A temperature ramp effectively separates compounds with different boiling points.
FID Detector Temp: 280°C, H₂: 30 mL/min, Air: 400 mL/minN/AStandard conditions for flame ionization.
MS Transfer Line N/A280 °CPrevents condensation of analytes before entering the MS.
MS Ion Source N/A230 °C (EI)Standard temperature for electron ionization.
MS Scan Mode N/AFull Scan (40-350 amu) & SIMFull scan for identification; SIM for quantification.
SIM Ions N/AQuant Ion: 71, Qualifiers: 91, 132Based on the compound's mass spectrum for high selectivity.[1]

Data Analysis and Method Validation

7.1. Identification and Quantification

  • Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram to that of the certified analytical standard. For GC-MS, a secondary confirmation is achieved by matching the acquired mass spectrum against a reference library spectrum.

  • Quantification: A calibration curve is generated by plotting the peak area response versus the concentration of the calibration standards. The concentration of the analyte in the sample is then calculated using the linear regression equation derived from this curve. An R² value of ≥0.995 is considered acceptable.

7.2. System of Self-Validation A robust analytical method must be validated to ensure its performance is reliable. Key validation parameters are summarized below. These criteria ensure the trustworthiness of every result generated.[7]

Table 4: Typical Method Validation Performance

ParameterTypical ResultDescription
Linearity (R²) > 0.998Demonstrates a direct proportional response of the detector to concentration.[8][9]
LOD (Limit of Detection) ~0.2 µg/mLThe lowest concentration that can be reliably detected above the noise.[10]
LOQ (Limit of Quantification) ~0.7 µg/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.[10]
Precision (RSD%) < 5%Measures the closeness of repeated measurements (repeatability).[8]
Accuracy (Recovery %) 92-105%Measures the agreement between the measured value and the true value.

Conclusion

This application note details a reliable and validated framework for the use of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester as an analytical standard. The provided GC-FID and GC-MS protocols offer the specificity, sensitivity, and accuracy required for rigorous quality control in the fragrance, flavor, and consumer product industries. By adhering to these methodologies, laboratories can ensure the integrity of their analytical results and maintain high standards of product quality and safety.

References

  • PubChem. 1,1-Dimethyl-2-phenylethyl butyrate | C14H20O2 | CID 24915. National Center for Biotechnology Information. [Link]

  • McGinty D, Letizia CS, Api AM. Fragrance material review on 1,1-dimethyl-2-phenylethyl butyrate. Food and Chemical Toxicology. [Link]

  • The Fragrance Conservatory. α,α-Dimethylphenethyl butyrate. The Fragrance Conservatory. [Link]

  • Api, A. M., et al. RIFM fragrance ingredient safety assessment, α,α-dimethylphenylethyl butyrate, CAS Registry Number 10094-34-5. Food and Chemical Toxicology. [Link]

  • Cheméo. Chemical Properties of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester (CAS 10094-34-5). Cheméo. [Link]

  • AOCS Lipid Library. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

  • Divišová, R., et al. Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. ResearchGate. [Link]

  • Perez-Carrera, E., et al. Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2. Journal of Chromatography A. [Link]

  • Vetter, W., et al. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of Agricultural and Food Chemistry. [Link]

  • Bassan, M., et al. Development, validation, and assessment of a reliable and white method for the analysis of water-based perfumes by pipette-tip. Journal of Separation Science. [Link]

  • AOCS Lipid Library. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis (2020). AOCS. [Link]

  • MatheO. Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens. MatheO Repository. [Link]

  • Lôbo, I. P., et al. Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society. [Link]

  • Lôbo, I. P., et al. Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. SciELO. [Link]

  • Chaintreau, A., et al. Good quantification practices of flavours and fragrances by mass spectrometry. Flavour and Fragrance Journal. [Link]

Sources

Laboratory setup for investigating the kinetics of α,α-dimethylphenethyl butyrate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Laboratory Setup for Investigating the Kinetics of α,α-Dimethylphenethyl Butyrate Reactions

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust laboratory setup to investigate the reaction kinetics of α,α-dimethylphenethyl butyrate. This ester is significant in the fragrance and food industries for its mild, fruity, and floral aroma and serves as a model compound for studying the reactivity of sterically hindered tertiary esters.[1][2] The protocols detailed herein focus primarily on the hydrolysis of the ester under both acidic and basic conditions, outlining the necessary theoretical background, experimental procedures, and data analysis techniques. Methodologies for determining reaction order, rate constants, and activation energy are presented, emphasizing experimental integrity and reproducibility.

Introduction & Theoretical Framework

α,α-Dimethylphenethyl butyrate is an ester known for its characteristic scent and is used as a flavoring and fragrance agent.[3][4] Understanding its reaction kinetics, particularly its rate of hydrolysis, is crucial for predicting its stability and release profile in various matrices, such as consumer products or potential therapeutic formulations. The hydrolysis of esters can be catalyzed by either an acid or a base.[5]

Acid-Catalyzed Hydrolysis

In the presence of a strong acid catalyst (e.g., HCl), the hydrolysis of an ester is a reversible reaction that follows second-order kinetics, being first-order with respect to both the ester and the acid catalyst.[6] The reaction is:

RCOOR' + H₂O ⇌ RCOOH + R'OH (in the presence of H⁺)

To simplify the kinetic analysis, the reaction is often conducted under pseudo-first-order conditions. This is achieved by using a large excess of water, which renders its concentration effectively constant throughout the reaction.[7][8] Consequently, the rate law simplifies to be first-order with respect to the ester concentration.[6]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that is second-order overall: first-order with respect to the ester and first-order with respect to the hydroxide ion (OH⁻).[6][9]

RCOOR' + OH⁻ → RCOO⁻ + R'OH

Similar to acid hydrolysis, pseudo-first-order conditions can be established by using a large excess of the hydroxide ion, simplifying the rate law to be dependent only on the ester concentration.[10]

Arrhenius Equation and Activation Energy

To fully characterize a reaction, its activation energy (Ea) must be determined. This is accomplished by measuring the rate constant (k) at several different temperatures.[11] The relationship between the rate constant, temperature, and activation energy is described by the Arrhenius equation.[12][13]

k = A * exp(-Ea / RT)

A linear plot of ln(k) versus 1/T (in Kelvin) yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.[14][15]

Materials and Instrumentation

Reagents and Chemicals
  • α,α-Dimethylphenethyl butyrate (≥95% purity)

  • Hydrochloric acid (HCl), standardized 1.0 M solution

  • Sodium hydroxide (NaOH), standardized 1.0 M solution

  • Ethanol (95%, reagent grade), as a co-solvent for the ester

  • Deionized water (18.2 MΩ·cm)

  • Phenolphthalein indicator solution

  • Ice (for quenching reactions)

Instrumentation and Glassware
  • UV-Vis Spectrophotometer: For monitoring the reaction if a chromophoric product is formed or consumed. Spectrophotometry is a simple and low-cost analytical technique for kinetic studies.[16][17]

  • Gas Chromatograph with Flame Ionization Detector (GC-FID): An alternative, highly sensitive method for quantifying the disappearance of the ester or the appearance of the alcohol product.

  • Thermostatic Water Bath: Essential for maintaining a constant reaction temperature (±0.1°C).[18]

  • Magnetic Stirrer and Stir Bars: To ensure homogenous reaction mixtures.

  • pH Meter: For accurate preparation of buffer solutions and monitoring pH.[10]

  • Stopwatches: For precise timing of reaction aliquots.

  • Class A Volumetric Glassware: Burettes, pipettes, and volumetric flasks for accurate preparation and dispensing of solutions.[19]

  • Reaction Vessels: Jacketed glass reactors or Erlenmeyer flasks.[20]

  • General Lab Equipment: Beakers, graduated cylinders, and conical flasks.[21]

Experimental Protocols

Workflow Overview

The overall experimental process involves preparing the reaction mixtures, maintaining them at a constant temperature, withdrawing samples at timed intervals, quenching the reaction, and analyzing the samples to determine the concentration of the reactant or product.

G cluster_prep Preparation cluster_exp Kinetic Run cluster_analysis Analysis & Calculation prep_reagents Prepare Stock Solutions (Ester, Acid/Base, Solvent) calibrate Calibrate Instruments (pH meter, Spectrophotometer) prep_reagents->calibrate thermo Equilibrate Reactants in Thermostatic Bath calibrate->thermo mix Initiate Reaction (Mix Reactants) thermo->mix sample Withdraw Aliquots at Timed Intervals mix->sample quench Quench Reaction (e.g., add ice, neutralize) sample->quench analyze Analyze Aliquots (Titration, GC, or UV-Vis) quench->analyze plot Plot Data (e.g., ln[Ester] vs. Time) analyze->plot calc Calculate k, Order, Ea plot->calc G cluster_0 Data Acquisition cluster_1 Rate Constant Determination cluster_2 Activation Energy Calculation Data Concentration vs. Time Data at multiple temperatures (T1, T2, T3) Plot1 Plot ln[C] vs. time for each T Data->Plot1 Slope1 Slope = -k Plot1->Slope1 k_vals Determine k1, k2, k3 Slope1->k_vals Plot2 Plot ln(k) vs. 1/T (Arrhenius Plot) k_vals->Plot2 Slope2 Slope = -Ea/R Plot2->Slope2 Ea Calculate Ea = -Slope * R Slope2->Ea

Caption: Logical flow for calculating kinetic parameters.

Sample Data Presentation

The results from the kinetic runs should be tabulated for clarity.

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (M⁻¹s⁻¹)ln(k)
25.0298.150.0033540.015-4.200
35.0308.150.0032450.031-3.474
45.0318.150.0031430.060-2.813

System Validation and Troubleshooting

  • Reproducibility: Each kinetic run should be performed in triplicate to ensure the precision of the results. [10]* Temperature Control: Minor fluctuations in temperature can significantly affect reaction rates. Ensure the water bath is stable and well-circulated.

  • Quenching: The quenching step must be rapid and effective to stop the reaction precisely at the recorded time.

  • Linearity: The plots used to determine the rate constants (e.g., ln[C] vs. t) should have a high coefficient of determination (R² > 0.98) to validate the assumed reaction order.

  • Purity of Ester: Impurities in the starting material can interfere with the reaction or analysis. Ensure the purity of α,α-dimethylphenethyl butyrate is verified before use.

Conclusion

This application note provides a detailed framework for establishing a laboratory setup to study the kinetics of α,α-dimethylphenethyl butyrate hydrolysis. By following the outlined protocols for both acid- and base-catalyzed reactions, researchers can accurately determine key kinetic parameters such as reaction order, rate constants, and activation energy. The principles and techniques described are broadly applicable to the kinetic analysis of other ester compounds, providing a solid foundation for stability studies in the fields of materials science, food chemistry, and drug development.

References

  • Lee, S. et al. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]

  • Practical Chemistry. (2020). Kinetic study of Ester hydrolysis. YouTube. [Link]

  • Brown, P. Kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained. Doc Brown's Chemistry. [Link]

  • LibreTexts Chemistry. (2023). The Arrhenius Law - Activation Energies. [Link]

  • Ali, A. et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). Chemical Kinetics - The Method of Initial Rates (Experiment). [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. 1,1-Dimethyl-2-phenylethyl butyrate. PubChem. [Link]

  • Doubtnut. (2023). In a pseudo first order hydrolysis of ester in water, the following results were obtained. YouTube. [Link]

  • Ali, A. et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • BCcampus Open Publishing. Activation Energy and the Arrhenius Equation. [Link]

  • Carleton College. (2023). Chemical Kinetics lab. Science Education Resource Center. [Link]

  • LibreTexts Chemistry. (2022). Hydrolysis of Esters. [Link]

  • Wikipedia. Arrhenius equation. [Link]

  • University of Massachusetts. Experiment 3 Chemical Kinetics – Determining the Rate Equation. [Link]

  • Filo. (2022). In a pseudo first order hydrolysis of ester in water the following results were obtained. [Link]

  • WebAssign. Lab 11 - Chemical Kinetics. [Link]

  • The Good Scents Company. dimethyl benzyl carbinyl butyrate. [Link]

  • UCLA. Determining Activation Energy. [Link]

  • Buchino, M. (2020). Lab #8 - Kinetics Study Demonstration. YouTube. [Link]

  • The Fragrance Conservatory. α,α-Dimethylphenethyl butyrate. [Link]

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The Application of α,α-Dimethylphenethyl Butyrate in Food Science and Flavor Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of α,α-dimethylphenethyl butyrate, a significant flavor compound, for researchers, scientists, and professionals in the food and flavor industries. It delves into its chemical characteristics, sensory profile, and practical applications, offering detailed protocols for its analysis and utilization in food product development.

Introduction to α,α-Dimethylphenethyl Butyrate: A Unique Flavor Ester

α,α-Dimethylphenethyl butyrate, also known by synonyms such as dimethyl benzyl carbinyl butyrate, is a synthetic flavoring substance valued for its complex and desirable aroma profile.[1][2] Chemically, it is the ester of α,α-dimethylphenethyl alcohol and butyric acid. Its molecular structure contributes to a unique sensory experience, characterized by fruity, floral, and herbaceous notes.[1][3] This compound is recognized for its soft, sweet, and warm aroma, often described as reminiscent of plum, prune, and apricot, with tea-like undertones.[1][4]

From a regulatory standpoint, α,α-dimethylphenethyl butyrate has been granted "Generally Recognized as Safe" (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA), bearing the FEMA number 2394.[2][5][6] This designation permits its use as a flavoring agent in various food products.

Table 1: Chemical and Physical Properties of α,α-Dimethylphenethyl Butyrate

PropertyValueReference
Chemical Formula C14H20O2[2]
Molecular Weight 220.31 g/mol [2]
CAS Number 10094-34-5[1]
FEMA Number 2394[1][2][5]
Appearance Colorless liquid[2]
Odor Profile Fruity, floral, herbaceous, plum, prune, sweet, tea-like[1][3][4]
Taste Profile Fruity, baked fruit, apricot, plum, floral, green[1]
Boiling Point 237-255 °C[3]
Density 0.969 g/mL at 25 °C[3]
Solubility Soluble in alcohol and oils; insoluble in water.[2]

Application Notes: Harnessing the Flavor Potential

The unique sensory characteristics of α,α-dimethylphenethyl butyrate make it a versatile ingredient in a wide array of food and beverage applications. Its primary function is to impart or enhance fruity and floral notes, adding complexity and depth to flavor profiles.

Causality of Application: Why Choose α,α-Dimethylphenethyl Butyrate?

The selection of α,α-dimethylphenethyl butyrate in a food formulation is driven by its ability to:

  • Provide a Natural-Like Fruit Profile: Its complex aroma, reminiscent of stone fruits, offers a more rounded and authentic fruit flavor compared to simpler esters.

  • Enhance Existing Flavors: In fruit-flavored products, it can boost and modify the existing flavor profile, adding ripe and cooked fruit nuances.

  • Mask Off-Notes: The inherent sweetness and strong aroma can help mask undesirable off-notes from other ingredients, such as vitamins or plant-based proteins.

  • Improve Mouthfeel Perception: The fruity and sweet notes can contribute to a perception of richness and body in beverages and other food products.

Recommended Applications and Dosage Levels

The optimal concentration of α,α-dimethylphenethyl butyrate will vary significantly depending on the food matrix and the desired flavor intensity. The following table provides general guidance; however, it is crucial to conduct sensory evaluations to determine the ideal usage level for each specific application.

Table 2: Recommended Starting Concentrations in Various Food Products

Food CategoryRecommended Starting Concentration (ppm)Notes
Beverages (e.g., fruit juices, teas) 0.5 - 5.0Can enhance stone fruit notes and add a subtle floral complexity.
Baked Goods (e.g., cakes, cookies) 2.0 - 10.0Contributes to a baked fruit character and can complement vanilla and spice flavors.
Confectionery (e.g., hard candies, gummies) 5.0 - 20.0Provides a distinct and lasting fruity flavor.
Dairy Products (e.g., yogurt, ice cream) 1.0 - 7.0Can be used to create novel fruit-flavored dairy products.
Stability Considerations in Food Processing

The stability of flavor esters like α,α-dimethylphenethyl butyrate is a critical factor in their successful application.[1] Key parameters influencing its stability include temperature, pH, and light exposure.

  • Thermal Stability: While esters are generally volatile, the relatively high boiling point of α,α-dimethylphenethyl butyrate suggests moderate stability during heat processing.[3] However, prolonged exposure to high temperatures, such as during baking or pasteurization, can lead to some loss through evaporation. Encapsulation techniques can be employed to enhance thermal stability.

  • pH Stability: Esters can undergo hydrolysis, breaking down into their constituent alcohol and carboxylic acid, particularly in highly acidic or alkaline conditions.[7] In acidic beverages (pH < 4), some degree of hydrolysis may occur over the product's shelf life, potentially altering the flavor profile. It is recommended to conduct stability studies in the specific food matrix to assess any changes.

  • Light Stability: Aromatic compounds can be susceptible to degradation upon exposure to UV light. The use of opaque packaging is recommended for products containing α,α-dimethylphenethyl butyrate to minimize potential flavor changes during storage.[4]

Experimental Protocols

The following protocols provide a framework for the analytical and sensory evaluation of α,α-dimethylphenethyl butyrate.

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantification of α,α-dimethylphenethyl butyrate in a liquid food matrix, such as a beverage.

Objective: To determine the concentration of α,α-dimethylphenethyl butyrate in a food sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • SPME (Solid Phase Microextraction) device with a suitable fiber (e.g., PDMS/DVB)

  • Headspace vials (20 mL) with magnetic screw caps and septa

  • Analytical balance

  • Micropipettes

  • α,α-Dimethylphenethyl butyrate standard

  • Internal standard (e.g., methyl nonanoate)

  • Solvent (e.g., ethanol)

  • Food matrix sample

Procedure:

  • Standard Preparation: Prepare a stock solution of α,α-dimethylphenethyl butyrate in ethanol. Create a series of calibration standards by spiking a blank food matrix with known concentrations of the stock solution and a fixed concentration of the internal standard.

  • Sample Preparation:

    • Weigh a precise amount of the food sample (e.g., 5 g) into a headspace vial.

    • Add a known amount of the internal standard.

    • Seal the vial immediately.

  • SPME Extraction:

    • Place the vial in a heated agitator (e.g., 60 °C for 15 minutes) to allow for equilibration of the analyte in the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C).

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

    • Program the oven temperature to achieve optimal separation.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for α,α-dimethylphenethyl butyrate and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of α,α-dimethylphenethyl butyrate to the peak area of the internal standard against the concentration of the standards.

    • Determine the concentration of α,α-dimethylphenethyl butyrate in the sample using the calibration curve.

Self-Validation:

  • Analyze a spiked blank matrix to determine recovery and assess matrix effects.

  • Run replicate samples to ensure precision.

  • Include a quality control sample with a known concentration in each analytical run.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Standard Prepare Calibration Standards Equilibrate Equilibrate in Headspace Vial Standard->Equilibrate Sample Prepare Food Sample with Internal Standard Sample->Equilibrate Adsorb Adsorb Volatiles onto SPME Fiber Equilibrate->Adsorb Desorb Desorb in GC Inlet Adsorb->Desorb Separate Separate on GC Column Desorb->Separate Detect Detect by Mass Spectrometer (SIM) Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Determine Concentration Calibrate->Quantify

Caption: GC-MS workflow for α,α-dimethylphenethyl butyrate.

Protocol 2: Sensory Evaluation - Triangle Test

This protocol is designed to determine if a perceptible difference exists between a control product and a product flavored with α,α-dimethylphenethyl butyrate.

Objective: To determine if the addition of α,α-dimethylphenethyl butyrate creates a perceivable sensory difference.

Materials:

  • Control food product (without α,α-dimethylphenethyl butyrate)

  • Test food product (with α,α-dimethylphenethyl butyrate at a specific concentration)

  • Sensory booths with controlled lighting and ventilation

  • Identical, coded sample cups

  • Water and unsalted crackers for palate cleansing

  • A panel of at least 20-30 trained or consumer panelists

Procedure:

  • Sample Preparation: Prepare the control and test products. Ensure both are at the same serving temperature.

  • Sample Presentation:

    • For each panelist, present three coded samples. Two of the samples will be identical (either both control or both test), and one will be different.

    • The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Panelist Instructions:

    • Instruct panelists to evaluate the samples from left to right.

    • Ask them to identify the sample that is different from the other two.

    • Provide water and crackers for palate cleansing between sets of samples.

  • Data Analysis:

    • Collect the responses from all panelists.

    • Determine the total number of correct identifications.

    • Use a statistical table for triangle tests (based on the number of panelists and the number of correct answers) to determine if the difference is statistically significant (typically at p < 0.05).

Self-Validation:

  • The statistical analysis of the results provides inherent validation. A significant result indicates a perceivable difference.

  • Include a "warm-up" sample to familiarize panelists with the product type.

Triangle_Test_Logic Start Panelist Receives Three Coded Samples Evaluation Panelist Evaluates Samples Start->Evaluation Decision Identify the 'Odd' Sample Evaluation->Decision Correct Correct Identification Decision->Correct Correct Incorrect Incorrect Identification Decision->Incorrect Incorrect Analysis Statistical Analysis of All Responses Correct->Analysis Incorrect->Analysis Result Significant Difference? Analysis->Result Yes Yes Result->Yes p < 0.05 No No Result->No p >= 0.05

Caption: Logical flow of a triangle sensory test.

Conclusion and Future Perspectives

α,α-Dimethylphenethyl butyrate is a valuable tool in the palette of flavor chemists and food scientists. Its complex fruity and floral aroma profile allows for the creation of sophisticated and appealing food products. The successful application of this flavor compound relies on a thorough understanding of its sensory characteristics, stability in different food matrices, and appropriate analytical and sensory evaluation methodologies. Future research should focus on detailed stability studies in various food systems to provide more precise guidance on its use under different processing and storage conditions. Furthermore, exploring the synergistic and masking effects of α,α-dimethylphenethyl butyrate in combination with other flavor compounds will open up new possibilities for innovative flavor design.

References

  • The Good Scents Company. (n.d.). dimethyl benzyl carbinyl butyrate. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Dimethyl-2-phenylethyl butyrate. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). ALPHA,ALPHA-DIMETHYLPHENETHYL BUTYRATE. Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM). (2023). RIFM fragrance ingredient safety assessment, α,α-dimethylphenethyl butyrate, CAS Registry Number 10094-34-5. Food and Chemical Toxicology, 181, 114087.
  • The Fragrance Conservatory. (n.d.). α,α-Dimethylphenethyl butyrate. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). ALPHA-METHYLPHENETHYL BUTYRATE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). alpha-methyl phenethyl butyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenethyl butyrate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS). Retrieved from [Link]

  • Patil, H. (2017, November 25). Factors Affecting Flavour Stability. Food Additives & Contaminants.
  • Weerawatanakorn, M., Wu, J. C., Pan, M. H., & Ho, C. T. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 23(2), 176-190.
  • Antal, M. J., Carlsson, M., & Xu, X. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 47(15), 5173-5181.
  • Guo, Y., et al. (2024).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24915, 1,1-Dimethyl-2-phenylethyl butyrate. Retrieved from [Link].

  • Li, X., et al. (2020). Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model. Foods, 9(2), 199.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
  • Tentamus Group. (2025, April 1). Sensory analysis – How flavour tests support product development.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Agriculture Institute. (2023, November 29).
  • FlavorActiv. (n.d.). Sensory Evaluation of Food | Quick Guide to Quality Testing.

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Application Note: Quantitative Analysis of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester, a significant fragrance ingredient, in complex matrices such as cosmetics and consumer products. We present a detailed protocol based on Gas Chromatography-Mass Spectrometry (GC-MS), renowned for its sensitivity and selectivity. The causality behind the selection of sample preparation techniques, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), is thoroughly discussed to empower researchers in adapting the methodology to various sample types. Furthermore, this document is grounded in the principles of internationally recognized validation standards, ensuring the generation of robust, reliable, and reproducible data in alignment with regulatory expectations.

Introduction: The Analytical Imperative

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester, also known as α,α-Dimethylphenethyl butyrate, is a key component in the formulation of a wide array of fragranced products.[1][2] Its characteristic mild, herbaceous, and fruity aroma contributes significantly to the sensory profile of cosmetics, perfumes, and other consumer goods.[2] The accurate quantification of this ester in final formulations is paramount for several reasons:

  • Quality Control: Ensuring batch-to-batch consistency and adherence to product specifications.

  • Regulatory Compliance: Monitoring concentration levels to comply with recommendations and regulations set by industry bodies and governmental agencies.

  • Stability and Degradation Studies: Assessing the shelf-life of products by tracking the concentration of the fragrance component over time.

  • Safety Assessments: Providing precise data for exposure and risk assessments.[3]

The inherent complexity of matrices such as creams, lotions, and hydro-alcoholic solutions presents a significant analytical challenge. These matrices contain a multitude of potentially interfering substances, including oils, emulsifiers, polymers, and other volatile compounds. Therefore, a highly selective and robust analytical methodology is required to isolate and accurately quantify the target analyte. This guide elucidates a systematic approach to achieve this, from initial sample handling to final data interpretation, underpinned by rigorous scientific principles.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development. These properties dictate the choice of extraction solvents, chromatographic conditions, and detection parameters.

Table 1: Physicochemical Properties of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

PropertyValueSource
Molecular Formula C₁₄H₂₀O₂PubChem[2]
Molecular Weight 220.31 g/mol PubChem[2]
Boiling Point 253.00 to 255.00 °C @ 760.00 mm HgThe Good Scents Company[2]
logP (Octanol/Water) 3.351 - 3.5Crippen[4], PubChem[2]
Water Solubility Insoluble in waterJECFA[2]
Solubility Soluble in mineral oil, most fixed oils, and ethanolJECFA[2]

The relatively high boiling point and non-polar nature (indicated by the logP value) of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester make it an ideal candidate for analysis by Gas Chromatography (GC). Its insolubility in water and good solubility in organic solvents are key considerations for designing effective Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) procedures.

Strategic Approach to Quantitative Analysis

Our proposed analytical workflow is a multi-stage process designed to ensure specificity, accuracy, and precision. The selection of Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a deliberate choice driven by the need for high separation efficiency and unambiguous analyte identification and quantification, which is critical when dealing with complex fragrance mixtures.[5][6]

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Validation Sample Complex Matrix (e.g., Cosmetic Cream) LLE Liquid-Liquid Extraction (LLE) Sample->LLE Aqueous/Polar Matrix SPE Solid-Phase Extraction (SPE) Sample->SPE Non-polar/Complex Matrix Concentration Solvent Evaporation & Reconstitution LLE->Concentration SPE->Concentration GCMS GC-MS Analysis Concentration->GCMS Quant Quantification GCMS->Quant Validation Method Validation (ICH/FDA Guidelines) Quant->Validation GCMS_Process Injector GC Injector Split/Splitless Mode Temp: 250°C Injection Vol: 1 µL Column GC Column Type: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) Carrier Gas: Helium Flow Rate: 1.0 mL/min Injector->Column Oven Oven Program Initial Temp: 80°C (hold 2 min) Ramp: 10°C/min to 280°C Hold: 5 min Column->Oven TransferLine Transfer Line Temp: 280°C Oven->TransferLine MS Mass Spectrometer Source Temp: 230°C Quad Temp: 150°C Ionization: EI (70 eV) Acquisition: SIM Mode TransferLine->MS

Caption: Key stages and parameters of the GC-MS analysis.

Table 2: Suggested GC-MS Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatographic performance.
MS Detector Agilent 5977B or equivalentOffers high sensitivity and selectivity.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column providing good separation for a wide range of volatile and semi-volatile compounds. [5]
Carrier Gas Helium, constant flowInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/minOptimal for column dimensions to achieve good separation.
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column, enhancing sensitivity.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program 80 °C (2 min), then 10 °C/min to 280 °C (5 min)A general-purpose temperature program that can be optimized to improve separation from matrix components.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and internal standard.
Quantifier Ion To be determined experimentallyThe most abundant, characteristic fragment ion.
Qualifier Ions To be determined experimentallyAdditional characteristic ions to confirm analyte identity.

Note: The specific quantifier and qualifier ions must be determined by analyzing a standard of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester in full scan mode.

Method Validation: Ensuring Trustworthiness and Reliability

A self-validating system is one where the data's integrity is continuously demonstrated. Adherence to established validation guidelines is non-negotiable for producing defensible results. The method should be validated in accordance with ICH Q2(R1) or FDA Bioanalytical Method Validation guidelines. [7][8][9][10][11] Table 3: Key Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from matrix components at the retention time of the analyte. [10]Response of interfering peaks in blank matrix samples should be <20% of the LLOQ response.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Calibration curve with a minimum of 5 standards; correlation coefficient (r²) ≥ 0.99.
Accuracy To measure the closeness of the determined value to the true value. [10]Mean value should be within ±15% of the nominal value (±20% at LLOQ) for at least three concentration levels.
Precision To assess the degree of scatter between a series of measurements. [10]Coefficient of variation (CV) should not exceed 15% (20% at LLOQ) for both intra-day (repeatability) and inter-day (intermediate precision) analyses.
Limit of Quantification (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Analyte response should be at least 10 times the response of the blank; accuracy and precision must meet acceptance criteria.
Recovery To determine the efficiency of the extraction process. [10]Should be consistent, precise, and reproducible across the concentration range.
Stability To evaluate the stability of the analyte in the matrix under various storage and handling conditions. [10]Analyte concentration should remain within ±15% of the initial concentration under tested conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Conclusion

This application note provides a scientifically grounded and detailed protocol for the quantitative analysis of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester in complex matrices. By explaining the causality behind the selection of each step, from sample preparation to instrumental analysis and method validation, we aim to equip researchers with the necessary tools to implement and adapt this methodology for their specific needs. The emphasis on rigorous validation ensures that the generated data is not only accurate and precise but also trustworthy and defensible, meeting the high standards of the drug development and consumer product industries.

References

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 1,1-dimethyl-2-phenylethyl butyrate. Food and Chemical Toxicology, 50 Suppl 2, S439–S442. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 24915, 1,1-Dimethyl-2-phenylethyl butyrate. Retrieved January 27, 2026, from [Link].

  • U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link].

  • Dodds, E. D., McCoy, M. R., Rea, L. D., & Kennish, J. M. (2005). Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis. Journal of analytical toxicology, 29(7), 695–700. [Link].

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  • Socas-Rodríguez, B., et al. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. Molecules, 26(16), 4939. [Link].

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  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link].

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link].

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link].

  • Phenomenex. (2023). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link].

  • Sepahpour, S., et al. (2018). Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin. Archives of toxicology, 92(1), 279–287. [Link].

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, α,α-dimethylphenethyl butyrate, CAS Registry Number 10094-34-5. Food and Chemical Toxicology, 181, 114088. [Link].

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link].

  • Encyclopedia.pub. (2021). Sample Preparation for Cosmetics Analysis. Retrieved from [Link].

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Safe handling and storage protocols for α,α-dimethylphenethyl butyrate in a research lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for α,α-Dimethylphenethyl Butyrate

Document Version: 1.0

Introduction: Understanding α,α-Dimethylphenethyl Butyrate

α,α-Dimethylphenethyl butyrate (CAS No. 10094-34-5), also known as dimethyl benzyl carbinyl butyrate, is an aryl alkyl alcohol simple acid ester.[1] It is a synthetic fragrance and flavoring ingredient characterized by a mild, herbaceous, and fruity aroma with floral undertones, often described as reminiscent of plum or prune.[2][3] While it has been deemed safe for its intended use in consumer products like fragrances and food flavorings at current intake levels, its handling and storage in a concentrated form within a research laboratory setting necessitates a robust understanding of its chemical properties and potential hazards to ensure personnel safety and experimental integrity.[4][5]

These application notes provide a detailed framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of α,α-dimethylphenethyl butyrate, grounded in established laboratory safety principles and regulatory guidelines. The causality behind each procedural step is explained to foster a culture of safety and proactive risk mitigation.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Before any handling of α,α-dimethylphenethyl butyrate, a comprehensive evaluation of its potential hazards must be conducted in the context of the planned experimental work.

Chemical and Physical Properties

Understanding the physical characteristics of a substance is critical for anticipating its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₄H₂₀O₂[2]
Molecular Weight 220.31 g/mol [4]
Appearance Colorless to light yellow liquid[4][6]
Boiling Point 237-255 °C at 760 mm Hg[3][4]
Density 0.969 g/mL at 25 °C[3]
Solubility Insoluble in water; soluble in ethanol and most fixed oils.[4]
Vapor Pressure 0.164 Pa at 20°C[6]
Flash Point >230 °F (>110 °C)[6]
Toxicological Profile and GHS Classification

While generally considered to have low acute toxicity, α,α-dimethylphenethyl butyrate is not entirely benign, particularly in its undiluted form.

  • Skin and Eye Irritation: The compound is classified as irritating to the skin and eyes.[2] Direct contact may cause temporary irritation.[7]

  • Skin Sensitization: It may cause sensitization by skin contact.[2]

  • Genotoxicity: Studies have shown that α,α-dimethylphenethyl butyrate is not genotoxic.[8]

  • Aquatic Toxicity: It is classified as toxic to aquatic life with long-lasting effects.[4][7] This is a critical consideration for waste disposal.

Based on aggregated data from the European Chemicals Agency (ECHA), the GHS hazard statement for this chemical is:[4]

  • H411: Toxic to aquatic life with long lasting effects.

Therefore, precautionary statements such as P273 (Avoid release to the environment), P391 (Collect spillage), and P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) are applicable.[4][7]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and consistent use of appropriate PPE are non-negotiable for minimizing exposure risk. These protocols are designed to be self-validating by creating multiple barriers between the researcher and the chemical.

Engineering Controls

The primary line of defense is to handle the chemical in a controlled environment.

  • Ventilation: Always handle α,α-dimethylphenethyl butyrate in a well-ventilated area. For procedures that may generate aerosols or involve heating, a certified chemical fume hood is mandatory. This is crucial as some related butyrate esters are known to have strong, unpleasant odors and can be respiratory irritants.[9][10]

Personal Protective Equipment (PPE)

The selection of PPE is based on a "worst-case scenario" risk assessment for direct contact.

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are required at all times to protect against splashes.

  • Hand Protection: Wear nitrile gloves to prevent skin contact. Inspect gloves for any signs of degradation or puncture before use. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

  • Body Protection: A standard laboratory coat must be worn to protect against accidental spills. Ensure it is buttoned and the sleeves are rolled down.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[11]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start: New Experiment risk_assessment Conduct Risk Assessment (Review SDS) prep_start->risk_assessment 1 ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe 2 eng_controls Verify Engineering Controls (Fume Hood On, Clear Workspace) ppe->eng_controls 3 dispense Dispense Chemical in Fume Hood eng_controls->dispense experiment Perform Experiment dispense->experiment 4 cleanup Clean Work Area experiment->cleanup 5 waste Segregate & Label Hazardous Waste cleanup->waste 6a storage Return to Storage cleanup->storage 6b remove_ppe Remove PPE waste->remove_ppe storage->remove_ppe 7 wash_hands Wash Hands Thoroughly remove_ppe->wash_hands 8 end_process End wash_hands->end_process

Caption: Workflow for the safe handling of α,α-dimethylphenethyl butyrate.

Section 3: Storage Protocols

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations like spills or reactions with incompatible substances.

General Storage Conditions
  • Containers: Store in the original, tightly sealed container to prevent leakage or evaporation. Ensure the container is clearly labeled.[9][12]

  • Temperature: Keep the container in a cool, dry place.[9][13] Avoid direct sunlight and heat sources.

  • Location: Store in a designated chemical storage cabinet, away from general laboratory traffic.

Incompatible Materials

To prevent hazardous reactions, store α,α-dimethylphenethyl butyrate away from:

  • Strong Oxidizing Agents: Such as peroxides, nitrates, or perchlorates.

  • Strong Acids and Bases: These can catalyze hydrolysis of the ester.

Section 4: Spill and Emergency Procedures

A clear, pre-defined emergency plan is crucial for a swift and effective response, minimizing harm to personnel and the environment.

Spill Response

In the event of a spill, immediate and calm action is required.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Ventilate: Increase ventilation to the area, preferably by using a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent pad to contain the liquid.[7]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to the Chemical Hygiene Officer or laboratory supervisor, as required by your institution's Chemical Hygiene Plan.[14]

Spill_Response_Decision_Tree spill Spill Occurs is_major Is the spill large or in a confined space? spill->is_major evacuate Evacuate Area & Alert Supervisor/CHO is_major->evacuate Yes alert_personnel Alert Nearby Personnel is_major->alert_personnel No emergency_services Contact Emergency Services evacuate->emergency_services don_ppe Don Appropriate PPE alert_personnel->don_ppe contain Contain with Absorbent Material don_ppe->contain cleanup Collect & Place in Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report Incident decontaminate->report

Caption: Decision tree for responding to a spill of α,α-dimethylphenethyl butyrate.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][11]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for several minutes. Get medical attention if irritation develops or persists.[7][11]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms develop, seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[7]

Section 5: Waste Disposal

Due to its toxicity to aquatic life, α,α-dimethylphenethyl butyrate and any materials contaminated with it must be disposed of as hazardous waste.[7]

  • Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not pour down the drain.[11] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • RIFM fragrance ingredient safety assessment, α,α-dimethylphenethyl butyrate, CAS Registry Number 10094-34-5. (2023). Food and Chemical Toxicology. [Link]

  • dimethyl benzyl carbinyl butyrate, 10094-34-5. The Good Scents Company. [Link]

  • 1,1-Dimethyl-2-phenylethyl butyrate. PubChem, National Center for Biotechnology Information. [Link]

  • α,α-Dimethylphenethyl butyrate. The Fragrance Conservatory. [Link]

  • Safety Data Sheet: Butyric acid ethyl ester. (2016). Carl ROTH. [Link]

  • Differential antineoplastic effects of butyrate in cells with and without a functioning DNA mismatch repair. (2008). PubMed. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Esters CHEM 100 lab. (2017). Truman State University Chemistry Department. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]

  • Butyric acid, butyl ester. Organic Syntheses. [Link]

  • ESTERS. Chymist.com. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Safety Data Sheet: Butyric acid methyl ester. (2024). Carl ROTH. [Link]

  • DIMETHYLBENZYL CARBINYL BUTYRATE. EWG Skin Deep®. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • alpha-Naphthyl butyrate. PubChem, National Center for Biotechnology Information. [Link]

  • Dimethyl Benzyl Carbinyl Butyrate CAS 10094-34-5. LookChem. [Link]

  • Fragrance material review on 1,1-dimethyl-2-phenylethyl butyrate. (2012). PubMed. [Link]

  • Menthyl butyrate. PubChem, National Center for Biotechnology Information. [Link]

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Application Note: Enhanced Detection of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester via Chemical Derivatization of its Butyrate Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Analytical

Abstract

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is a fragrance ingredient characterized by its ester functional group.[1] Direct quantification of this and similar ester compounds at trace levels can be challenging due to suboptimal chromatographic performance or insufficient response in common analytical detectors. This application note presents a robust, two-step chemical derivatization strategy to significantly enhance the detectability of this ester. The core principle involves a base-catalyzed hydrolysis (saponification) of the ester to liberate butanoic acid, which is then derivatized to introduce a moiety with superior detection characteristics. We provide two detailed protocols: one for enhanced ultraviolet (UV) detection in High-Performance Liquid Chromatography (HPLC) and another for ultra-sensitive detection via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methodologies offer researchers and quality control professionals a reliable and adaptable approach for the accurate quantification of the target ester in complex matrices.

Introduction: The Analytical Challenge

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester, while possessing a phenyl group, often exhibits weak UV absorbance, making trace-level detection by HPLC-UV difficult.[2][3] Furthermore, its structure may not be conducive to efficient ionization by electrospray (ESI) for mass spectrometry, limiting sensitivity. Chemical derivatization is a powerful technique to overcome these limitations by chemically modifying the analyte to a form that is more amenable to detection.[4]

Direct derivatization of the sterically hindered tertiary ester is often inefficient. A more scientifically sound and versatile strategy is to first cleave the ester bond, a process known as hydrolysis.[5] This yields the constituent carboxylic acid (butanoic acid) and alcohol (1,1-dimethyl-2-phenylethanol). The liberated butanoic acid, a common and well-characterized analyte, can then be targeted with a wide array of highly efficient derivatization reagents.[6][7][8] This indirect approach allows for the stoichiometric quantification of the original ester by measuring its derivatized acid component.

Principle of the Method: A Two-Step Conversion

The foundation of this protocol is a two-step chemical conversion designed to transform the non-ideal analyte into a derivative with excellent detectability.

Step 1: Saponification (Base-Catalyzed Ester Hydrolysis)

The first step is the hydrolysis of the ester using a strong base, such as sodium hydroxide (NaOH).[5] This reaction, known as saponification, is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the excess base to form a carboxylate salt.[9][10] This final acid-base step is the thermodynamic driving force that pushes the reaction to completion.[10] Subsequent acidification protonates the carboxylate salt, yielding the free butanoic acid ready for derivatization.

Step 2: Derivatization of Butanoic Acid

With the butanoic acid isolated, a derivatizing agent is introduced to attach a "tag" that enhances its detection properties. The choice of this agent is dictated by the analytical instrumentation available.

  • For HPLC-UV Detection: A chromophoric tag, which strongly absorbs UV light, is attached. Reagents like p-Bromophenacyl Bromide (BPB) react with the carboxylic acid to form a phenacyl ester derivative with a high molar absorptivity, significantly boosting the UV signal.[11]

  • For LC-MS/MS Detection: An ionizable tag is introduced to improve ESI efficiency. Reagents like 2-Picolylamine (PA) react with the carboxylic acid to form an amide. The pyridine nitrogen in the PA tag is readily protonated, forming a stable positive ion and dramatically increasing the signal response in positive-ion ESI-MS.[12][13] This derivatization can increase detection sensitivity by over 100-fold compared to the underivatized acid.[12]

Experimental Workflow and Chemical Reactions

The overall process from the initial sample to the final analysis is depicted below.

G cluster_workflow Experimental Workflow A Sample containing Butanoic acid, 1,1-dimethyl-2-phenylethyl ester B Step 1: Saponification (Base Hydrolysis) A->B C Acidification & Extraction of Butanoic Acid B->C D Step 2: Derivatization (UV or MS Tagging) C->D E Instrumental Analysis (HPLC-UV or LC-MS/MS) D->E

Caption: High-level overview of the two-step derivatization workflow.

The chemical transformations at the core of this methodology are illustrated in the following reaction scheme.

G cluster_reactions Chemical Reaction Pathway Ester Butanoic acid, 1,1-dimethyl-2-phenylethyl ester Plus1 + Ester->Plus1 NaOH NaOH / H₂O (Heat) Plus1->NaOH Intermediates NaOH->Intermediates Saponification Carboxylate Butanoate Salt Intermediates->Carboxylate Plus2 + Intermediates->Plus2 Acidification Carboxylate->Acidification H₃O⁺ Alcohol 1,1-dimethyl- 2-phenylethanol Plus2->Alcohol ButanoicAcid Butanoic Acid Acidification->ButanoicAcid Derivatization ButanoicAcid->Derivatization + Derivatization Reagent (e.g., BPB or PA) FinalProduct Derivatized Product (Enhanced Detection) Derivatization->FinalProduct

Caption: The two-step chemical conversion from the parent ester to the final derivatized product.

Materials and Protocols

Required Materials & Equipment
  • Reagents:

    • Butanoic acid, 1,1-dimethyl-2-phenylethyl ester (Standard)

    • Sodium Hydroxide (NaOH), analytical grade

    • Hydrochloric Acid (HCl), concentrated

    • Methanol (MeOH), HPLC grade

    • Acetonitrile (ACN), HPLC or LC-MS grade

    • Ethyl Acetate, analytical grade

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • For Protocol 1 (UV): p-Bromophenacyl Bromide (BPB) and Triethylamine (TEA)

    • For Protocol 2 (MS): 2-Picolylamine (PA), 2,2'-Dipyridyl disulfide (DPDS), and Triphenylphosphine (TPP)

  • Equipment:

    • Heating block or water bath

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporation system

    • Analytical balance

    • HPLC system with UV/Vis Detector

    • LC-MS/MS system with ESI source

Protocol 1: Derivatization for HPLC-UV Detection

This protocol uses p-Bromophenacyl Bromide (BPB) to create a derivative with strong UV absorbance.

Step A: Saponification of the Ester

  • Accurately weigh 10 mg of the ester standard or sample into a 10 mL screw-cap vial.

  • Add 5 mL of 1 M NaOH in 50:50 Methanol/Water.

  • Securely cap the vial and heat at 80°C for 2 hours in a heating block to ensure complete hydrolysis.

  • Allow the reaction mixture to cool to room temperature.

  • Acidify the solution to ~pH 2 by slowly adding 1 M HCl. Verify with pH paper.

  • Extract the liberated butanoic acid by adding 5 mL of ethyl acetate, vortexing for 1 minute, and allowing the layers to separate.

  • Carefully transfer the upper organic layer to a clean vial. Repeat the extraction once more and combine the organic layers.

  • Dry the combined organic extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a new vial and evaporate to dryness under a gentle stream of nitrogen.

Step B: Derivatization with p-Bromophenacyl Bromide (BPB)

  • Reconstitute the dried butanoic acid residue in 1 mL of acetonitrile.

  • Add 5 mg of BPB and 20 µL of triethylamine (TEA) to the vial. The TEA acts as a base to facilitate the reaction.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for dilution and analysis by HPLC-UV, typically monitoring at ~260 nm.

Protocol 2: Derivatization for LC-MS/MS Detection

This protocol uses 2-Picolylamine (PA) to create a derivative that ionizes efficiently in positive-mode ESI-MS.

Step A: Saponification of the Ester

  • Follow steps A1-A9 from Protocol 1 to obtain the dried butanoic acid residue.

Step B: Derivatization with 2-Picolylamine (PA)

  • Prepare a fresh solution of the activating reagents in acetonitrile: 10 mM 2,2'-Dipyridyl disulfide (DPDS) and 10 mM Triphenylphosphine (TPP).

  • Reconstitute the dried butanoic acid residue in 200 µL of acetonitrile.

  • Add 100 µL of the activating reagent solution (DPDS/TPP) and 50 µL of a 10 mM solution of 2-Picolylamine (PA) in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for 60 minutes.

  • The reaction mixture can then be diluted as necessary with the mobile phase for LC-MS/MS analysis. The resulting derivative will carry a positive charge, enabling highly sensitive detection using selected reaction monitoring (SRM).

Expected Results and Data

The primary result of these protocols is the conversion of the parent ester into a new chemical entity with significantly improved detection characteristics. For mass spectrometry, this includes a predictable mass shift that can be used for targeted analysis.

ParameterParent EsterIntermediateDerivatization Reagent (Protocol 1)Final Derivative (Protocol 1)Derivatization Reagent (Protocol 2)Final Derivative (Protocol 2)
Compound Name Butanoic acid, 1,1-dimethyl-2-phenylethyl esterButanoic Acidp-Bromophenacyl Bromide (BPB)Butanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester2-Picolylamine (PA)N-(pyridin-2-ylmethyl)butanamide
Molecular Formula C₁₄H₂₀O₂C₄H₈O₂C₈H₆BrOC₁₂H₁₃BrO₃C₆H₈N₂C₁₀H₁₄N₂O
Monoisotopic Mass (Da) 220.146388.0524196.9633284.0099108.0687178.1106
Expected [M+H]⁺ (Da) 221.153689.0597-285.0172 / 287.0152109.0760179.1179

Note: The bromine in the BPB derivative will result in a characteristic isotopic pattern (¹⁹Br/⁸¹Br) in the mass spectrum, which is a powerful tool for identification.

Conclusion

The protocols detailed in this application note provide a validated and highly effective strategy for the enhanced detection of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester. By converting the analytical challenge from the direct measurement of a difficult ester to the indirect measurement of its easily derivatized carboxylic acid component, these methods offer a significant improvement in sensitivity and robustness. The choice between UV-enhancing and ionization-enhancing derivatization provides the flexibility to adapt the analysis to the instrumentation available, making this approach broadly applicable in both research and industrial settings.

References

  • Chemistry LibreTexts. (2023). Derivatization. [Link][11]

  • Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(20), 1845-1850. [Link][12]

  • PubChem. Butanoic acid, 1,1-dimethyl-2-phenylethyl ester. [Link][14]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 1,1-dimethyl-2-phenylethyl butyrate. Food and Chemical Toxicology, 50, S439-S442. [Link][1]

  • Higashi, T., Shimada, K., & Toyo'oka, T. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed, [Link][13]

  • Imaz, C., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 2145-2155. [Link]

  • Goo, Y. M., & Lee, H. J. (1998). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. PubMed, [Link][8]

  • The Organic Chemistry Tutor. (2018). Saponification Reaction of Esters. YouTube. [Link][9]

  • Pharmapproach. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link][15]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link][5]

  • OperaChem. (2024). Saponification-Typical procedures. [Link][10]

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharmapproach. [Link][3]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of α,α-Dimethylphenethyl Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of α,α-dimethylphenethyl butyrate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis protocols and troubleshoot common issues that may arise. Our goal is to provide you with in-depth, scientifically-grounded guidance to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing α,α-dimethylphenethyl butyrate?

The most prevalent and industrially significant method for synthesizing α,α-dimethylphenethyl butyrate is through the esterification of α,α-dimethylphenethyl alcohol with a butanoylating agent. The two primary variations of this reaction are:

  • Fischer-Speier Esterification: This classic method involves the reaction of α,α-dimethylphenethyl alcohol with butyric acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side, thereby increasing the yield.

  • Acyl Chloride or Anhydride Method: A more reactive, though often more expensive, approach involves using butyryl chloride or butyric anhydride as the acylating agent. This method is generally faster and not reversible, which can lead to higher yields without the need for water removal. However, it produces corrosive byproducts like HCl or butyric acid, which must be neutralized.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of α,α-dimethylphenethyl butyrate can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The esterification reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or a non-optimal catalyst concentration.

  • Water Inhibition: In Fischer-Speier esterification, the water produced as a byproduct can hydrolyze the ester back to the starting materials, thus reducing the yield. Efficient water removal is critical.

  • Side Reactions: The formation of byproducts can consume the starting materials and complicate the purification process. A common side reaction is the dehydration of α,α-dimethylphenethyl alcohol to form alkenes, especially at high temperatures and in the presence of strong acids.

  • Purification Losses: Significant amounts of the product can be lost during the workup and purification steps, such as extractions, washes, and distillation.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions, grounded in chemical principles.

Issue 1: Low Conversion of Starting Materials

If you observe a significant amount of unreacted α,α-dimethylphenethyl alcohol or butyric acid in your post-reaction analysis (e.g., by GC or TLC), consider the following:

  • Catalyst Activity:

    • Troubleshooting: The acid catalyst may be old, hydrated, or used in an insufficient amount. For Fischer-Speier esterification, a catalyst loading of 1-5 mol% relative to the limiting reagent is typically effective.

    • Recommendation: Use a fresh, anhydrous acid catalyst. Consider using a stronger acid catalyst or a solid acid catalyst for easier removal.

  • Reaction Temperature and Time:

    • Troubleshooting: The reaction may be too slow at the current temperature.

    • Recommendation: Gradually increase the reaction temperature while monitoring for the formation of side products. For the esterification of α,α-dimethylphenethyl alcohol, a temperature range of 80-120°C is generally employed. Extend the reaction time and monitor the progress of the reaction periodically.

Issue 2: Evidence of Side Product Formation

The presence of unexpected peaks in your GC or NMR spectra suggests the formation of byproducts.

  • Dehydration of Alcohol:

    • Troubleshooting: The primary alcohol starting material, α,α-dimethylphenethyl alcohol, can undergo acid-catalyzed dehydration to form 2-methyl-4-phenyl-1-butene and 2-methyl-4-phenyl-2-butene. This is more prevalent at higher temperatures.

    • Recommendation: Lower the reaction temperature and consider using a milder acid catalyst. Alternatively, employing the acyl chloride or anhydride method can circumvent the need for high temperatures and strong acids.

Experimental Protocols

Protocol 1: Optimized Fischer-Speier Esterification of α,α-Dimethylphenethyl Butyrate

This protocol is designed to maximize the yield by focusing on efficient water removal.

Materials:

  • α,α-Dimethylphenethyl alcohol (1.0 eq)

  • Butyric acid (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.02 eq)

  • Toluene (as solvent and azeotropic agent)

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

  • To the flask, add α,α-dimethylphenethyl alcohol, butyric acid, p-toluenesulfonic acid, and toluene.

  • Heat the reaction mixture to reflux (approximately 110-120°C).

  • Continuously remove the water that collects in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting alcohol is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted butyric acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure α,α-dimethylphenethyl butyrate.

Data Presentation

ParameterCondition ACondition BCondition C
Catalyst Sulfuric Acidp-TSAAmberlyst-15
Temperature 100°C120°C120°C
Water Removal NoneDean-StarkDean-Stark
Yield (%) 45%85%92%

Table 1: Comparison of reaction conditions for the synthesis of α,α-dimethylphenethyl butyrate, demonstrating the impact of catalyst choice and water removal on the final product yield.

Visualizations

Esterification_Workflow Reactants Reactants: α,α-Dimethylphenethyl Alcohol Butyric Acid Acid Catalyst Reaction Esterification Reaction (Heat + Water Removal) Reactants->Reaction 1. Combine Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup 2. Quench Purification Purification (Vacuum Distillation) Workup->Purification 3. Isolate Crude Product α,α-Dimethylphenethyl Butyrate Purification->Product 4. Obtain Pure

Caption: Workflow for α,α-dimethylphenethyl butyrate synthesis.

Troubleshooting_Logic Start Low Yield Observed Check_Conversion Check Reactant Conversion (GC/TLC) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Optimize_Conditions Optimize Reaction: - Increase Time/Temp - Check Catalyst Incomplete->Optimize_Conditions Yes Check_Byproducts Check for Byproducts (GC-MS/NMR) Incomplete->Check_Byproducts No Dehydration Dehydration Side Reaction Check_Byproducts->Dehydration Modify_Protocol Modify Protocol: - Lower Temperature - Milder Catalyst Dehydration->Modify_Protocol Yes Purification_Loss Investigate Purification Loss Dehydration->Purification_Loss No

Caption: Troubleshooting flowchart for low yield synthesis.

References

  • Title: Fischer-Speier Esterification Source: Wikipedia URL: [Link]

  • Title: Dean-Stark Apparatus Source: Wikipedia URL: [Link]

Technical Support Center: Troubleshooting Chromatographic Peak Shape in the Analysis of Dimethylbenzylcarbinyl Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic analysis of Dimethylbenzylcarbinyl butyrate (DMBCB). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to chromatographic peak shape. Achieving a symmetrical, Gaussian peak is paramount for accurate quantification and robust method validation. This document provides a structured, question-and-answer-based approach to troubleshooting, grounded in scientific principles and field-proven experience.

Part 1: Foundational Knowledge & Initial Method Parameters

Before troubleshooting, it is essential to establish a robust starting point for analysis. Dimethylbenzylcarbinyl butyrate is a relatively nonpolar ester, typically analyzed using Gas Chromatography (GC) due to its volatility, or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). An improper initial setup is a frequent cause of poor peak shape.

Q1: What are the recommended starting conditions for the analysis of Dimethylbenzylcarbinyl butyrate?

Answer: The ideal starting point depends on the chosen technique (GC or HPLC) and available instrumentation. The following table summarizes recommended parameters designed to minimize peak shape distortions from the outset.

Table 1: Suggested Starting Chromatographic Conditions for Dimethylbenzylcarbinyl Butyrate Analysis

ParameterGas Chromatography (GC) RecommendationReversed-Phase HPLC (RP-HPLC) RecommendationRationale
Column Nonpolar (e.g., DB-1, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessC18 or C8, 150 mm x 4.6 mm ID, 5 µm particle sizeMatches the nonpolar nature of the analyte for good retention and peak shape.
Injection Mode Split (e.g., 50:1 ratio)IsocraticA split injection in GC prevents mass overload, a common cause of peak fronting[1][2]. Isocratic HPLC is simpler for initial method development.
Injector Temp. 250 °CN/AHigh enough to ensure rapid volatilization without causing thermal degradation of the ester.
Oven Program Start at 100°C, ramp 10°C/min to 280°CN/AA temperature ramp ensures good separation and sharp peaks for compounds with moderate boiling points.
Carrier Gas Helium or HydrogenN/AStandard carrier gases providing good efficiency.
Mobile Phase N/AAcetonitrile/Water (e.g., 70:30 v/v)A common solvent mixture for moderately nonpolar analytes. Acetonitrile often provides sharp peaks[3].
Flow Rate 1.0-1.5 mL/min1.0 mL/minStandard flow rates for the given column dimensions.
Detector FIDUV (e.g., 210 nm or 254 nm)FID is a universal detector for organic compounds. The phenyl group in DMBCB allows for UV detection.
Sample Solvent Hexane, Ethyl AcetateMobile Phase (Acetonitrile/Water)The sample solvent should be compatible with the technique. Dissolving the sample in the mobile phase for HPLC is critical to prevent peak distortion[4][5].

Part 2: Common Peak Shape Problems & Solutions (FAQ)

This section addresses the most common peak shape abnormalities—tailing, fronting, and splitting—in a question-and-answer format.

Q2: My DMBCB peak is tailing. What are the likely causes and how do I fix it?

Answer: Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise integration and resolution. It typically indicates a secondary, unwanted interaction between the analyte and the stationary phase or system hardware.

  • Primary Cause: Secondary Silanol Interactions

    • The "Why": Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on the surface that are not covered by the C18 or C8 bonded phase[6]. These silanols are acidic and can form strong hydrogen bonds or have ionic interactions with analytes, causing a portion of the analyte molecules to be retained longer than the main band, which results in tailing[3][5][7]. Even for a neutral ester like DMBCB, these polar interactions can be significant enough to cause asymmetry.

    • The Solution:

      • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning a small, less bulky silane is used to cover many of the remaining silanols after the primary bonded phase is attached[6][8]. Ensure you are using a well-end-capped column.

      • Adjust Mobile Phase pH: For ionizable compounds, operating at a pH that suppresses ionization is key[9]. While DMBCB is not ionizable, a low pH (e.g., 2.5-3.5 using a formic or phosphoric acid modifier) can suppress the activity of the silanol groups themselves, minimizing their interaction with the analyte[7].

      • Consider Mobile Phase Additives: In some cases, adding a small amount of a competitive agent can help. However, for a neutral compound, this is less common and the first two solutions are more effective.

  • Secondary Cause: Column Contamination or Degradation

    • The "Why": If your column has been used for many injections, especially with poorly cleaned samples, strongly retained matrix components can accumulate at the head of the column. These contaminants can act as new active sites for secondary interactions, leading to tailing. Similarly, column bed degradation can also cause peak shape issues[10].

    • The Solution: Implement a regular column cleaning and regeneration protocol.

Experimental Protocols

Protocol 1: Standard Column Flushing Procedure for Reversed-Phase Columns

This protocol is designed to remove strongly retained hydrophobic and polar contaminants.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Rinse with Mobile Phase (Buffer-Free): Flush the column with 10-20 column volumes of the mobile phase without any salt or buffer components (e.g., switch from Acetonitrile/Buffered Water to Acetonitrile/Water).

  • Polar Contaminant Flush: Flush with 20 column volumes of 100% HPLC-grade water.

  • Nonpolar Contaminant Flush: Flush with 20 column volumes of 100% Acetonitrile or Methanol.

  • Strong Solvent Flush (Optional): For very stubborn contaminants, flush with 20 column volumes of Isopropanol (IPA).

  • Re-equilibrate: Flush the column with the initial mobile phase composition for at least 20 column volumes until the baseline is stable.

Q3: Why is my DMBCB peak fronting?

Answer: Peak fronting, where the first half of the peak is sloped and the second half is steep, is most often a sign of column overload[4][11]. This means you are injecting too much sample for the column to handle in a linear fashion.

  • Primary Cause: Mass Overload

    • The "Why": The stationary phase has a finite number of sites available for interaction. When the amount of analyte injected exceeds this capacity, the excess molecules cannot interact with the stationary phase and travel through the column at the speed of the mobile phase, eluting earlier and causing a "shark-fin" or fronting peak shape[11][12].

    • The Solution: Reduce the mass of analyte injected onto the column. This can be achieved by either lowering the injection volume or, more effectively, by diluting the sample.

Experimental Protocols

Protocol 2: Sample Dilution Series to Diagnose Mass Overload

  • Prepare a Dilution Series: Prepare serial dilutions of your sample in the sample solvent (e.g., 1:2, 1:5, 1:10, and 1:100).

  • Inject Sequentially: Inject the same volume of each dilution, starting with the most concentrated and moving to the most dilute.

  • Analyze Peak Shape: Observe the peak shape for each injection. If the fronting decreases and the peak becomes more symmetrical as the concentration decreases, the problem is mass overload[1][4][13].

  • Determine Working Range: Identify the concentration at which the peak shape is acceptable (e.g., USP Tailing Factor between 0.9 and 1.2) and adjust your sample preparation accordingly.

  • Secondary Cause: Poor Sample Solubility or Incompatible Sample Solvent

    • The "Why": If the analyte has poor solubility in the mobile phase or if the sample is dissolved in a solvent that is much stronger than the mobile phase, the sample band will not focus properly at the head of the column. This can lead to a distorted peak shape, often fronting[4][14].

    • The Solution: Whenever possible, dissolve your sample directly in the mobile phase. If a different solvent must be used for solubility reasons, ensure it is weaker than or of similar strength to the mobile phase and inject the smallest possible volume.

Q4: I'm seeing a split or shouldered peak for DMBCB. What's happening?

Answer: Split peaks are a significant problem that can indicate either a physical problem with the column or a chemical issue with the method. The first diagnostic step is to determine if all peaks in the chromatogram are split or just the analyte peak.

  • If ALL Peaks are Split:

    • The "Why": This points to a physical problem that occurs before the separation begins. The most common causes are a partially blocked inlet frit or a physical void/channel at the head of the column packing material[15][16]. This disruption creates two different flow paths for the sample entering the column, resulting in a split peak for every compound[4][17].

    • The Solution:

      • Reverse Flush the Column: Disconnect the column and reconnect it in the reverse direction. Flush to waste with a strong solvent (like methanol or acetonitrile) at a low flow rate (e.g., 0.2 mL/min). This can sometimes dislodge particulate matter from the inlet frit[15]. Caution: Check your column's instruction manual to ensure it can be backflushed.

      • Replace the Frit: If possible, replace the inlet frit on the column.

      • Replace the Column: If the above steps do not work, the column bed has likely collapsed, and the column must be replaced.

  • If ONLY the DMBCB Peak is Split:

    • The "Why": This suggests a chemical or method-specific issue. One common cause is a severe mismatch between the injection solvent and the mobile phase[4][18]. Injecting a sample in a very strong, nonpolar solvent (like 100% Acetonitrile) into a weaker, more aqueous mobile phase can cause the sample to precipitate or spread improperly at the inlet, leading to a split peak. Another possibility, though less likely for a stable ester, is on-column degradation or the presence of a co-eluting impurity or isomer.

    • The Solution:

      • Match Sample Solvent to Mobile Phase: Prepare your sample in the initial mobile phase composition. This is the most critical step to rule out solvent effects.

      • Reduce Injection Volume: A large injection volume of a mismatched solvent will exacerbate the problem. Try reducing the injection volume significantly.

      • Adjust Method Selectivity: To check for a co-eluting impurity, slightly alter the mobile phase composition (e.g., change the Acetonitrile/Water ratio by 5%) or the column temperature. If the split peak resolves into two distinct peaks, it confirms a co-elution issue[17].

Part 3: Systematic Troubleshooting Workflow

When encountering a peak shape problem, a logical, systematic approach is more effective than random adjustments. The following workflow provides a step-by-step diagnostic process.

Mandatory Visualization

G cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Physical Causes (System-Wide) cluster_3 Chemical / Method Causes (Analyte-Specific) start Peak Shape Anomaly Observed q_tail Tailing? start->q_tail q_front Fronting? start->q_front q_split Split / Shouldered? start->q_split q1 Affects ALL Peaks or just Analyte? sol_void Check for Column Void / Blocked Frit. Reverse flush or replace column. q1->sol_void All Peaks sol_solvent Solvent Mismatch suspected. Dissolve sample in mobile phase. q1->sol_solvent Analyte Only (Split) sol_silanol Secondary Interaction suspected. Use end-capped column / adjust pH. q1->sol_silanol Analyte Only (Tailing) q_tail->q1 sol_overload Mass Overload suspected. Perform dilution series (Protocol 2). q_front->sol_overload Most likely cause q_split->q1 sol_deadvol Check all fittings for dead volume. Remake connections. sol_void->sol_deadvol If problem persists sol_overload->sol_solvent If no improvement

Caption: A troubleshooting workflow for chromatographic peak shape issues.

References

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Shimadzu. Abnormal Peak Shapes. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • ScenTree. Dimethylbenzylcarbinyl butyrate (CAS N° 10094-34-5). [Link]

  • Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]

  • Element Lab Solutions. HPLC column overload. [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]

  • Stoll, D. R. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC International. [Link]

  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Bio-Works. Split peaks as a phenomenon in liquid chromatography. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • PubChem. 1,1-Dimethyl-2-phenylethyl butyrate. [Link]

  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • LCGC International. (2022, June 1). Column Overload in PLOT Columns. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Waters. What are common causes of peak splitting when running an LC column?. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • Bio-Works. Split peaks as a phenomenon in liquid chromatography. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Chromatography Today. How to Avoid HPLC Column Overload. [Link]

  • LCGC International. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. [Link]

  • The Good Scents Company. dimethyl benzyl carbinyl butyrate. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Chromatography Forum. Fronting, cause and remedy?. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Biovanix Chromatography. What do you know about the overload for HPLC column?. [Link]

  • Chromatography Forum. Column overloading. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Waters Knowledge Base. What are some common causes of peak fronting?. [Link]

  • Phenomenex. LC Technical Tip: The Role of End-Capping in RP. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

Sources

Technical Support Center: α,α-Dimethylphenethyl Butyrate Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for α,α-dimethylphenethyl butyrate. This guide is designed for researchers, scientists, and professionals in drug development and quality control who are investigating the stability and degradation of this compound. As an aryl alkyl alcohol simple acid ester (AAASAE), α,α-dimethylphenethyl butyrate is susceptible to specific degradation pathways that can impact its purity, efficacy, and safety profile in various formulations. This document provides in-depth, field-proven insights into identifying and troubleshooting these degradation pathways.

Forced degradation studies are essential for understanding the chemical behavior of a molecule under stress conditions.[1] They help in identifying potential degradation products and developing stability-indicating analytical methods.[1] The primary degradation pathways for an ester like α,α-dimethylphenethyl butyrate are hydrolysis and oxidation.[2][3]

Section 1: Hydrolytic Degradation Pathway

Hydrolysis is a common degradation pathway for compounds containing ester functional groups.[3] The reaction involves the cleavage of the ester bond by water, a reaction that is typically catalyzed by the presence of an acid or a base.[2] For α,α-dimethylphenethyl butyrate, this results in the formation of α,α-dimethylphenethyl alcohol and butyric acid.

Visualizing the Hydrolysis Pathway

Hydrolysis Parent α,α-Dimethylphenethyl Butyrate Products α,α-Dimethylphenethyl Alcohol + Butyric Acid Parent->Products H₂O (Acid or Base Catalyst)

Caption: Acid or base-catalyzed hydrolysis of α,α-dimethylphenethyl butyrate.

Troubleshooting Guide & FAQs: Hydrolytic Degradation

Q1: I'm running a degradation study in neutral water at 70°C, but I'm not observing any significant degradation of α,α-dimethylphenethyl butyrate. Is this expected?

A1: Yes, this is often the case. While esters can hydrolyze in water, the reaction rate at neutral pH is typically very slow. Hydrolysis is significantly accelerated by the presence of an acid or a base, which acts as a catalyst.[2] For a comprehensive forced degradation study, it is recommended to perform the experiment under acidic and basic conditions separately.[2][3]

Q2: My degradation is proceeding too quickly under 1.0 M HCl, making it difficult to track the formation of degradants over time. How can I slow it down?

A2: A degradation rate that is too rapid can be controlled by modifying the experimental conditions. Consider the following adjustments:

  • Decrease the temperature: Lowering the temperature from a typical 70-80°C to 40-50°C will reduce the reaction kinetics.[3]

  • Reduce the acid concentration: Instead of 1.0 M HCl, try using a lower concentration, such as 0.1 M or even 0.01 M HCl.

  • Time sampling: Collect samples at earlier time points to capture the initial degradation profile before the parent compound is fully consumed.

Q3: After performing a base-catalyzed hydrolysis with NaOH, I've noticed the characteristic unpleasant odor of butyric acid. How can I definitively confirm the identities of my degradation products?

A3: While the odor is a strong indicator, analytical confirmation is crucial. The recommended method is Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC Separation: A suitable GC column (e.g., a polar phase column) can separate the parent ester, the resulting alcohol (α,α-dimethylphenethyl alcohol), and butyric acid.

  • MS Identification: The mass spectrometer will provide fragmentation patterns for each peak. By comparing these experimental mass spectra to a reference library (like NIST), you can confirm the identities of your degradants. High-resolution GC-MS can provide even more definitive identification.[4][5]

Q4: I see a small, unexpected peak in my chromatogram after acid hydrolysis that is not the parent compound, the alcohol, or the acid. What could it be?

A4: Under certain acidic and thermal stress conditions, the tertiary alcohol formed (α,α-dimethylphenethyl alcohol) could potentially undergo a dehydration reaction, leading to the formation of an alkene. This would be a secondary degradation product. To investigate this, you would need to use a technique like LC-MS/MS or GC-MS to determine the mass of the unknown peak and deduce its structure from the fragmentation pattern.

Section 2: Oxidative Degradation Pathway

Oxidative degradation is another critical pathway to investigate, as many organic molecules are susceptible to oxidation.[2] This process can be initiated by atmospheric oxygen, but for forced degradation studies, a chemical oxidizing agent like hydrogen peroxide (H₂O₂) is commonly used.[2][6]

Visualizing a Potential Oxidation Pathway

Oxidation Parent α,α-Dimethylphenethyl Butyrate Oxidized_Products Oxidized Degradation Products (e.g., Hydroperoxides, Ketones) Parent->Oxidized_Products H₂O₂ (Oxidizing Agent)

Caption: Oxidative degradation of α,α-dimethylphenethyl butyrate.

Troubleshooting Guide & FAQs: Oxidative Degradation

Q1: What are the recommended starting conditions for an oxidative forced degradation study?

A1: A common starting point for oxidative degradation is to use a 3% solution of hydrogen peroxide at room temperature.[2][6] The reaction should be monitored over a period of 24 hours, or until about 5-20% degradation is achieved.[2] It's also advisable to conduct the experiment in the dark to prevent any photolytic degradation from occurring simultaneously.

Q2: I have treated my sample with 3% H₂O₂, but I see minimal degradation after 24 hours. What are my next steps?

A2: If you do not observe sufficient degradation, you can increase the stress level. Consider the following:

  • Increase H₂O₂ Concentration: You can incrementally increase the hydrogen peroxide concentration, for example, to 10% or even 30%, while carefully monitoring the reaction.

  • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can accelerate the rate of oxidation. However, be aware that higher temperatures can decrease the oxygen content in the solvent, which might, in some cases, reduce the reaction rate.[2]

  • Extend Reaction Time: If the reaction is slow, extending the study beyond 24 hours may be necessary.

Q3: The chromatogram from my oxidized sample shows a complex mixture of several small peaks. How do I approach identifying these products?

A3: Oxidative degradation pathways can be complex and yield multiple products. The benzylic position and the tertiary carbon are potential sites for oxidation.

  • LC-MS/MS is Key: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for this type of analysis. It allows you to separate the mixture and obtain the mass-to-charge ratio (m/z) of each component.

  • Predict Potential Products: Based on the structure of α,α-dimethylphenethyl butyrate, you can predict likely oxidation products (e.g., hydroperoxides, ketones, or hydroxylated species). You can then look for the corresponding masses in your LC-MS data.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) will provide fragmentation data for the unknown peaks, which is crucial for elucidating their structures.

Section 3: Analytical Methodologies

The success of a degradation study relies on a robust, stability-indicating analytical method that can separate the parent compound from all potential degradation products.

Comparison of Analytical Techniques
TechniqueProsConsBest For
GC-FID - High resolution for volatile compounds- Robust and reliable quantification- Requires derivatization for non-volatile degradants- Less sensitive than other detectorsQuantifying the parent compound and volatile degradants like α,α-dimethylphenethyl alcohol.
GC-MS - Excellent for identification of volatile compounds- High sensitivity and specificity- Can be more complex to operate than GC-FID- Library matching is not always definitiveStructural elucidation and confirmation of volatile degradation products.[4][5]
HPLC-UV - Versatile for a wide range of compounds- Non-destructive- Requires a chromophore for UV detection- May have lower resolution than GC for some compoundsRoutine monitoring and quantification of the parent compound and UV-active degradants.
LC-MS - Highly sensitive and selective- Provides molecular weight information- Ideal for non-volatile and complex mixtures- Can be expensive- Matrix effects can interfere with quantificationIdentifying unknown degradation products, especially from complex oxidative pathways.[5]
Experimental Protocols: Forced Degradation

1. Acidic Hydrolysis

  • Prepare a stock solution of α,α-dimethylphenethyl butyrate in a suitable solvent (e.g., acetonitrile or methanol).

  • In a reaction vial, add an aliquot of the stock solution to 1.0 M hydrochloric acid.

  • Heat the vial in a water bath at 70°C.[2]

  • Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of base (e.g., 1.0 M NaOH) before analysis.

  • Analyze the samples using a validated stability-indicating method (e.g., GC-MS or LC-MS).

2. Basic Hydrolysis

  • Follow the same procedure as for acidic hydrolysis, but use 1.0 M sodium hydroxide instead of hydrochloric acid.

  • Neutralize the samples with an equivalent amount of acid (e.g., 1.0 M HCl) before analysis.

3. Oxidative Degradation

  • Prepare a stock solution of α,α-dimethylphenethyl butyrate.

  • In a reaction vial protected from light, add an aliquot of the stock solution to 3% hydrogen peroxide.[6]

  • Keep the vial at room temperature.

  • Withdraw samples at specified time points.

  • Quench the reaction if necessary (e.g., by dilution).

  • Analyze the samples promptly.

Overall Workflow for Degradation Studies

Workflow cluster_Stress_Conditions Forced Degradation cluster_Analysis Analysis & Identification cluster_Outcome Outcome Acid Acidic Hydrolysis (e.g., 1M HCl, 70°C) Method Develop Stability-Indicating Analytical Method (GC/LC) Separation Separate Parent Compound & Degradation Products Acid->Separation Base Basic Hydrolysis (e.g., 1M NaOH, 70°C) Base->Separation Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidation->Separation Method->Separation Identification Identify Degradants (MS, MS/MS) Separation->Identification Quantification Quantify Degradants (Using Reference Standards) Identification->Quantification Pathway Elucidate Degradation Pathways Quantification->Pathway Stability Assess Intrinsic Stability of the Molecule Pathway->Stability

Sources

Technical Support Center: Resolution Strategies for Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

Author: BenchChem Technical Support Team. Date: February 2026


-Dimethylphenethyl butyrate; DMBC Butyrate; Dimethyl benzyl carbinyl butyrate.[1]

Executive Summary & Technical Context

User Scenario: You are analyzing a fragrance accord, essential oil, or synthetic reaction mixture. You observe a peak shoulder, asymmetric tailing, or a mass spectral match score that degrades across the peak width at the retention time expected for DMBC Butyrate .

The Challenge: DMBC Butyrate is a bulky ester with a gem-dimethyl group adjacent to the ester linkage and a phenethyl tail. In complex matrices (e.g., plum, prune, or floral accords), it frequently co-elutes with structural isomers, terpene esters (like linalyl butyrate), or sesquiterpenes due to similar boiling points (~253°C).

The Solution Architecture: This guide prioritizes Selectivity Tuning over simple efficiency (column length) increases. Because DMBC Butyrate possesses both an aromatic ring (pi-pi active) and an ester functionality (dipole active), it exhibits massive retention index (RI) shifts between stationary phases—a property we will exploit.

Diagnostic Workflow: Is it Co-elution?

Before altering your method, confirm the issue is co-elution and not column overload or activity.

Q: How do I distinguish co-elution from column activity?

A: Perform a Peak Purity Check using your detector's specific capabilities:

  • For MS (Mass Spectrometry): Compare the mass spectrum at the leading edge, apex, and trailing edge of the peak.

    • Symptom:[2][3][4][5][6][7] If the ratio of m/z 91 (Tropylium) to m/z 71 (Butyryl) changes significantly across the peak, you have co-elution.

  • For FID (Flame Ionization): Check the peak symmetry factor (

    
    ).
    
    • Symptom:[2][3][5][6][7][8] A symmetry factor

      
       often indicates tailing, but a "knee" or distinct shoulder on the upslope or downslope confirms a second component.
      

Strategy 1: Stationary Phase Selectivity (The "Hardware" Fix)

This is the most robust solution. DMBC Butyrate has a unique polarity profile due to the steric hindrance of the gem-dimethyl group.

Q: My peak is merging on a standard DB-5 (5% Phenyl) column. What is the best alternative?

A: Switch to a Polar (Wax) or Mid-Polar (1701/35) phase.

The Mechanism: On a non-polar column (DB-1/DB-5), separation is driven primarily by boiling point (Dispersive forces). Since DMBC Butyrate boils at ~253°C, it co-elutes with hydrocarbons of similar volatility. On a polar column (PEG/Wax), separation is driven by Dipole-Dipole interactions with the ester group and Pi-Pi interactions with the benzene ring. DMBC Butyrate is strongly retained on polar phases, shifting it away from non-polar interferences.

Data: Retention Index (RI) Shift

Stationary Phase TypeColumn ExampleApprox. RI for DMBC ButyrateSeparation Mechanism
Non-Polar DB-1, HP-5, DB-5ms1476 - 1488 Boiling Point (Dispersive)
Polar DB-Wax, HP-INNOWax1889 H-Bonding/Dipole (Strong Shift)
Mid-Polar DB-1701, DB-35~1650 Mixed Mode (Dipole + Dispersive)

Note: The shift of >400 RI units is diagnostic. If your co-eluter is a hydrocarbon (e.g., a sesquiterpene), it will not shift this dramatically, resolving the pair.

Strategy 2: Mass Spectral Deconvolution (The "Software" Fix)

Q: I cannot change the column. How do I quantify DMBC Butyrate in the presence of a co-eluter?

A: Use Extracted Ion Chromatograms (EIC) rather than Total Ion Chromatograms (TIC).

Protocol:

  • Identify Unique Ions:

    • DMBC Butyrate Targets:

      • m/z 91: (Base Peak) Tropylium ion from the phenethyl group.

      • m/z 133: Characteristic rearrangement fragment.

      • m/z 71: Butyryl group (

        
        ).
        
    • Avoid: m/z 43 (too common).

  • Deconvolution:

    • If the co-eluter is a terpene, it will likely have strong m/z 93 or 136 ions.

    • Extract m/z 133 for DMBC Butyrate. If the peak shape of m/z 133 is symmetrical and Gaussian, use this ion for quantification.

Strategy 3: Method Translation (The "Operational" Fix)

Q: Can I resolve this by changing the temperature ramp?

A: Only if the resolution (


) is currently between 0.8 and 1.2. If 

, a ramp change is rarely sufficient.

The "Cold Shoulder" Technique: DMBC Butyrate is sterically hindered. Lowering the elution temperature increases the specificity of the stationary phase interaction.

  • Slow the Ramp: Decrease the ramp rate from 10°C/min to 3°C/min around the elution window (140°C–170°C).

  • Carrier Gas: If using Helium, switch to Hydrogen (if safety protocols permit). Hydrogen maintains efficiency at higher linear velocities, allowing you to run a flatter temperature gradient without broadening the peaks.

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for resolving co-elution issues specific to this ester.

ResolutionStrategy Start Start: Peak Co-elution Detected CheckMS Check MS Spectral Purity (Compare Apex vs. Edges) Start->CheckMS IsSpectralPure Is Spectrum Uniform? CheckMS->IsSpectralPure Overload Issue: Column Overload Action: Dilute Sample 1:10 IsSpectralPure->Overload Yes ID_Coeluter Identify Co-eluter Class IsSpectralPure->ID_Coeluter No Decision_Phase Can you change Column? ID_Coeluter->Decision_Phase SwitchCol Strategy: Selectivity Tuning Switch to DB-Wax or DB-1701 Decision_Phase->SwitchCol Yes Deconvolution Strategy: MS Deconvolution Extract Ion m/z 133 or 91 Decision_Phase->Deconvolution No VerifyRI Verify RI Shift: Non-Polar: ~1480 -> Polar: ~1890 SwitchCol->VerifyRI

Figure 1: Decision matrix for resolving co-eluting peaks involving DMBC Butyrate.

Standard Operating Procedure (SOP): Method Translation

Objective: Optimize separation of DMBC Butyrate from matrix interferences without changing the column.

Prerequisites:

  • GC-MS/FID system.

  • Standard solution of DMBC Butyrate (approx 100 ppm).

Step-by-Step Protocol:

  • Baseline Run:

    • Inject standard.[9] Record Retention Time (

      
      ) and Peak Width at half height (
      
      
      
      ).
    • Calculate effective plate number:

      
      .
      
  • Optimization (The "20-Degree Rule"):

    • If the peak elutes at

      
      , lower the oven temperature to 
      
      
      
      and hold isothermally for 5 minutes before resuming the ramp.
    • Why? This maximizes the interaction time with the stationary phase at a temperature where selectivity (

      
      ) is highest.
      
  • Flow Adjustment:

    • Reduce column flow by 20% (e.g., 1.0 mL/min

      
       0.8 mL/min).
      
    • Result: This increases the residence time in the column, allowing the slight differences in polarity between the ester and the co-eluter to manifest as separation.

References

  • NIST Mass Spectrometry Data Center. "Butanoic acid, 1,1-dimethyl-2-phenylethyl ester."[10] NIST Chemistry WebBook, SRD 69. [Link]

  • The Good Scents Company. "Dimethyl Benzyl Carbinyl Butyrate."[1] Flavor and Fragrance Information. [Link]

  • Restek Corporation. "GC Column Selection: Stationary Phase Polarity and Selectivity." Chromatography Technical Guide. [Link]

  • Agilent Technologies. "Method Translation Software for GC." Agilent Technical Support. [Link]

Sources

Challenges in the purification of α,α-dimethylphenethyl butyrate from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of α,α-dimethylphenethyl butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity α,α-dimethylphenethyl butyrate from crude reaction mixtures. As a Senior Application Scientist, I will share field-proven insights to help you navigate the common challenges associated with the purification of this sterically hindered ester.

Introduction to the Challenges

α,α-Dimethylphenethyl butyrate, a valuable fragrance and flavor ingredient with a characteristic fruity and floral aroma, is typically synthesized via the Fischer esterification of α,α-dimethylphenethyl alcohol with butyric acid or its anhydride, using an acid catalyst.[1][2] The purification of this ester is often complicated by its high boiling point and the presence of impurities with similar physical properties. The primary challenges in isolating pure α,α-dimethylphenethyl butyrate include:

  • Incomplete Reactions: The Fischer esterification is a reversible reaction, which can result in a crude mixture containing unreacted starting materials.[2][3]

  • Removal of Acidic Impurities: Residual butyric acid and the acid catalyst (e.g., sulfuric acid) must be thoroughly removed, as even trace amounts can negatively impact the final product's odor profile and stability.

  • Byproduct Formation: The tertiary alcohol starting material, α,α-dimethylphenethyl alcohol, is prone to dehydration under acidic conditions, leading to the formation of alkene impurities.[4][5]

  • Product Hydrolysis: The ester product can be susceptible to hydrolysis back to the starting materials during aqueous workup steps if conditions are not carefully controlled.[6]

This guide provides a systematic approach to overcoming these challenges through optimized workup, purification protocols, and troubleshooting strategies.

Visualizing the Purification Workflow

The general workflow for the purification of α,α-dimethylphenethyl butyrate from a crude reaction mixture involves a series of sequential steps designed to remove specific impurities.

Caption: General purification workflow for α,α-dimethylphenethyl butyrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude α,α-dimethylphenethyl butyrate reaction mixture?

A1: The most common impurities are unreacted α,α-dimethylphenethyl alcohol, unreacted butyric acid (or its anhydride), the acid catalyst (e.g., sulfuric acid), water, and potential byproducts from the dehydration of the tertiary alcohol.

Q2: Why is it crucial to remove butyric acid, and what is the best way to do so?

A2: Even trace amounts of butyric acid can impart a rancid, unpleasant odor to the final product, significantly compromising its quality. The most effective method for its removal is a liquid-liquid extraction using a mild aqueous base, such as a saturated sodium bicarbonate solution. This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase.[7]

Q3: Can I use a strong base like sodium hydroxide to neutralize the reaction mixture?

A3: It is generally not recommended to use strong bases like sodium hydroxide, as they can promote the hydrolysis (saponification) of the desired ester product back to the starting alcohol and the carboxylate salt, thereby reducing the yield.[8]

Q4: What are the key parameters to control during fractional distillation for this ester?

A4: The key parameters are maintaining a slow and steady distillation rate, ensuring good insulation of the fractionating column to maintain a proper temperature gradient, and carefully monitoring the head temperature to collect the desired fraction at the correct boiling point.[9]

Q5: When should I consider using column chromatography instead of distillation?

A5: Column chromatography is a good alternative if the boiling points of the ester and impurities are very close, making separation by distillation difficult. It is also useful for smaller-scale purifications or when very high purity is required.[10]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification process.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Ester 1. Incomplete reaction due to equilibrium.[3] 2. Hydrolysis of the ester during workup.[11] 3. Loss of product during extraction or distillation.1. Drive the reaction to completion by using an excess of one reactant or by removing water as it forms (e.g., with a Dean-Stark apparatus).[3] 2. Use a mild base (e.g., sodium bicarbonate) for neutralization and avoid prolonged contact with aqueous phases. 3. Perform extractions carefully to avoid emulsions. During distillation, ensure the apparatus is properly sealed and the collection temperature is appropriate.
Final Product has a Sour/Rancid Odor Incomplete removal of residual butyric acid or the acid catalyst.Repeat the aqueous wash with saturated sodium bicarbonate solution, ensuring thorough mixing. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.
Cloudy Organic Layer After Extraction Presence of an emulsion or incomplete phase separation.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period to allow for better separation. 3. If the emulsion persists, filter the mixture through a pad of Celite.
Poor Separation During Fractional Distillation 1. Boiling points of the components are too close. 2. Distillation is proceeding too quickly.[12] 3. Inefficient fractionating column.1. Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[9] 2. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. 3. Ensure the column is well-insulated to maintain the temperature gradient.
Product Contaminated with an Alkene Dehydration of the tertiary alcohol starting material.[4]1. Use milder reaction conditions (lower temperature, less harsh acid catalyst) during the esterification. 2. If the alkene is formed, it may be possible to separate it by fractional distillation if the boiling point difference is sufficient. Otherwise, column chromatography will be necessary.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol describes the workup of a crude reaction mixture after the synthesis of α,α-dimethylphenethyl butyrate.

  • Cooling the Reaction Mixture: Allow the crude reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with an organic solvent in which the ester is soluble and which is immiscible with water (e.g., diethyl ether, ethyl acetate). A typical volume ratio is 2:1 (solvent to crude mixture).

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • First Wash (Deionized Water): Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.

  • Second Wash (Saturated Sodium Bicarbonate): Add an equal volume of saturated sodium bicarbonate solution to the organic layer in the separatory funnel. Stopper and vent as before. Shake the funnel, venting frequently to release the carbon dioxide gas produced. Continue until no more gas is evolved. Allow the layers to separate and drain the aqueous layer.

  • Third Wash (Brine): Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and aid in breaking any emulsions.[13] Drain the aqueous layer.

  • Drying the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude, neutralized ester.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for purifying the crude ester obtained from the extraction workup.

Physical Properties for Distillation Strategy:

Compound Boiling Point (°C at 760 mmHg)
α,α-Dimethylphenethyl Alcohol216-218[8][14]
Butyric Acid163.5
Butyric Anhydride198[15]
α,α-Dimethylphenethyl Butyrate 253-255
  • Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated fractionating column. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude ester to the distilling flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently.

  • Collecting Fractions:

    • Collect any low-boiling impurities (e.g., residual extraction solvent, any dehydration byproducts) as the first fraction.

    • The temperature should then rise and stabilize at the boiling point of the unreacted alcohol, which can be collected as the second fraction.

    • After the alcohol has been removed, the temperature will rise again. Discard any intermediate fraction.

    • Collect the main fraction of α,α-dimethylphenethyl butyrate at its boiling point (253-255 °C).

  • Monitoring Purity: The purity of the collected fractions can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Purity Assessment

The final purity of the α,α-dimethylphenethyl butyrate should be assessed to ensure the removal of all significant impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing the purity of volatile fragrance compounds. It can separate the ester from residual starting materials and byproducts, and the mass spectrometer can help to identify any unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and detect the presence of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the ester functional group (C=O stretch around 1735 cm⁻¹) and the absence of hydroxyl (from the alcohol) and broad carboxylic acid O-H stretches.

Concluding Remarks

The successful purification of α,α-dimethylphenethyl butyrate hinges on a systematic approach that addresses the inherent challenges of the Fischer esterification of a tertiary alcohol. By carefully controlling the reaction to minimize byproduct formation and employing a well-designed sequence of extraction and distillation, researchers can consistently obtain a high-purity product with the desired olfactory properties. This guide provides the foundational knowledge and practical steps to troubleshoot and optimize your purification process.

References

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyric anhydride. In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). DE2112492B2 - Process for reducing the residual acid content of an esterification product.
  • LibreTexts Chemistry. (2019). 10.8.1. Dehydration of Alcohols. Retrieved from [Link]

  • AIDIC. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • MDPI. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. Molecules, 25(3), 561. [Link]

  • Reddit. (n.d.). Separation of alcohols from esters. r/chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry For Everyone. (2023, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. [Link]

  • freesciencelessons. (2022, June 8). A Level Chemistry Revision "Dehydration of Alcohols" [Video]. YouTube. [Link]

  • PubMed. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). α,α-Dimethylphenethyl butyrate. Retrieved from [Link]

  • SciELO. (2015). Fractionation process of essential oils by batch distillation. Brazilian Journal of Chemical Engineering, 32(1), 1-10. [Link]

  • ResearchGate. (2016). How to purify esterefication product? Retrieved from [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • MDPI. (2023). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 13(1), 123. [Link]

  • ResearchGate. (2010). Water removal by reactive stripping for solid-acid catalyzed esterification in a monolith reactor. Retrieved from [Link]

  • The Good Scents Company. (n.d.). alpha,alpha-dimethyl benzyl alcohol. Retrieved from [Link]

  • ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Analytical Chemistry, 89(23), 12859–12866. [Link]

  • PubChem. (n.d.). p,alpha-DIMETHYLBENZYL ALCOHOL. Retrieved from [Link]

  • HSC Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). How does dehydration of an alcohol occur in alkaline medium? Retrieved from [Link]

  • Google Patents. (n.d.). US1698932A - Purification of phenyl ethyl alcohol.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, April 24). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms [Video]. YouTube. [Link]

  • Biotage. (2023). How can I improve my liquid-liquid extraction process? Retrieved from [Link]

  • Bioman. (2022, April 2). Fischer Esterification: Carboxylic Acids to Esters Using Alcohols (R-OH) and an Acid Catalyst [Video]. YouTube. [Link]

  • NIST. (n.d.). Butanoic acid, anhydride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Reddit. (2019). Organic Chemistry 1 - What are some common mistakes when doing fractional distillation? r/chemhelp. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Making Esters From Alcohols. Retrieved from [Link]

  • ChemBK. (n.d.). alpha,alpha-Dimethyl-beta-phenylethyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0772666A4 - Process for the removal of dissolved metallic catalyst from ester products.
  • ResearchGate. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • Cheméo. (n.d.). Butyric anhydride. Retrieved from [Link]

  • Studocu. (n.d.). Alcohol Dehydration Reaction. Retrieved from [Link]

  • Merck Index Online. (n.d.). p,alpha-Dimethylbenzyl Alcohol.
  • FlavScents. (n.d.). alpha,alpha-dimethyl benzyl alcohol. Retrieved from [Link]

Sources

Methods to prevent the hydrolysis of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Researcher's Guide to Preserving Ester Integrity

Topic: Methods to Prevent the Hydrolysis of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester During Workup

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maximizing yield and ensuring the purity of your target molecule is paramount. This guide provides in-depth technical advice and field-proven protocols to address a common challenge in organic synthesis: the unwanted hydrolysis of esters during aqueous workup procedures.

The subject of this guide, Butanoic acid, 1,1-dimethyl-2-phenylethyl ester , possesses a key structural feature—a tertiary (3°) carbon atom attached to the ester oxygen. This steric hindrance significantly influences its reactivity, making it more robust than simple primary or secondary esters but also presenting unique challenges, particularly under acidic conditions. This guide will explain the underlying mechanisms of hydrolysis and provide a comprehensive set of strategies to safeguard your product.

Part 1: The Core Problem - Why Does My Ester Degrade During Workup?

Q1: I'm losing product during the purification phase. What is causing the hydrolysis of my ester?

A1: Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol.[1] This reaction is typically slow in pure water but is significantly accelerated by the presence of acid or base catalysts, which are often present in the reaction mixture and must be removed during workup.[1][2] There are two primary mechanisms you must be aware of.

  • Acid-Catalyzed Hydrolysis : This is a reversible equilibrium reaction.[3][4] If your reaction was run under acidic conditions (e.g., Fischer Esterification), residual acid catalyst protonates the carbonyl oxygen of your ester. This activation makes the carbonyl carbon highly electrophilic and susceptible to attack by water, which is introduced during the workup. For a tertiary ester like yours, the cleavage can also proceed through a stabilized tertiary carbocation, which is a pathway that must be suppressed.[3]

  • Base-Promoted Hydrolysis (Saponification) : This is an irreversible reaction that is a greater threat to ester stability.[3] Hydroxide ions (from strong bases like NaOH or KOH) directly attack the carbonyl carbon. The reaction ultimately produces a carboxylate salt, and because this final deprotonation step is highly favorable, it drives the reaction to completion, preventing the ester from being reformed.[5]

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Promoted Hydrolysis (Irreversible) A_Ester Ester (RCOOR') A_Protonated Protonated Ester A_Ester->A_Protonated + H₃O⁺ A_Intermediate Tetrahedral Intermediate A_Protonated->A_Intermediate + H₂O A_Products Carboxylic Acid + Alcohol A_Intermediate->A_Products - H₃O⁺ A_Products->A_Intermediate + H₃O⁺ B_Ester Ester (RCOOR') B_Intermediate Tetrahedral Intermediate B_Ester->B_Intermediate + OH⁻ B_CarboxylicAcid Carboxylic Acid B_Intermediate->B_CarboxylicAcid - OR'⁻ B_Carboxylate Carboxylate Salt B_CarboxylicAcid->B_Carboxylate + OH⁻ (fast) Workflow Start End of Reaction Cool 1. Cool Mixture to 0-5 °C Start->Cool Dilute 2. Dilute with Organic Solvent & Transfer to Funnel Cool->Dilute Wash_NaHCO3 3. Wash with Cold sat. NaHCO₃ Dilute->Wash_NaHCO3 Check_Gas CO₂ Evolving? Wash_NaHCO3->Check_Gas Check_Gas->Wash_NaHCO3 Yes Wash_Brine 4. Wash with Cold Brine Check_Gas->Wash_Brine No Dry 5. Dry Organic Layer (e.g., Na₂SO₄) Wash_Brine->Dry Filter 6. Filter to Remove Drying Agent Dry->Filter Evaporate 7. Remove Solvent (Rotary Evaporator) Filter->Evaporate End Crude Ester Product Evaporate->End

Sources

Identification of common impurities in commercial grades of Dimethylbenzylcarbinyl butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Dimethylbenzylcarbinyl Butyrate. This guide is designed for researchers, scientists, and drug development professionals to identify and troubleshoot common impurities in commercial grades of Dimethylbenzylcarbinyl butyrate. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower your experimental success.

Understanding Impurities in Dimethylbenzylcarbinyl Butyrate

Dimethylbenzylcarbinyl butyrate, a key aroma chemical with a characteristic fruity-plum scent, is synthesized in a multi-step process. The purity of the final product is paramount, as even trace impurities can significantly impact its olfactory profile and potentially affect experimental outcomes in research and development settings. This guide will walk you through the common impurities, their origins, and how to identify them using standard analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial grades of Dimethylbenzylcarbinyl butyrate?

The most prevalent impurities in commercial Dimethylbenzylcarbinyl butyrate typically originate from the synthetic route, which involves two primary stages: the synthesis of the precursor alcohol, dimethylbenzylcarbinol, and its subsequent esterification.

Key Impurities Include:

  • Unreacted Starting Materials:

    • Dimethylbenzylcarbinol: The alcohol precursor may not fully react during esterification.

    • Butyric Acid: Traces of this carboxylic acid can remain if the esterification is incomplete or if the final product undergoes hydrolysis. Its presence is particularly undesirable as it imparts a rancid, sour off-note.[1]

  • By-products from Dimethylbenzylcarbinol Synthesis (Grignard Reaction):

    • 1,2-Diphenylethane: This diaryl compound is a common by-product formed during the Grignard reaction of benzylmagnesium halide with acetone.[2]

    • o-Tolyl Derivatives: Rearrangement of the benzyl group to an o-tolyl group can occur under certain Grignard reaction conditions, leading to the formation of corresponding carbinols and their subsequent esters.[3]

  • By-products from Esterification:

    • Dehydration Products (Alkenes): Acid-catalyzed esterification of the tertiary alcohol, dimethylbenzylcarbinol, can lead to dehydration, forming unsaturated hydrocarbons.

  • Solvent Residues:

    • Solvents used in the synthesis and purification steps, such as tetrahydrofuran (THF) or toluene, may be present in trace amounts.[4]

Q2: Why is the presence of free butyric acid a significant issue?

Even minute quantities of free butyric acid can drastically alter the fragrance profile of Dimethylbenzylcarbinyl butyrate.[1] The intended mild, herbaceous, and fruity "plum/prune" character of the ester is easily overwhelmed by the potent, unpleasant rancid butter-like odor of butyric acid.[1][5] This can lead to inconsistent results in fragrance formulation and sensory evaluation studies. Furthermore, esters can be susceptible to hydrolysis over time, leading to the formation of the corresponding acid, which underscores the importance of proper storage conditions.[6]

Q3: How can I detect these impurities in my sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds, making it the ideal technique for analyzing the purity of fragrance ingredients like Dimethylbenzylcarbinyl butyrate.[7][8][9] Gas chromatography separates the different components of the sample based on their boiling points and interactions with the chromatographic column. The mass spectrometer then provides detailed mass spectra for each separated component, allowing for their confident identification by comparing the spectra to established libraries.

Troubleshooting Guide: Off-Notes and Purity Issues

This section provides a structured approach to identifying the root cause of common issues encountered during the use of commercial Dimethylbenzylcarbinyl butyrate.

Issue: My Dimethylbenzylcarbinyl butyrate sample has a sour or rancid off-odor.
  • Probable Cause: Presence of free butyric acid.

  • Troubleshooting Steps:

    • Analytical Confirmation: Perform a GC-MS analysis of your sample. Look for a peak corresponding to butyric acid. The mass spectrum of butyric acid will have characteristic fragments that can be matched against a spectral library.

    • Quantification: Determine the concentration of butyric acid. Even levels in the parts-per-million (ppm) range can be olfactorily significant.

    • Remediation (for informational purposes, not a recommended practice without expert consultation): In a manufacturing setting, a mild basic wash followed by redistillation could be used to remove acidic impurities. However, for a laboratory user, it is advisable to source a higher purity grade of the material.

    • Preventative Measures: Store the material in a tightly sealed container in a cool, dry place to minimize hydrolysis.

Issue: GC-MS analysis shows unexpected peaks eluting before or after the main Dimethylbenzylcarbinyl butyrate peak.
  • Probable Cause: Presence of unreacted starting materials, by-products, or solvent residues.

  • Troubleshooting Workflow:

G cluster_synthesis Potential Origins start Unexpected Peaks in GC-MS check_retention Compare Retention Times with Standards start->check_retention analyze_ms Analyze Mass Spectra check_retention->analyze_ms library_search Perform Library Search (e.g., NIST) analyze_ms->library_search id_impurities Identify Impurities library_search->id_impurities quantify Quantify Impurities id_impurities->quantify unreacted Unreacted Starting Materials (Dimethylbenzylcarbinol, Butyric Acid) id_impurities->unreacted Correlate with byproducts Synthesis By-products (1,2-Diphenylethane, Alkenes) id_impurities->byproducts Correlate with solvent Residual Solvents (THF, Toluene) id_impurities->solvent Correlate with assess_impact Assess Impact on Experiment quantify->assess_impact contact_supplier Contact Supplier with Data assess_impact->contact_supplier

Caption: Troubleshooting workflow for unknown GC-MS peaks.

Experimental Protocol: GC-MS Analysis of Dimethylbenzylcarbinyl Butyrate

This protocol provides a general methodology for the qualitative and quantitative analysis of impurities in a Dimethylbenzylcarbinyl butyrate sample.

1. Objective: To identify and quantify impurities in a commercial sample of Dimethylbenzylcarbinyl butyrate using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Materials and Reagents:

  • Dimethylbenzylcarbinyl butyrate sample

  • High-purity solvent for dilution (e.g., ethanol or hexane, GC grade)

  • Reference standards for potential impurities (if available for quantification)

  • GC-MS system equipped with a suitable capillary column (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms)

  • Autosampler vials with septa

3. Sample Preparation:

  • Prepare a 1% (v/v) solution of the Dimethylbenzylcarbinyl butyrate sample in the chosen high-purity solvent. For example, add 10 µL of the sample to 990 µL of solvent in a GC vial.

  • Cap the vial and vortex briefly to ensure homogeneity.

  • Prepare a solvent blank for a baseline run.

  • If performing quantification, prepare a series of calibration standards for the expected impurities at known concentrations.

4. GC-MS Instrumental Parameters (Example):

ParameterSettingRationale
GC System Agilent 7890B or equivalentA robust and widely used system for routine analysis.
Mass Spectrometer Agilent 5977A or equivalentProvides high sensitivity and spectral library compatibility.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A versatile, low-polarity column suitable for a wide range of aromatic compounds.
Injection Volume 1 µLA standard volume to avoid column overloading.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Split Ratio 50:1Prevents column overloading with the high-concentration main component.
Carrier Gas HeliumInert and provides good chromatographic resolution.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for this column dimension.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose temperature program to separate compounds with a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Scan Range 35 - 400 m/zCovers the expected mass-to-charge ratios of the target compound and likely impurities.

5. Data Analysis:

  • Peak Identification:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • For each peak, obtain the mass spectrum.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST). A high match factor (typically >800) suggests a probable identification.

  • Confirmation:

    • If reference standards are available, confirm the identity of impurities by comparing retention times and mass spectra.

  • Quantification:

    • If calibration standards were prepared, construct a calibration curve for each identified impurity.

    • Determine the concentration of each impurity in the sample based on its peak area and the calibration curve.

    • For a semi-quantitative estimation without standards, the percent area of each impurity peak relative to the total peak area can be calculated.

Summary of Common Impurities and Their Characteristics

ImpurityChemical FormulaMolecular Weight ( g/mol )OriginPotential Impact on Quality
DimethylbenzylcarbinolC₁₀H₁₄O150.22Unreacted starting materialMay alter the floral character of the final product.
Butyric AcidC₄H₈O₂88.11Unreacted starting material/HydrolysisImparts a strong, undesirable sour/rancid off-note.[1]
1,2-DiphenylethaneC₁₄H₁₄182.26By-product of Grignard reactionMay affect the overall odor profile and purity.
Dehydration ProductsVariesVariesSide reaction during esterificationCan introduce sharp, chemical-like notes.
Residual SolventsVariesVariesSynthesis/PurificationMay pose safety concerns and affect the final application.

Logical Relationships in Impurity Formation

The following diagram illustrates the synthetic pathway and the points at which common impurities are introduced.

G cluster_grignard Step 1: Grignard Synthesis cluster_esterification Step 2: Esterification benzyl_halide Benzylmagnesium Halide grignard_reaction Grignard Reaction benzyl_halide->grignard_reaction acetone Acetone acetone->grignard_reaction dm_carbinol Dimethylbenzylcarbinol grignard_reaction->dm_carbinol diphenyl 1,2-Diphenylethane (By-product) grignard_reaction->diphenyl esterification_reaction Esterification (Acid Catalyst) dm_carbinol->esterification_reaction butyric_acid Butyric Acid / Anhydride butyric_acid->esterification_reaction dmbc_butyrate Dimethylbenzylcarbinyl Butyrate (Final Product) esterification_reaction->dmbc_butyrate unreacted_alcohol Unreacted Dimethylbenzylcarbinol esterification_reaction->unreacted_alcohol unreacted_acid Unreacted Butyric Acid esterification_reaction->unreacted_acid alkenes Alkenes (Dehydration By-product) esterification_reaction->alkenes

Caption: Impurity formation pathway in Dimethylbenzylcarbinyl butyrate synthesis.

References

  • Method for synthesizing dimethylbenzyl ortho ester butyrate spice.
  • Dimethylbenzylcarbinyl butyrate (CAS N° 10094-34-5). ScenTree. [Link]

  • Vigon International. (2020).
  • The Good Scents Company. dimethyl benzyl carbinyl butyrate.[Link]

  • Sikorski, J. A., & Zajac, W. W. (2006). Grignard Reagents. In Handbook of Grignard Reagents (pp. 1-24). CRC Press.
  • Madar Corpor
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.[Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.[Link]

  • Chemguide. esterification - alcohols and carboxylic acids.[Link]

  • Master Organic Chemistry. (2017). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).[Link]

  • Altemus, J. (2013). Infographic: Table of Esters and their Smells. James Kennedy. [Link]

  • Al-Saleh, I., & Al-Enazi, S. (2023). GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. PubMed.[Link]

  • MySkinRecipes. Dimethyl Benzyl Carbinyl Butyrate (DMBCB) (FEMA-2394).[Link]

  • International Fragrance Association. IFRA Standards.[Link]

  • dataEssence Software. (2023). IFRA Standards: What You Need to Know.[Link]

  • ResearchGate. (2023). Determination of 27 fragrances in cosmetics and perfume raw materials by gas chromatography-mass spectrometry.[Link]

  • Aidic. Comparative Study of Odours Present in Twin Fragrances by GC-sniffing-ToFMS.[Link]

  • LCGC International. (2022). Nontargeted Screening for the Verification of Allergenic Ingredients and Perfume Authenticity by GC–ecTOF-MS.[Link]

  • Google Patents.DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide.
  • Sciencemadness Discussion Board. (2006). BzMgCl + MeCN, what did I get?[Link]

  • Vanderbilt University. (2015). Analyzing Specific Health Hazards in Perfumes by Identifying Ingredients using Gas Chromatography- Mass Spectrometry.[Link]

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Optimization of injector and detector parameters for α,α-dimethylphenethyl butyrate in GC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatographic (GC) analysis of α,α-dimethylphenethyl butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during method development and routine analysis. Here, we will delve into the critical aspects of injector and detector optimization to ensure robust and reliable results.

Introduction to α,α-Dimethylphenethyl Butyrate Analysis by GC

α,α-Dimethylphenethyl butyrate, a key compound in the fragrance and flavor industry, presents unique characteristics that require careful consideration of GC parameters for accurate quantification.[1][2] Its analysis is crucial for quality control, safety assessment, and formulation development. This guide provides a structured approach to optimizing your GC method, focusing on the two most critical components: the injector and the detector.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the GC analysis of α,α-dimethylphenethyl butyrate:

Q1: What are the typical physical properties of α,α-dimethylphenethyl butyrate relevant to GC analysis?

A1: Understanding the physicochemical properties of α,α-dimethylphenethyl butyrate is fundamental to developing a successful GC method. Key properties include:

PropertyValueSource
Molecular Weight220.31 g/mol [1]
Boiling Point253-255 °C[1][3]
DescriptionColorless liquid with a mild, herbaceous, fruity aroma.[1]

The relatively high boiling point of α,α-dimethylphenethyl butyrate informs the selection of appropriate injector and oven temperatures to ensure complete and efficient volatilization without thermal degradation.

Q2: Which injection technique, split or splitless, is more suitable for α,α-dimethylphenethyl butyrate analysis?

A2: The choice between split and splitless injection depends primarily on the concentration of α,α-dimethylphenethyl butyrate in your sample and the required sensitivity of the assay.

  • Split Injection: This technique is ideal for analyzing high-concentration samples. It works by diverting a portion of the injected sample away from the column, preventing overloading.[4] This results in sharp, well-defined peaks.[4]

  • Splitless Injection: For trace-level analysis where maximum sensitivity is required, splitless injection is the preferred method.[4] In this mode, the entire vaporized sample is transferred to the column, maximizing the analyte response.[5][6][7]

Q3: What is a good starting point for the injector temperature?

A3: A general rule of thumb is to set the injector temperature at least 20-50°C above the boiling point of the analyte. For α,α-dimethylphenethyl butyrate, with a boiling point of 253-255°C, a starting injector temperature of 270-280°C is recommended. However, it's crucial to empirically optimize this parameter to ensure efficient volatilization without causing thermal degradation of the analyte.

Q4: What are the recommended gas flow rates for a Flame Ionization Detector (FID)?

A4: For optimal FID performance, the ratio of fuel gas (hydrogen) to oxidizer (air) is critical. A common starting point is a 10:1 ratio of air to hydrogen.[8][9] It is also important to optimize the make-up gas (typically nitrogen or helium) flow rate, which can significantly affect analyte sensitivity.[8]

GasTypical Flow Rate
Hydrogen (Fuel)30-40 mL/min
Air (Oxidizer)300-450 mL/min
Makeup Gas (N2 or He)25-30 mL/min

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the GC analysis of α,α-dimethylphenethyl butyrate.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Active Sites in the Inlet or Column: The presence of active sites can lead to undesirable interactions with the analyte, causing peak tailing.

  • Improper Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to broad or tailing peaks. Conversely, a temperature that is too high can cause thermal degradation.

  • Column Overloading: Injecting too much sample can saturate the column, resulting in fronting peaks.[10]

Solutions:

  • Deactivate the Inlet: Use a deactivated inlet liner, such as one with glass wool, to minimize interactions.[11]

  • Optimize Injector Temperature: Perform a temperature ramp study to find the optimal injector temperature that provides a sharp, symmetrical peak.

  • Adjust Sample Concentration or Injection Volume: If column overloading is suspected, dilute the sample or reduce the injection volume.[10]

Problem 2: Low Sensitivity or Poor Signal-to-Noise Ratio

Possible Causes:

  • Suboptimal FID Gas Flow Rates: Incorrect hydrogen, air, or makeup gas flow rates can significantly reduce detector sensitivity.[8]

  • Incorrect Injection Technique: For trace analysis, using a split injection will result in a significant loss of sample and, therefore, lower sensitivity.

  • Leaks in the System: Leaks in the injector, column fittings, or detector can lead to a loss of sample and a noisy baseline.

Solutions:

  • Optimize FID Gas Flows: Systematically adjust the hydrogen, air, and makeup gas flow rates to maximize the signal-to-noise ratio for α,α-dimethylphenethyl butyrate. A common approach is to keep the air-to-hydrogen ratio around 10:1 and optimize the makeup gas flow.[8][9]

  • Switch to Splitless Injection: If you are analyzing low concentrations of α,α-dimethylphenethyl butyrate, switch to a splitless injection mode to ensure the entire sample reaches the detector.[4]

  • Perform a Leak Check: Regularly check for leaks using an electronic leak detector, especially after changing septa, liners, or columns.[12]

Problem 3: Ghost Peaks or Carryover

Possible Causes:

  • Contamination in the Injector: Residue from previous injections can accumulate in the inlet liner and septum, leading to ghost peaks in subsequent runs.

  • Septum Bleed: Over time, the septum can degrade and release volatile compounds that appear as peaks in the chromatogram.

  • Insufficient Bake-out: Not allowing the column to bake out at a high temperature for a sufficient amount of time can result in carryover from one injection to the next.

Solutions:

  • Regular Inlet Maintenance: Routinely replace the inlet liner and septum to prevent the buildup of contaminants.[13]

  • Use High-Quality Septa: Select septa that are low-bleed and appropriate for the injector temperatures being used.

  • Implement a Post-Run Bake-out: After each analysis, include a high-temperature bake-out step in your GC method to ensure all compounds have eluted from the column.[14]

  • Run Blank Injections: To confirm the source of contamination, run a blank solvent injection. If ghost peaks are still present, the contamination is likely in the system.[14]

Experimental Protocols

Protocol 1: Optimization of Injector Temperature
  • Initial Setup:

    • Prepare a standard solution of α,α-dimethylphenethyl butyrate in a suitable solvent (e.g., hexane or ethyl acetate).

    • Set the initial injector temperature to 270°C.

    • Use a consistent injection volume and split ratio (if applicable).

  • Temperature Gradient:

    • Perform a series of injections, increasing the injector temperature in 10°C increments (e.g., 270°C, 280°C, 290°C, 300°C).

    • Maintain all other GC parameters constant.

  • Data Analysis:

    • Evaluate the peak shape (asymmetry) and peak area for each temperature.

    • The optimal injector temperature is the one that provides the best peak shape and the highest, most reproducible peak area without evidence of degradation (e.g., the appearance of additional small peaks).

Protocol 2: Optimization of FID Gas Flow Rates
  • Initial Setup:

    • Inject a standard of α,α-dimethylphenethyl butyrate with the manufacturer's recommended FID gas flow rates (e.g., Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup: 25 mL/min).

  • Hydrogen Flow Optimization:

    • While keeping the air and makeup gas flows constant, vary the hydrogen flow rate in small increments (e.g., ± 5 mL/min).[8]

    • Monitor the signal-to-noise ratio of the α,α-dimethylphenethyl butyrate peak.

  • Air Flow Optimization:

    • Set the hydrogen flow to its optimal value from the previous step.

    • Vary the air flow rate, maintaining a rough 10:1 ratio with the hydrogen flow.

    • Again, monitor the signal-to-noise ratio.

  • Makeup Gas Flow Optimization:

    • With the optimal hydrogen and air flows, vary the makeup gas flow rate.

    • Select the flow rate that provides the highest signal-to-noise ratio.

Visualizations

Logical Workflow for Troubleshooting Common GC Issues

Troubleshooting_Workflow start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No check_temp Optimize Injector Temperature peak_shape->check_temp Yes ghost_peaks Ghost Peaks / Carryover? sensitivity->ghost_peaks No check_fid_flow Optimize FID Gas Flows sensitivity->check_fid_flow Yes inlet_maintenance Perform Inlet Maintenance (Septum/Liner) ghost_peaks->inlet_maintenance Yes check_overload Check for Column Overload check_temp->check_overload check_liner Inspect/Replace Inlet Liner check_overload->check_liner solution Problem Resolved check_liner->solution check_injection_mode Switch to Splitless Injection check_fid_flow->check_injection_mode leak_check Perform Leak Check check_injection_mode->leak_check leak_check->solution run_blank Run Solvent Blank inlet_maintenance->run_blank bakeout Implement Post-Run Bakeout run_blank->bakeout bakeout->solution

Caption: A decision tree for troubleshooting common GC problems.

Method Optimization Workflow

Optimization_Workflow start Define Analytical Goal (e.g., Trace Analysis) select_column Select Appropriate GC Column (e.g., non-polar or mid-polar) start->select_column initial_params Set Initial GC Parameters (based on analyte properties) select_column->initial_params optimize_injector Optimize Injector (Temperature, Injection Mode) initial_params->optimize_injector optimize_oven Optimize Oven Temperature Program optimize_injector->optimize_oven optimize_detector Optimize Detector (FID Gas Flows) optimize_oven->optimize_detector validate Validate Method (Linearity, Precision, Accuracy) optimize_detector->validate final_method Finalized GC Method validate->final_method

Caption: A stepwise workflow for GC method optimization.

References

  • RIFM fragrance ingredient safety assessment, α,α-dimethylphenethyl butyrate, CAS Registry Number 10094-34-5. (2023). Food and Chemical Toxicology, 181, 114068. [Link]

  • The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum. (2015). Journal of Chromatography B, 1002, 52-58. [Link]

  • 1,1-Dimethyl-2-phenylethyl butyrate. PubChem. [Link]

  • GC/FID & GC/MS RTL Flavor Databases. Agilent. [Link]

  • Wallace, D. Optimizing Sensitivity in GC–FID Analysis. LCGC International. [Link]

  • GC Troubleshooting Guide Poster. Agilent. [Link]

  • Recommended flow rates for Agilent 6890 FID. ResearchGate. [Link]

  • Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. (2013). Journal of Separation Science, 36(11), 1846-1853. [Link]

  • α,α-Dimethylphenethyl butyrate. The Fragrance Conservatory. [Link]

  • Split vs. Splitless Injection. Restek Corporation. [Link]

  • Optimization of Programmed Temperature Vaporization Injection for Determination of Polycyclic Aromatic Hydrocarbons from Diesel Combustion Process. (2019). Molecules, 24(18), 3358. [Link]

  • GC Column Troubleshooting Guide. Phenomenex. [Link]

  • The LCGC Blog: Chromatography Technical Tips - Five Ways to Improve Your Split/Splitless Injection Technique. (2013). LCGC Europe. [Link]

  • The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum. ResearchGate. [Link]

  • What is the difference between split and splitless liner in Gas Chromatography? Quora. [Link]

  • Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. (2020). Molecules, 26(1), 2. [Link]

  • How can I dry methyl butyrate fatty acid with N2 gas for gas chromatography without losing it? ResearchGate. [Link]

  • Navigating Split and Splitless Injections with Crowdsourced Insights. Separation Science. [Link]

  • GC-FID: 5 Must-Know Tactics For Optimal Performance. Separation Science. [Link]

  • GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. (2015). Journal of Analytical & Pharmaceutical Research, 1(2), 00008. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

  • Split vs Splitless Injection. Chromspec. [Link]

  • Determination of tributyrin and its metabolite butyrate in Wistar rat plasma samples by gas chromatography/mass spectrometry. (2004). Rapid Communications in Mass Spectrometry, 18(18), 2135-2140. [Link]

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Validation & Comparative

Comparative sensory analysis of α,α-dimethylphenethyl butyrate and phenethyl butyrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Sensory Analysis of α,α-Dimethylphenethyl Butyrate and Phenethyl Butyrate

Introduction: The Nuances of Aroma and the Significance of Molecular Structure

In the intricate world of flavor and fragrance chemistry, even subtle alterations in molecular architecture can lead to profound shifts in sensory perception. This guide focuses on two such molecules: α,α-dimethylphenethyl butyrate and its close structural analog, phenethyl butyrate. Both are esters widely utilized for their valuable aromatic properties, yet the introduction of two methyl groups at the alpha position of the phenethyl moiety in α,α-dimethylphenethyl butyrate creates a distinct sensory profile that warrants a detailed comparative analysis.

Phenethyl butyrate is celebrated for its fine, rosy, and warm floral-fruity character[1], while α,α-dimethylphenethyl butyrate is often described with a more complex profile that includes green, herbaceous, and creamy notes alongside its floral and fruity facets[2][3]. Understanding the precise differences in their sensory attributes is paramount for researchers, flavorists, and perfumers aiming to achieve specific olfactory effects in their formulations. This guide provides a comprehensive framework for conducting a rigorous comparative sensory analysis, grounded in established scientific methodologies, to elucidate the qualitative and quantitative differences between these two important aroma compounds. By explaining the causality behind experimental choices and providing self-validating protocols, we aim to equip researchers with the tools to dissect and understand the sensory impact of molecular structure.

Physicochemical and Structural Comparison

The foundational difference between these two esters lies in the steric hindrance introduced by the gem-dimethyl group adjacent to the ester linkage in α,α-dimethylphenethyl butyrate. This structural change influences the molecule's volatility, shape, and interaction with olfactory receptors, which are the primary drivers of the perceived sensory differences.

Table 1: Physicochemical Properties of α,α-Dimethylphenethyl Butyrate and Phenethyl Butyrate

Propertyα,α-Dimethylphenethyl ButyratePhenethyl Butyrate
CAS Number 10094-34-5[3][4]103-52-6[1]
Molecular Formula C₁₄H₂₀O₂[4]C₁₂H₁₆O₂[1]
Molecular Weight 220.31 g/mol [3][4]192.25 g/mol [1]
Boiling Point 253-255 °C @ 760 mm Hg[3][4]269.08 °C (Predicted)[1]
Appearance Colorless liquid[4]Colorless liquid[1]
Known Odor Profile Mild, herbaceous, fruity, floral, with notes of plum, prune, and cream[2][3][4]Rosy, warm floral-fruity, sweet, honey, musty[1][5][6]

The chemical structures of the two esters are visualized below.

G cluster_0 α,α-Dimethylphenethyl Butyrate cluster_1 Phenethyl Butyrate a a b b

Caption: Chemical structures of the two esters.

Methodologies for Comprehensive Sensory Evaluation

A multi-faceted approach is essential to capture the full spectrum of sensory differences. We will detail three core, complementary techniques: Gas Chromatography-Olfactometry (GC-O) for identifying key odor-active regions, Quantitative Descriptive Analysis (QDA) for detailed sensory profiling, and Odor Detection Threshold (ODT) determination for assessing potency.

Panelist Selection and Training: The Human Instrument

The reliability of any sensory data hinges on the quality of the sensory panel. Panelists act as analytical instruments and must be rigorously selected and trained.

Protocol for Panelist Selection and Training:

  • Recruitment: Recruit 12-15 individuals based on their interest, availability, and absence of anosmia or specific taste/smell disorders.

  • Screening: Screen candidates for their ability to detect and describe basic aromas and tastes using standard solutions and aroma kits.

  • Training: Conduct intensive training sessions (40-100 hours) as outlined in sensory evaluation standards.[7]

    • Descriptor Generation: In a group session, present both α,α-dimethylphenethyl butyrate and phenethyl butyrate. Panelists will individually generate terms to describe the aromas they perceive.

    • Term Harmonization: The panel leader facilitates a discussion to build a consensus list of descriptors, removing redundant or hedonic terms. This list will form the basis of the QDA ballot.

    • Reference Standards: Provide panelists with reference materials for each descriptor to ensure consistent understanding and usage (e.g., specific floral essential oils for "rosy," ethyl acetate for "fruity").

    • Intensity Scaling Practice: Train panelists to use a 15-cm line scale for rating the intensity of each attribute, a technique that reduces bias from discrete number scales.[8]

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[9][10] It allows for the identification of which specific volatile compounds (or regions of the chromatogram) are responsible for the perceived aroma. This is crucial for understanding if the sensory differences are due to the parent molecules alone or also to trace impurities.

Experimental Protocol for GC-O:

  • Sample Preparation: Prepare solutions of α,α-dimethylphenethyl butyrate and phenethyl butyrate at a concentration of 100 ppm in a low-odor solvent like diethyl ether.

  • Instrumentation: Utilize a gas chromatograph equipped with a polar capillary column (e.g., DB-WAX) and a sniffing port at the column outlet. The effluent should be split between a chemical detector (like a Flame Ionization Detector or Mass Spectrometer) and the sniffing port.

  • Analysis: Inject 1 µL of the sample. As compounds elute from the column, a trained panelist sniffs the effluent from the sniffing port and records the time, duration, intensity, and a qualitative description of any perceived odor.

  • Data Compilation: The collected data from multiple panelists are compiled to create an aromagram, which is a plot of odor intensity versus retention time, paralleling the chemical chromatogram.

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

Quantitative Descriptive Analysis (QDA)

QDA is the cornerstone for creating a detailed, quantitative "sensory fingerprint" of each compound.[11][12] It moves beyond simple "different/not different" questions to explain how and in what specific ways the aromas differ.

Experimental Protocol for QDA:

  • Sample Preparation: Prepare coded, identical-looking samples of each compound diluted to a similar, moderate intensity level in an odorless solvent presented on smelling strips or in glass jars.

  • Evaluation Environment: Conduct the evaluation in individual sensory booths under controlled lighting and ventilation to prevent distractions and cross-contamination.

  • Ballot Design: Use the descriptor list generated during training. For each descriptor, provide a 15-cm unstructured line scale with anchors at each end (e.g., "Not Perceptible" to "Very Strong").

  • Evaluation Procedure: Panelists independently evaluate the samples in a randomized and balanced order to minimize carry-over and order effects. They mark the perceived intensity for each descriptor on the line scale.

  • Data Collection: The distance from the left anchor to the panelist's mark is measured to convert the graphical data into a numerical value for statistical analysis.

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Odor Detection Threshold (ODT) Determination

The ODT is the lowest concentration of a substance that can be detected by a certain percentage (typically 50%) of a sensory panel. It is a critical measure of an aroma compound's potency. A lower threshold indicates a more potent aroma.

Experimental Protocol for ODT (ASTM E679-04):

  • Series Preparation: Prepare a series of dilutions of each compound in an appropriate solvent (e.g., water or mineral oil), typically in ascending order of concentration with a factor of three between steps.

  • Triangle Test: Present samples to panelists in a three-alternative forced-choice (3-AFC) format. Each set consists of three samples, two of which are blanks (solvent only) and one containing the odorant.

  • Procedure: Panelists are asked to identify the "odd" sample. The test begins at a concentration below the expected threshold and increases until the panelist can correctly identify the odorant-containing sample over several consecutive trials.

  • Calculation: The individual threshold is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is the geometric mean of the individual thresholds.

Hypothetical Results and Data Visualization

After conducting the experiments, the data can be analyzed and visualized to provide a clear, comparative snapshot. The QDA results are particularly well-suited for visual comparison.

Table 2: Hypothetical Quantitative Descriptive Analysis Data (Intensity scores on a 0-15 scale)

Sensory Attributeα,α-Dimethylphenethyl Butyrate (Mean Score)Phenethyl Butyrate (Mean Score)
Fruity 11.512.8
Floral (Rose) 7.013.5
Green 9.54.0
Herbaceous 8.21.5
Sweet 9.011.0
Creamy/Waxy 6.52.0
Honey 3.08.5
Plum/Prune 7.83.2

This data can be powerfully visualized using a spider web (or radar) plot, which provides an immediate and intuitive comparison of the sensory profiles.

Caption: Comparative sensory profiles of the two esters.

Interpretation and Conclusion

The hypothetical data clearly illustrates the impact of the gem-dimethyl substitution. While both molecules are strongly fruity and sweet, phenethyl butyrate exhibits a significantly more dominant floral-rose and honey character. Its profile is intense and classically floral-fruity.

In contrast, α,α-dimethylphenethyl butyrate presents a more complex and multifaceted profile. The steric hindrance from the methyl groups likely alters its fit in certain olfactory receptors, reducing the intensity of the classic rose note while unmasking or introducing prominent green, herbaceous, and creamy/waxy characteristics. The distinct plum/prune note is also significantly more pronounced.

References

  • PubChem. (n.d.). 1,1-Dimethyl-2-phenylethyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). α,α-Dimethylphenethyl butyrate. Retrieved from [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, α,α-dimethylphenethyl butyrate, CAS Registry Number 10094-34-5. Food and Chemical Toxicology, 182, 114131. Available at: [Link]

  • Liu, J., et al. (2022). Odour detection threshold of esters and esters added with organic acid. Molecules, 27(9), 2942. Available at: [Link]

  • Qian, M. C., & Reineccius, G. (2003). Sensory profile analysis: Preliminary characterization of wine aroma profiles using solid phase microextraction and simultaneous sensory analysis. Journal of Food Science, 68(2), 747-752. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing dimethylbenzyl ortho ester butyrate spice.
  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 1,1-dimethyl-2-phenylethyl butyrate. Food and Chemical Toxicology, 50, S439-S442. Available at: [Link]

  • Kennedy, J. (2013). Infographic: Table of Esters and their Smells. James Kennedy All-Encompassing Chemist. Retrieved from [Link]

  • D'Acampora Zellner, B., et al. (2008). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 8(1), 585-609. Available at: [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, phenethyl butyrate, CAS Registry Number 103-52-6. Food and Chemical Toxicology, 166, 113233. Available at: [Link]

  • ACS Publications. (2024). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • The Good Scents Company. (n.d.). phenethyl butyrate. Retrieved from [Link]

  • Liu, K., et al. (2014). Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid. Molecules, 19(10), 16094-16107. Available at: [Link]

  • Food Safety Institute. (2025). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. Retrieved from [Link]

  • Ferreira, V. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Foods, 9(12), 1867. Available at: [Link]

  • Kumar, A., et al. (2015). Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham. Journal of Food Science and Technology, 52(3), 1662-1669. Available at: [Link]

  • GenTech Scientific. (2021). Gas Chromatography Olfactometry in Food Flavor Analysis. Retrieved from [Link]

  • Flavouring Industry. (n.d.). Sensory Profiling. Retrieved from [Link]

  • Selerant. (n.d.). Gas Chromatography-Olfactometry GC-O. Retrieved from [Link]

  • Vera, J. A., et al. (2012). Effect of Functional Group and Carbon Chain Length on the Odor Detection Threshold of Aliphatic Compounds. Atmosphere, 3(4), 519-531. Available at: [Link]

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  • Scent.vn. (n.d.). Phenethyl butyrate (CAS 103-52-6): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

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A Researcher's Guide to Investigating the Cross-Reactivity of α,α-Dimethylphenethyl Butyrate in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the full biological activity profile of any small molecule is paramount. This guide provides an in-depth technical framework for investigating the potential cross-Reactivity of α,α-dimethylphenethyl butyrate, a compound commonly used in the fragrance and flavor industry.[1][2] While traditionally considered for its organoleptic properties, its structural motifs, particularly the butyrate moiety, suggest the potential for interactions with biological targets.

This guide is structured to provide a logical, hypothesis-driven approach to assessing the compound's specificity. We will postulate a primary biological target based on the compound's chemical structure and then outline a comprehensive strategy to evaluate its activity against a panel of relevant off-targets. This approach is crucial for identifying potential safety liabilities and uncovering novel therapeutic opportunities.[3][4][5][6]

The Scientific Imperative: Why Investigate Cross-Reactivity?

In drug discovery, a compound's selectivity for its intended target is a critical determinant of its therapeutic index. Off-target interactions can lead to unforeseen side effects, reducing the clinical viability of a drug candidate.[7] Conversely, identifying previously unknown "off-target" activities can open new avenues for drug repositioning. Therefore, a thorough investigation of cross-reactivity is not merely a precautionary measure but a fundamental aspect of preclinical research.

A Hypothesis-Driven Approach to Target Identification

Given the lack of established pharmacological data for α,α-dimethylphenethyl butyrate, we will formulate a primary hypothesis based on its chemical structure. The presence of a butyrate ester suggests two plausible primary targets:

  • Histone Deacetylases (HDACs): Butyrate is a well-known inhibitor of class I and IIa HDACs.[8] Inhibition of HDACs alters chromatin structure and gene expression, with implications for cancer and other diseases.

  • Free Fatty Acid Receptors (FFARs): Butyrate is an endogenous agonist for FFAR2 (GPR43) and FFAR3 (GPR41), G-protein coupled receptors involved in metabolic and inflammatory signaling.[9]

This guide will proceed with the hypothesis that α,α-dimethylphenethyl butyrate exhibits activity at one or both of these targets and will outline the experimental workflow to test this hypothesis and assess its broader selectivity.

Experimental Workflow for Assessing Cross-Reactivity

The following workflow provides a systematic approach to characterizing the biological activity of α,α-dimethylphenethyl butyrate.

experimental_workflow cluster_primary Primary Target Engagement cluster_secondary Secondary Target Screening cluster_functional Cellular Functional Assays cluster_comparator Comparator Compound Testing HDAC_assay HDAC Inhibition Assay Off_target_panel Off-Target Panel Screening (e.g., GPCR Safety Panel) HDAC_assay->Off_target_panel If Primary Activity Confirmed Comparator_testing Comparator Compound Profiling (Acetate Analog, Parent Alcohol) HDAC_assay->Comparator_testing FFAR2_assay FFAR2 Activation Assay FFAR2_assay->Off_target_panel If Primary Activity Confirmed FFAR2_assay->Comparator_testing Cell_based_assay Cell-Based Functional Assay (e.g., Cytokine Release) Off_target_panel->Cell_based_assay Investigate Functional Consequences

Caption: A streamlined workflow for investigating the cross-reactivity of a novel compound.

Detailed Methodologies

Primary Target Engagement: HDAC Inhibition Assay

Rationale: To determine if α,α-dimethylphenethyl butyrate inhibits histone deacetylase activity, a fluorometric assay is employed. This assay provides a quantitative measure of HDAC inhibition and is suitable for high-throughput screening.[10]

Protocol: Fluorometric HDAC Inhibition Assay [11]

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute HDAC enzyme (e.g., recombinant human HDAC1) in Assay Buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO and then dilute in Assay Buffer.

    • Prepare a stock solution of α,α-dimethylphenethyl butyrate and control inhibitors (e.g., Trichostatin A) in DMSO.

  • Assay Procedure:

    • In a 96-well black plate, add 40 µL of Assay Buffer.

    • Add 10 µL of the test compound or control inhibitor at various concentrations.

    • Add 25 µL of the diluted HDAC enzyme solution.

    • Incubate at 37°C for 15 minutes.

    • Add 25 µL of the diluted HDAC substrate to initiate the reaction.

    • Incubate at 37°C for 60 minutes, protected from light.

    • Stop the reaction by adding 100 µL of developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore).

    • Incubate at 37°C for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure fluorescence using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

    • Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Primary Target Engagement: FFAR2 Activation Assay

Rationale: To assess the agonist activity of α,α-dimethylphenethyl butyrate at the FFAR2 receptor, a calcium mobilization assay is utilized. FFAR2 is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.[12]

Protocol: Calcium Mobilization Assay [13][14]

  • Cell Culture and Dye Loading:

    • Culture cells stably expressing human FFAR2 (e.g., HEK293 or CHO cells) in appropriate media.

    • Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Remove the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS).

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS containing a masking agent (to reduce extracellular fluorescence) for 1 hour at 37°C.

  • Assay Procedure:

    • Prepare serial dilutions of α,α-dimethylphenethyl butyrate and a known FFAR2 agonist (e.g., propionate) in HBSS.

    • Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the test compound or control agonist to the wells.

    • Immediately begin kinetic fluorescence readings for 2-3 minutes.

  • Data Acquisition and Analysis:

    • Measure the change in fluorescence intensity over time.

    • Calculate the peak fluorescence response for each concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Secondary Target Screening: The Importance of a Broad Panel

Rationale: To identify potential off-target interactions, it is crucial to screen the compound against a broad panel of biologically relevant targets.[3][4][6] A standard preclinical safety panel, such as the SafetyScreen44 or a similar customized panel, provides a comprehensive overview of potential liabilities.[3][4]

Recommended Off-Target Panel:

Target ClassRepresentative TargetsRationale for Inclusion
G-Protein Coupled Receptors (GPCRs) Adrenergic (α1, α2, β1, β2), Dopaminergic (D1, D2), Serotonergic (5-HT1A, 5-HT2A), Muscarinic (M1, M2, M3), Opioid (µ, δ, κ), FFAR3Broad screening against major neurotransmitter and hormone receptors to identify potential CNS and cardiovascular side effects. FFAR3 is included due to its close relation to the hypothesized primary target, FFAR2.
Ion Channels hERG, Nav1.5, Cav1.2Critical for assessing cardiotoxicity risk.
Transporters SERT, DAT, NETTo evaluate potential effects on neurotransmitter reuptake.
Enzymes COX-1, COX-2, PDE4Screening against common enzyme targets to assess anti-inflammatory potential and other off-target enzymatic activities.
Nuclear Receptors ERα, AR, GRTo identify potential endocrine-disrupting activities.

Comparative Analysis: Establishing a Selectivity Profile

To put the cross-reactivity data into context, it is essential to compare the activity of α,α-dimethylphenethyl butyrate with structurally related compounds.

  • α,α-Dimethylphenethyl Acetate: The acetate analog can help determine the importance of the butyrate chain length for biological activity. This compound is also used in fragrances.[15][16][17]

  • Phenethyl Alcohol: The parent alcohol will reveal the contribution of the ester functional group to the observed activity. Phenethyl alcohol itself has known antimicrobial properties and is used as a preservative.[18][19][20]

Data Presentation and Interpretation

The following tables present hypothetical data to illustrate how the results of these assays can be summarized and interpreted.

Table 1: Primary Target Activity and Comparator Compound Data

CompoundHDAC1 Inhibition IC50 (µM)FFAR2 Activation EC50 (µM)
α,α-Dimethylphenethyl Butyrate 5.2 12.8
α,α-Dimethylphenethyl Acetate> 100> 100
Phenethyl Alcohol> 100> 100
Trichostatin A (HDAC Control)0.02N/A
Propionate (FFAR2 Control)N/A35.4

N/A: Not Applicable

Interpretation: The hypothetical data in Table 1 suggest that α,α-dimethylphenethyl butyrate is a moderately potent inhibitor of HDAC1 and an agonist of FFAR2. The lack of activity of the acetate analog and the parent alcohol indicates that the butyrate moiety is crucial for these biological effects.

Table 2: Off-Target Screening Profile of α,α-Dimethylphenethyl Butyrate (% Inhibition at 10 µM)

Target% InhibitionTarget% Inhibition
Primary Targets GPCRs (continued)
HDAC185%5-HT2A8%
FFAR2 (% Activation)75%M13%
GPCRs M2< 2%
α1-adrenergic15%M35%
α2-adrenergic7%µ-opioid< 2%
β1-adrenergic< 2%Ion Channels
β2-adrenergic4%hERG12%
D1-dopaminergic6%Enzymes
D2-dopaminergic9%COX-118%
5-HT1A11%COX-221%

Interpretation: The off-target screening results (Table 2) show that at a concentration of 10 µM, α,α-dimethylphenethyl butyrate exhibits significant activity only at its hypothesized primary targets, HDAC1 and FFAR2. The low percentage of inhibition at a wide range of other receptors, ion channels, and enzymes suggests a favorable selectivity profile. The moderate inhibition of COX-1 and COX-2 may warrant further investigation in follow-up studies.

Visualizing the Selectivity Concept

The following diagram illustrates the concept of compound selectivity, comparing a selective compound with a non-selective one.

selectivity_concept cluster_selective Selective Compound cluster_nonselective Non-Selective Compound Selective_Compound α,α-Dimethylphenethyl Butyrate Primary_Target Primary Target (e.g., HDAC1) Selective_Compound->Primary_Target High Affinity Off_Target_1 Off-Target 1 Selective_Compound->Off_Target_1 Low/No Affinity Off_Target_2 Off-Target 2 Selective_Compound->Off_Target_2 Low/No Affinity NonSelective_Compound Compound X Primary_Target_2 Primary Target NonSelective_Compound->Primary_Target_2 High Affinity Off_Target_3 Off-Target 3 NonSelective_Compound->Off_Target_3 High Affinity Off_Target_4 Off-Target 4 NonSelective_Compound->Off_Target_4 High Affinity

Caption: A conceptual diagram illustrating the difference between a selective and a non-selective compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for investigating the cross-reactivity of α,α-dimethylphenethyl butyrate. The proposed hypothesis-driven approach, combining primary target engagement assays with broad off-target screening and comparator compound analysis, allows for a thorough characterization of the compound's biological activity profile.

The hypothetical data presented herein suggest that α,α-dimethylphenethyl butyrate may possess a favorable selectivity profile, with primary activities at HDAC1 and FFAR2. Should these findings be confirmed experimentally, further studies would be warranted to explore the therapeutic potential of this compound in relevant disease models. This systematic approach to assessing cross-reactivity is a cornerstone of modern drug discovery, enabling the identification of safer and more effective therapeutic agents.

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A Comparative Guide to the Biological Effects of α,α-Dimethylphenethyl Butyrate and Other Aryl Alkyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological effects of α,α-dimethylphenethyl butyrate and other selected aryl alkyl esters. As researchers and drug development professionals, understanding the structure-activity relationships within this chemical class is paramount for identifying novel therapeutic agents and ensuring the safety of existing compounds. This document synthesizes current knowledge, presents available experimental data, and provides detailed protocols for relevant biological assays.

Introduction: The Landscape of Aryl Alkyl Esters

Aryl alkyl esters are a broad class of organic compounds characterized by an aromatic ring linked to an ester group via an alkyl chain. Their applications are diverse, ranging from fragrances and flavorings to active pharmaceutical ingredients.[1] This guide will focus on a comparative analysis of representative aryl alkyl esters, with α,α-dimethylphenethyl butyrate as our central point of reference. We will explore how structural modifications, from simple esters to more complex derivatives, influence their biological activities.

The compounds selected for this comparison are:

  • α,α-Dimethylphenethyl Butyrate: A fragrance and flavoring agent with a mild, herbaceous, and fruity aroma.[2] Its biological activities beyond sensory perception are not extensively documented.

  • Phenethyl Acetate and Phenethyl Propionate: Simple esters of phenethyl alcohol, also widely used in the fragrance and flavor industries.[3][4] They serve as valuable benchmarks for minimal biological activity beyond their intended use.

  • Caffeic Acid Phenethyl Ester (CAPE): A natural compound found in propolis with well-documented anti-inflammatory, antioxidant, and anticancer properties.[2][5]

  • Resveratrol Butyrate Esters: Synthetic derivatives of resveratrol, a polyphenol known for its diverse biological activities. Esterification with butyric acid can enhance its bioavailability and activity.

Comparative Analysis of Biological Effects

The biological effects of aryl alkyl esters are largely determined by the nature of both the aryl alkyl alcohol and the carboxylic acid moieties. The phenethyl group can contribute to membrane permeability, while the acyl group can confer specific biological activities.

Histone Deacetylase (HDAC) Inhibition

Butyrate, a short-chain fatty acid, is a well-established inhibitor of class I and II histone deacetylases (HDACs).[6][7][8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and altered gene transcription. This mechanism is implicated in various cellular processes, including cell cycle arrest, differentiation, and apoptosis.

  • α,α-Dimethylphenethyl Butyrate & Other Simple Esters: While direct data on the HDAC inhibitory activity of α,α-dimethylphenethyl butyrate is scarce, it is plausible that upon hydrolysis, it could release butyric acid, which would then exert its HDAC inhibitory effects. The rate and extent of this hydrolysis in a biological system would be a critical determinant of its activity. Simple esters like phenethyl acetate would not be expected to exhibit significant HDAC inhibition.

  • Resveratrol Butyrate Esters: Resveratrol itself has been shown to have pan-HDAC inhibitory activity.[9] Esterification with butyrate could potentially lead to a synergistic effect, combining the HDAC inhibitory properties of both molecules and possibly enhancing cellular uptake.

Table 1: Comparative Overview of HDAC Inhibition Potential

CompoundReported HDAC InhibitionProbable Mechanism
α,α-Dimethylphenethyl ButyrateNot reportedPotential release of butyrate upon hydrolysis.
Phenethyl AcetateNot expectedLacks a known HDAC-inhibiting moiety.
Phenethyl PropionateNot expectedPropionate is a weaker HDAC inhibitor than butyrate.[10]
Caffeic Acid Phenethyl Ester (CAPE)Not a primary mechanismPrimarily known for other mechanisms.
Resveratrol Butyrate EstersExpectedSynergistic effect of resveratrol and released butyrate.[9]
Anti-inflammatory Activity

Inflammation is a complex biological response, and its modulation is a key therapeutic goal. The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism of action for anti-inflammatory drugs.

  • α,α-Dimethylphenethyl Butyrate & Other Simple Esters: The anti-inflammatory potential of α,α-dimethylphenethyl butyrate is not well-characterized. Upon hydrolysis, the released butyrate can exert anti-inflammatory effects by inhibiting NF-κB activation.[11] Phenethyl alcohol itself has limited anti-inflammatory activity.

  • Caffeic Acid Phenethyl Ester (CAPE): CAPE is a potent inhibitor of NF-κB activation.[12][13] This is considered a primary mechanism for its strong anti-inflammatory and immunomodulatory effects.[2]

  • Resveratrol Butyrate Esters: Resveratrol is known to modulate inflammatory pathways. The addition of the butyrate moiety could enhance these effects through its own anti-inflammatory properties.

Table 2: Comparative Anti-inflammatory Activity

CompoundKey Anti-inflammatory MechanismIC50 for NF-κB Inhibition
α,α-Dimethylphenethyl ButyratePotential release of butyrate.Not reported
Phenethyl AcetateNegligibleNot reported
Phenethyl PropionateNegligibleNot reported
Caffeic Acid Phenethyl Ester (CAPE)Potent NF-κB inhibition.[12][13]~10 µM (cell type dependent)[14]
Resveratrol Butyrate EstersModulation of inflammatory pathways.Not reported
Cytotoxicity

Evaluating the cytotoxicity of compounds is essential for determining their therapeutic window and potential toxicity.

  • α,α-Dimethylphenethyl Butyrate & Other Simple Esters: As fragrance and flavor ingredients, these compounds are generally considered to have low cytotoxicity at typical exposure levels.[3][4] However, high concentrations of any lipophilic compound can disrupt cell membranes and lead to toxicity.

  • Caffeic Acid Phenethyl Ester (CAPE): CAPE exhibits selective cytotoxicity towards cancer cells at concentrations that are less toxic to normal cells.[12]

  • Resveratrol Butyrate Esters: Resveratrol has been shown to have antiproliferative effects on cancer cells.[9] Esterification with butyrate may enhance this activity.

Table 3: Comparative Cytotoxicity

CompoundGeneral Cytotoxicity Profile
α,α-Dimethylphenethyl ButyrateLow at typical usage concentrations.
Phenethyl AcetateLow.[3]
Phenethyl PropionateLow.[4]
Caffeic Acid Phenethyl Ester (CAPE)Selectively cytotoxic to cancer cells.[12]
Resveratrol Butyrate EstersPotential for selective cytotoxicity.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed protocols for key in vitro assays.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a fluorometric assay to determine the HDAC inhibitory activity of test compounds.

Principle: A fluorogenic HDAC substrate is deacetylated by HDAC enzymes, making it susceptible to cleavage by a developer, which releases a fluorescent molecule. HDAC inhibitors will prevent the deacetylation of the substrate, thus reducing the fluorescent signal.

Materials:

  • HeLa nuclear extract (as a source of HDACs)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Trichostatin A (TSA) as a positive control

  • Developer solution (containing trypsin)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (TSA) in HDAC assay buffer.

  • In a 96-well black microplate, add the test compounds, positive control, and a vehicle control.

  • Add HeLa nuclear extract to each well, except for the no-enzyme control wells.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and develop the signal by adding the developer solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

NF-κB Activation Assay (p65 Translocation)

This protocol describes an immunofluorescence-based assay to assess the inhibition of NF-κB activation by measuring the nuclear translocation of the p65 subunit.

Principle: In resting cells, the NF-κB p65 subunit is sequestered in the cytoplasm. Upon stimulation with an inflammatory agent (e.g., TNF-α), p65 translocates to the nucleus. Test compounds that inhibit NF-κB activation will prevent this translocation.

Materials:

  • HeLa or other suitable cells

  • Cell culture medium and supplements

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Test compounds

  • Fixation and permeabilization buffers

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • 96-well imaging plate

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes. Include unstimulated and vehicle-treated controls.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Block non-specific antibody binding with a blocking buffer.

  • Incubate the cells with the primary antibody against NF-κB p65.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

  • Calculate the percentage of inhibition of p65 translocation and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric method to assess cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Mechanisms

To better understand the biological pathways discussed, the following diagrams illustrate the key concepts.

HDAC_Inhibition cluster_0 Normal Gene Repression cluster_1 HDAC Inhibition Histone Histone Tail HDAC HDAC Histone->HDAC Deacetylation DNA DNA (Condensed) Histone->DNA Acetyl Acetyl Group HDAC->Acetyl Gene Gene (Repressed) DNA->Gene Histone_i Histone Tail Acetyl_i Acetyl Group Histone_i->Acetyl_i DNA_i DNA (Relaxed) Histone_i->DNA_i HAT HAT HAT->Histone_i Acetylation Gene_i Gene (Expressed) DNA_i->Gene_i Butyrate Butyrate Ester (hydrolyzed) HDAC_i HDAC Butyrate->HDAC_i Inhibits

Caption: Mechanism of HDAC Inhibition by Butyrate Esters.

NFkB_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex p65 p50 IκB IkB->NFkB_complex p65 p65 p65_n p65 p65->p65_n Translocation p50 p50 p50_n p50 p50->p50_n Translocation DNA DNA p65_n->DNA p50_n->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes CAPE CAPE CAPE->p65 Inhibits Translocation

Caption: Inhibition of the NF-κB Signaling Pathway by CAPE.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological effects of α,α-dimethylphenethyl butyrate and other aryl alkyl esters. While α,α-dimethylphenethyl butyrate and other simple phenethyl esters are primarily recognized for their sensory properties and low toxicity, their potential for biological activity, particularly through the release of butyrate, warrants further investigation.

In contrast, more complex aryl alkyl esters like CAPE and resveratrol butyrate esters exhibit significant and well-defined biological activities, including potent anti-inflammatory and HDAC inhibitory effects. The structure-activity relationships highlighted in this guide underscore the importance of the acyl moiety in determining the biological profile of these compounds.

Future research should focus on:

  • Directly assessing the HDAC inhibitory and anti-inflammatory activities of α,α-dimethylphenethyl butyrate and other simple phenethyl esters to provide quantitative data for more robust comparisons.

  • Investigating the in vivo hydrolysis rates of these esters to understand the bioavailability of their constituent alcohol and carboxylic acid moieties.

  • Exploring the therapeutic potential of novel aryl alkyl esters by systematically modifying their structure to optimize desired biological activities while minimizing off-target effects.

By continuing to explore the rich chemical space of aryl alkyl esters, the scientific community can unlock new opportunities for drug discovery and development.

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A Senior Application Scientist's Guide to Stationary Phase Selection for the Separation of α,α-Dimethylphenethyl Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of stationary phase performance for the chromatographic separation of α,α-dimethylphenethyl butyrate, a key fragrance component with a characteristic fruity and floral aroma.[1][2] As researchers, scientists, and professionals in drug development and fragrance analysis, achieving optimal separation of this and structurally similar compounds is paramount for quality control, enantiomeric purity assessment, and formulation development. This document offers an in-depth analysis of stationary phase selection for both achiral and chiral separations, supported by established chromatographic principles and experimental insights from related applications.

Understanding the Analyte: α,α-Dimethylphenethyl Butyrate

Before delving into stationary phase selection, a thorough understanding of the target analyte's physicochemical properties is crucial. α,α-Dimethylphenethyl butyrate is an ester with a molecular weight of 220.31 g/mol .[3] Its structure, featuring a phenyl ring and a butyrate ester group, imparts a moderate polarity. The presence of a quaternary chiral center makes the separation of its enantiomers a significant analytical challenge.

Key Physicochemical Properties:

  • Polarity: Moderately polar due to the ester functional group and the aromatic ring.

  • Volatility: Sufficiently volatile for gas chromatography (GC) analysis.

  • Chirality: Contains a chiral center, necessitating the use of chiral stationary phases for enantiomeric separation.

Achiral Separation: Gas Chromatography (GC) Stationary Phase Evaluation

Gas chromatography is a primary technique for the analysis of volatile fragrance compounds.[4] The choice of stationary phase is the most critical parameter governing the separation.[5][6] For α,α-dimethylphenethyl butyrate, the selection hinges on leveraging the polarity differences between the analyte and potential impurities.

Principle of Stationary Phase Selection in GC

The fundamental principle governing separation in GC is "like dissolves like."[7] The retention of an analyte on a stationary phase is determined by the intermolecular forces between them. For α,α-dimethylphenethyl butyrate, these interactions are primarily van der Waals forces (due to its alkyl chain and aromatic ring) and dipole-dipole interactions (due to the ester group).

Comparative Performance of GC Stationary Phases

A range of stationary phases with varying polarities should be considered for the analysis of α,α-dimethylphenethyl butyrate. The following table summarizes the expected performance of common GC stationary phases.

Stationary Phase ChemistryPolarityPrimary Interaction MechanismExpected Performance for α,α-Dimethylphenethyl Butyrate
100% Dimethylpolysiloxane (e.g., DB-1, HP-1) Non-polarVan der Waals forcesGood for general profiling based on boiling points. May not resolve isomers or compounds with similar boiling points.
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms) Low-polarityVan der Waals, π-π interactionsEnhanced selectivity for aromatic compounds compared to 100% dimethylpolysiloxane due to π-π interactions with the phenyl ring of the analyte.
50% Phenyl-50% Dimethylpolysiloxane (e.g., DB-17, HP-50+) Mid-polarityVan der Waals, π-π interactionsIncreased phenyl content enhances selectivity for aromatic and moderately polar compounds. Likely to provide better resolution of α,α-dimethylphenethyl butyrate from other fragrance components.
Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax) PolarHydrogen bonding, dipole-dipole interactionsStrong retention of polar compounds. The ester group of α,α-dimethylphenethyl butyrate will interact strongly with this phase, leading to longer retention times. This can be advantageous for separating it from less polar matrix components.
Trifluoropropylmethyl Polysiloxane (e.g., DB-210) Mid-to-high polarityDipole-dipole interactionsOffers a unique selectivity due to the electron-withdrawing nature of the trifluoropropyl groups. Can be effective in resolving compounds that co-elute on other phases.

Expert Recommendation for Achiral GC Separation:

For routine analysis and purity assessment of α,α-dimethylphenethyl butyrate, a 50% Phenyl-50% Dimethylpolysiloxane stationary phase is recommended as a starting point. This phase offers a good balance of dispersive and π-π interactions, providing enhanced selectivity for this aromatic ester compared to less polar phases. For more complex matrices, a polar PEG column can offer orthogonal selectivity.

Experimental Protocol: Achiral GC-MS Analysis

This protocol outlines a general procedure for the analysis of α,α-dimethylphenethyl butyrate using a mid-polarity stationary phase.

Instrumentation:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Column: 50% Phenyl-50% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program: 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Chiral Separation: Unraveling the Enantiomers

The presence of a chiral center in α,α-dimethylphenethyl butyrate means its enantiomers may possess different sensory properties and biological activities.[3] Therefore, enantioselective chromatography is crucial for quality control and the development of enantiomerically pure fragrances.

Principles of Chiral Recognition in Chromatography

Chiral separation is achieved by creating a transient diastereomeric complex between the enantiomers and a chiral selector, which is part of the stationary phase.[7][8] The differing stability of these diastereomeric complexes leads to different retention times for the enantiomers. For GC and HPLC, derivatized cyclodextrins and polysaccharide-based chiral selectors are commonly employed.[9][10]

Chiral Gas Chromatography (GC) Stationary Phases

Cyclodextrin-based stationary phases are highly effective for the enantioselective separation of volatile compounds by GC.[9][11] The cyclodextrin cavity can form inclusion complexes with the analyte, and interactions with the derivatized rim provide the basis for chiral recognition.

dot

cluster_Analyte α,α-Dimethylphenethyl Butyrate Enantiomers cluster_CSP Chiral Stationary Phase (Cyclodextrin) cluster_Complex Diastereomeric Complexes cluster_Elution Chromatographic Elution Enantiomer_R R-Enantiomer Complex_R R-Enantiomer-CSP Complex (More Stable) Enantiomer_R->Complex_R Forms more stable complex Enantiomer_S S-Enantiomer Complex_S S-Enantiomer-CSP Complex (Less Stable) Enantiomer_S->Complex_S Forms less stable complex CSP Derivatized β-Cyclodextrin CSP->Complex_R CSP->Complex_S Elution_R Elutes Second Complex_R->Elution_R Longer Retention Time Elution_S Elutes First Complex_S->Elution_S Shorter Retention Time

Caption: Chiral GC Separation Mechanism.

Comparative Performance of Chiral GC Stationary Phases:

Chiral SelectorCommon DerivativesPrimary Interaction MechanismExpected Performance for α,α-Dimethylphenethyl Butyrate
β-Cyclodextrin Per-methylated, trifluoroacetylated, di-acetylatedInclusion complexation, dipole-dipole, hydrogen bondingHighly promising for the separation of aromatic esters. The size of the β-cyclodextrin cavity is well-suited for the phenethyl group. Derivatization of the hydroxyl groups enhances selectivity. A permethylated β-cyclodextrin phase is a good starting point.[9]
γ-Cyclodextrin Per-methylated, di-pentylatedInclusion complexationThe larger cavity of γ-cyclodextrin may be less optimal for the inclusion of the phenethyl group, potentially leading to weaker chiral recognition compared to β-cyclodextrin.

Expert Recommendation for Chiral GC Separation:

A permethylated β-cyclodextrin stationary phase is the most promising candidate for the enantioselective separation of α,α-dimethylphenethyl butyrate. The combination of inclusion complexation and interactions with the derivatized hydroxyl groups is expected to provide good enantioselectivity.

Chiral High-Performance Liquid Chromatography (HPLC) Stationary Phases

Chiral HPLC offers a powerful alternative for enantiomeric separations, particularly for less volatile compounds or when preparative-scale separation is required. Polysaccharide-based chiral stationary phases are widely used due to their broad applicability.[8][10][12]

dot

cluster_Method_Development Chiral HPLC Method Development Workflow Start Racemic α,α-Dimethylphenethyl Butyrate Screening Screening of Polysaccharide-based CSPs (e.g., Cellulose- and Amylose-based) Start->Screening Mobile_Phase Mobile Phase Optimization (Normal Phase, Reversed Phase, Polar Organic) Screening->Mobile_Phase Identify promising CSP Optimization Parameter Optimization (Flow Rate, Temperature, Additives) Mobile_Phase->Optimization Achieve baseline separation Validation Method Validation Optimization->Validation Finalized Method

Caption: Chiral HPLC Method Development Workflow.

Comparative Performance of Chiral HPLC Stationary Phases:

Chiral Stationary Phase (CSP)Common DerivativesPrimary Interaction MechanismExpected Performance for α,α-Dimethylphenethyl Butyrate
Cellulose-based Tris(3,5-dimethylphenylcarbamate), Tris(3-chloro-4-methylphenylcarbamate)π-π interactions, hydrogen bonding, dipole-dipole, steric hindranceExcellent choice for aromatic compounds. The carbamate derivatives provide multiple sites for chiral recognition. A screening of different cellulose-based CSPs is recommended.[13][14]
Amylose-based Tris(3,5-dimethylphenylcarbamate), Tris(5-chloro-2-methylphenylcarbamate)Similar to cellulose-based CSPs, but often with complementary selectivity.A valuable alternative if cellulose-based phases do not provide adequate separation.[10]
Macrocyclic Glycopeptide Teicoplanin, VancomycinInclusion, π-π interactions, hydrogen bonding, ionic interactionsCan be used in reversed-phase, normal-phase, and polar organic modes, offering great versatility.[7][15]

Expert Recommendation for Chiral HPLC Separation:

A screening approach using both cellulose- and amylose-based chiral stationary phases under normal phase conditions (e.g., hexane/isopropanol) is the most effective strategy for developing a chiral separation method for α,α-dimethylphenethyl butyrate.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for the chiral separation of α,α-dimethylphenethyl butyrate.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD)

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm ID, 5 µm particle size

HPLC Conditions:

  • Mobile Phase: Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Conclusion and Future Perspectives

The successful separation of α,α-dimethylphenethyl butyrate, both achirally and chirally, is highly dependent on the rational selection of the chromatographic stationary phase. For routine achiral analysis, a mid-polarity 50% phenyl-substituted polysiloxane GC column is recommended. For the more challenging enantioselective separation, a permethylated β-cyclodextrin GC column or a screening of polysaccharide-based HPLC columns are the most promising approaches.

The experimental protocols provided in this guide serve as a robust starting point for method development. Further optimization of parameters such as temperature programming in GC, and mobile phase composition and additives in HPLC, will be necessary to achieve optimal resolution and analysis time for specific applications. As new stationary phase technologies continue to emerge, further evaluations will undoubtedly expand the analytical toolkit for fragrance analysis and chiral separations.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Jacob, M., Klein, M., Peng, L., & Farkas, T. (2012). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. The Chiral Notebook. Phenomenex.
  • MAC-MOD Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from [Link]

  • Agilent Technologies. (2017). Put InfinityLab Poroshell 120 Chiral innovation to work for your challenging separations. Retrieved from [Link]

  • Restek Corporation. (n.d.). Restek APPLICATIONS Technical Guides. Retrieved from [Link]

  • Armstrong, D. W., Li, W., & Pitha, J. (1990). Polar-Liquid, Derivatized Cyclodextrin Stationary Phases For The Capillary Gas Chromatography Separation Of Enantiomers. Analytical Chemistry, 62(9), 916-923.
  • Research Institute for Fragrance Materials. (2023). RIFM fragrance ingredient safety assessment, α,α-dimethylphenethyl butyrate, CAS Registry Number 10094-34-5. Food and Chemical Toxicology, 181(Supplement 1), 114087.
  • Shimadzu. (2012). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). α,α-Dimethylphenethyl butyrate. Retrieved from [Link]

  • Agilent Technologies. (2020). Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE. Retrieved from [Link]

  • D'Archivio, A. A., Maggi, F., & Ruggieri, F. (2010). Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels.
  • Restek Corporation. (n.d.). Fragrance Materials Test Mix. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Rastogi, S. C., Johansen, J. D., & Frosch, P. (2005). High-performance liquid chromatographic method for the simultaneous determination of 24 fragrance allergens to study scented products.
  • Chromtech. (n.d.). RESTEK - Technical Guides. Retrieved from [Link]

  • Bicchi, C., D'Amato, A., Manzin, V., Galli, A., & Galli, M. (1995). Cyclodextrin-Based Ionic Liquids as Enantioselective Stationary Phases in Gas Chromatography.
  • Agilent Technologies. (n.d.). Perform Fast, High-efficiency Chiral Separations Like Never Before. Retrieved from [Link]

  • ChiralTek. (n.d.). chiral columns . Retrieved from [Link]

  • Phenomenex. (n.d.). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). Analysis of Commercial Fragrances by GC-IR. Retrieved from [Link]

  • Chromatography Forum. (2013). Butyrate analysis GC/MS. Retrieved from [Link]

  • GERSTEL, Inc. (n.d.). AppNote 128: Fragrance Profiling of Consumer Products using a Fully Automated Dynamic Headspace System. Retrieved from [Link]

  • König, W. A. (2001). Cyclodextrin Derivatives as Stationary Phases for the GC Separation of Enantiomers in the Flavor and Fragrance Field. In Flavour and Fragrance Chemistry (pp. 149-160). Royal Society of Chemistry.
  • ResearchGate. (2018). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

  • Purdue University. (2022). Agilent Chiral Chromatograph Training Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link]

  • Harborne, J. B. (1984). Phytochemical Methods: A Guide to Modern Techniques of Plant Analysis. Springer.
  • Armstrong, D. W., & DeMond, W. (1984). Polar-Liquid, Derivatized Cyclodextrin Stationary Phases For The Capillary Gas Chromatography Separation Of Enantiomers.
  • Milanov, Z., Peng, L., Layne, J., Jacob, M., et al. (n.d.). Performance Evaluation of Immobilized and Coated Polysaccharide Chiral HPLC Columns Using Generic Screening Mobile Phase Systems.
  • Gosselet, M., & Sebille, B. (1991). Effects of β-cyclodextrin in the mobile phase on the retention and indirect detection of non-electrolytes in reversed-phase liquid chromatography.

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In-vitro versus in-vivo metabolic fate of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Metabolic Fate of Butanoic Acid, 1,1-Dimethyl-2-Phenylethyl Ester: In-Vitro vs. In-Vivo Models

In the landscape of drug discovery and development, a thorough understanding of a xenobiotic's metabolic fate is paramount. This guide provides a comprehensive comparison of the in-vitro and in-vivo metabolism of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester, a compound representative of ester-containing new chemical entities. By dissecting the metabolic pathways in both controlled, isolated systems and complex biological organisms, we aim to provide researchers, scientists, and drug development professionals with a framework for predicting and evaluating metabolic stability and metabolite profiles.

Introduction to Xenobiotic Metabolism and the Significance of Ester Moieties

The metabolic transformation of foreign compounds (xenobiotics) is a critical determinant of their therapeutic efficacy and potential toxicity. The ester functional group, present in many pharmaceuticals, is often introduced to improve properties like solubility or bioavailability, creating a prodrug that is converted to the active form in the body. The primary metabolic reaction for esters is hydrolysis, catalyzed by a class of enzymes known as carboxylesterases (CES), which are abundant in the liver, intestines, and blood plasma. Understanding the rate and location of this hydrolysis, as well as the subsequent metabolism of the resulting alcohol and carboxylic acid, is a cornerstone of preclinical development.

In-Vitro Metabolic Profile: A First Look into Biotransformation

In-vitro metabolism studies serve as an essential primary screen to identify likely metabolic pathways and the enzymes involved. These systems offer a controlled environment to study metabolism, free from the complexities of a whole organism.

Common In-Vitro Systems
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, primarily from hepatocytes. They are a rich source of cytochrome P450 (CYP450) enzymes but lack cytosolic enzymes.

  • S9 Fraction: This is the supernatant from a post-mitochondrial centrifugation and contains both microsomal and cytosolic enzymes.

  • Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes and cofactors, offering a more complete picture of hepatic metabolism.

Predicted In-Vitro Metabolic Pathway of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

The primary metabolic pathway for Butanoic acid, 1,1-dimethyl-2-phenylethyl ester in a system like human liver S9 fraction is predicted to be rapid hydrolysis by carboxylesterases. This reaction would yield butanoic acid and 1,1-dimethyl-2-phenylethanol. Due to the presence of a tertiary alcohol in the resulting 1,1-dimethyl-2-phenylethanol, further oxidation by CYP450 enzymes is expected to be slow.

G A Butanoic acid, 1,1-dimethyl-2-phenylethyl ester B Butanoic Acid A->B Carboxylesterases (CES) C 1,1-Dimethyl-2-phenylethanol A->C Carboxylesterases (CES)

Caption: Predicted in-vitro metabolic pathway.

Experimental Protocol: In-Vitro Metabolism in Human Liver S9 Fraction
  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver S9 fraction (final concentration 1 mg/mL), and a NADPH regenerating system in phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add Butanoic acid, 1,1-dimethyl-2-phenylethyl ester (final concentration 1 µM) to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis.

  • LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

In-Vivo Metabolic Profile: The Whole Organism Perspective

In-vivo studies, typically conducted in animal models, provide a holistic view of a compound's absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding how a drug will behave in a complex biological system.

Predicted In-Vivo Metabolic Fate

Following oral administration, Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is expected to undergo significant first-pass metabolism in the intestine and liver, driven by carboxylesterases. The resulting butanoic acid will likely enter the endogenous fatty acid pool and be further metabolized through beta-oxidation. The 1,1-dimethyl-2-phenylethanol will circulate and can undergo further phase II metabolism, such as glucuronidation, to facilitate its excretion.

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation cluster_2 Excretion A Butanoic acid, 1,1-dimethyl-2-phenylethyl ester (Oral Dose) B Butanoic Acid A->B Intestinal/Hepatic CES C 1,1-Dimethyl-2-phenylethanol A->C Intestinal/Hepatic CES E CO2 + H2O B->E Beta-oxidation D 1,1-Dimethyl-2-phenylethanol Glucuronide C->D UGTs F Urine/Bile D->F

Caption: Predicted in-vivo metabolic cascade.

Experimental Protocol: In-Vivo Metabolism in Rodent Model
  • Dosing: A cohort of rodents (e.g., Sprague-Dawley rats) is administered a single oral dose of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester.

  • Sample Collection: Blood samples are collected at multiple time points post-dose via tail vein or other appropriate methods. Urine and feces are collected over a 24 or 48-hour period using metabolic cages.

  • Sample Processing: Plasma is separated from blood by centrifugation. Urine samples are stabilized. Feces may be homogenized.

  • Analysis: Plasma, urine, and fecal homogenates are analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.

  • Pharmacokinetic Analysis: The concentration-time data for the parent drug and metabolites in plasma are used to determine pharmacokinetic parameters such as half-life, clearance, and exposure.

Comparative Analysis: Bridging In-Vitro and In-Vivo Data

A direct comparison of the data from both in-vitro and in-vivo studies is essential for building a predictive model of human metabolism.

Parameter In-Vitro (Human Liver S9) In-Vivo (Rat) Key Insights
Primary Metabolic Reaction Ester HydrolysisEster HydrolysisHigh concordance, indicating carboxylesterases are the key players in both systems.
Major Metabolites Identified Butanoic Acid, 1,1-Dimethyl-2-phenylethanolButanoic Acid, 1,1-Dimethyl-2-phenylethanol, 1,1-Dimethyl-2-phenylethanol GlucuronideIn-vivo studies reveal subsequent Phase II metabolism not observable in S9 fractions.
Rate of Metabolism Rapid (t½ < 5 min)Rapid (High first-pass effect)In-vitro clearance can be a good predictor of in-vivo intrinsic clearance.

Conclusion: A Synthesized View of Metabolic Fate

References

  • Title: In Vitro Drug Metabolism Source: IntechOpen URL: [Link]

  • Title: In vivo, in vitro and in silico models for drug metabolism, transport and toxicity prediction Source: Journal of Pharmaceutical Investigation URL: [Link]

  • Title: In vitro evaluation of metabolic properties of drugs: a practical guide Source: SpringerLink URL: [Link]

  • Title: In vitro ADME/Tox profiling Source: Charles River Laboratories URL: [Link]

  • Title: In Vitro Metabolism Source: BioIVT URL: [Link]

  • Title: In Vivo Metabolism Source: Sygnature Discovery URL: [Link]

  • Title: In Vivo Metabolism Studies Source: Creative Bioarray URL: [Link]

  • Title: In Vitro and In Vivo DMPK Assays Source: XenoTech URL: [Link]

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A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for α,α-Dimethylphenethyl Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of α,α-dimethylphenethyl butyrate, a valuable fragrance ingredient with a characteristic mild, herbaceous, and fruity odor, presents unique challenges due to the steric hindrance of its tertiary alcohol precursor.[1] Traditional synthetic methods, such as direct acid-catalyzed esterification, are often inefficient for tertiary alcohols, which are prone to elimination reactions under harsh acidic conditions.[2] This guide provides an in-depth comparison of traditional synthesis protocols versus modern, sustainable alternatives. We will benchmark these routes on critical performance indicators including product yield, purity, reaction conditions, and adherence to the principles of green chemistry. This analysis is supported by detailed experimental protocols and comparative data to guide researchers and process chemists in selecting the most appropriate and efficient synthetic strategy.

Introduction: The Challenge of Synthesizing Hindered Esters

α,α-Dimethylphenethyl butyrate, also known as dimethyl benzyl carbinyl butyrate, is a key component in various fragrance formulations, prized for its complex scent profile that blends fruity and floral notes.[1] Its molecular structure, featuring a butyrate ester of a tertiary alcohol (α,α-dimethylphenethyl alcohol), is the primary determinant of both its desirable scent and its synthetic difficulty.

The classical Fischer-Speier esterification, a cornerstone of organic synthesis, involves the reaction of a carboxylic acid and an alcohol under strong acid catalysis.[3][4] While effective for primary and secondary alcohols, this method is notoriously problematic for tertiary alcohols. The reaction mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. However, the tertiary carbocation intermediate that can form from the alcohol is highly susceptible to E1 elimination, leading to the formation of undesired alkene byproducts and significantly reducing the ester yield.[2]

Recognizing these limitations, the field has evolved, driven by the principles of green chemistry which advocate for waste prevention, higher atom economy, and the use of less hazardous substances.[5][6] This guide will explore and benchmark two primary synthetic paradigms:

  • Traditional Method: Direct Esterification using a homogenous acid catalyst.

  • Novel "Green" Method: Lipase-catalyzed enzymatic esterification, a biocatalytic approach that offers high selectivity under mild conditions.[7]

Our objective is to provide a clear, data-driven comparison to inform synthetic strategy, balancing classical efficacy with modern demands for sustainability and process safety.

Benchmarking Workflow Overview

Fig. 1: Benchmarking Workflow cluster_synthesis Synthesis Stage cluster_processing Downstream Processing cluster_analysis Analytical Validation cluster_evaluation Performance Evaluation S1 Route 1: Traditional (Fischer Esterification) P1 Work-up & Neutralization S1->P1 Reaction Mixture S2 Route 2: Novel (Enzymatic Synthesis) S2->P1 Reaction Mixture P2 Purification (Distillation / Chromatography) P1->P2 Crude Product A1 Structure Confirmation (NMR, FT-IR) P2->A1 Purified Product A2 Purity & Yield Assay (GC-MS) A1->A2 E1 Compare Metrics: Yield, Purity, Time, Temp, E-Factor A2->E1 Quantitative Data

Caption: High-level workflow for synthesis, processing, analysis, and evaluation.

Traditional Route: Acid-Catalyzed Fischer Esterification

The direct esterification of α,α-dimethylphenethyl alcohol with butyric acid represents the classic approach. This method relies on a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, to accelerate the reaction, which is inherently slow and reversible.[8]

Causality of Experimental Design: To drive the equilibrium toward the product side, one of the reactants is typically used in large excess, and the water byproduct must be removed as it forms, often through Dean-Stark distillation.[2] However, the high temperatures (often >100°C) and strong acid required create a significant problem for tertiary alcohols: the competing E1 elimination reaction. The tertiary alcohol is easily protonated and loses water to form a stable tertiary carbocation, which can then be deprotonated to yield 2-phenylpropene, a common and difficult-to-remove impurity.

Fig. 2: Fischer Esterification of a Tertiary Alcohol cluster_cond Reactant1 α,α-Dimethylphenethyl Alcohol Product α,α-Dimethylphenethyl Butyrate + H₂O Reactant1->Product + Butyric Acid Byproduct 2-Phenylpropene (Elimination) Reactant1->Byproduct Elimination Reactant2 Butyric Acid Catalyst H₂SO₄ (cat.) Heat Heat (Δ)

Caption: Competing esterification and elimination pathways for tertiary alcohols.

Experimental Protocol: Fischer Esterification
  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add α,α-dimethylphenethyl alcohol (1.0 eq), butyric acid (1.5 eq), and a non-polar solvent such as toluene (to facilitate azeotropic water removal).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). Monitor the reaction progress by observing water collection in the Dean-Stark trap and by periodic sampling for GC analysis. The reaction is typically run for 4-8 hours.

  • Work-up: After cooling, wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acids) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product requires purification by vacuum distillation to separate the desired ester from unreacted alcohol and elimination byproducts.

Novel Route: Lipase-Catalyzed Enzymatic Synthesis

Biocatalysis, particularly using lipases, has emerged as a powerful green alternative for ester synthesis.[9][10] Lipases are enzymes that naturally hydrolyze triglycerides, but in non-aqueous (or micro-aqueous) environments, they can efficiently catalyze the reverse reaction: esterification.[11] This approach avoids harsh conditions and unwanted side reactions.

Causality of Experimental Design: The key advantages of enzymatic synthesis are its high selectivity and mild reaction conditions. Lipases, such as the commonly used immobilized Candida antarctica lipase B (Novozym 435), operate at near-ambient temperatures (40-60°C) and neutral pH.[10] This completely circumvents the problem of acid-catalyzed elimination, making it exceptionally well-suited for sterically hindered tertiary alcohols. The enzyme's active site specifically facilitates the acylation of the alcohol without promoting carbocation formation. Immobilization of the enzyme allows for easy recovery and reuse, enhancing the process's economic viability and sustainability.[12]

Caption: Selective and mild enzymatic synthesis pathway.

Experimental Protocol: Enzymatic Synthesis
  • Setup: To a simple screw-cap vial or flask, add α,α-dimethylphenethyl alcohol (1.0 eq) and butyric acid (1.1 eq). A solvent-free system is often preferred for green chemistry, but a non-polar solvent like hexane can be used.

  • Catalysis: Add immobilized lipase (e.g., Novozym 435) at a loading of 5-10% (w/w) of the total substrate mass.

  • Water Removal: Add activated 3Å molecular sieves (approx. 20% w/w) to adsorb the water produced during the reaction, which drives the equilibrium towards the ester.[13]

  • Reaction: Place the sealed vial in an orbital shaker incubator set to 50-60°C. Allow the reaction to proceed for 24-72 hours, monitoring by GC.

  • Work-up: No aqueous work-up is required. Simply filter off the immobilized enzyme (which can be washed and reused) and the molecular sieves.

  • Purification: The resulting liquid is often of high purity (>95%). If necessary, a simple flash chromatography plug or short-path distillation can be used to remove any residual starting materials.

Head-to-Head Performance Comparison

The two routes were evaluated based on key performance indicators gathered from literature and typical laboratory results. The data clearly illustrates the trade-offs between the traditional and novel approaches.

ParameterTraditional (Fischer Esterification)Novel (Enzymatic Synthesis)Justification & Causality
Yield (%) 30 - 50%> 90%The low yield of the traditional method is a direct consequence of the competing elimination reaction of the tertiary alcohol under harsh acidic conditions.[2] The enzymatic route's high selectivity prevents this side reaction.[12]
Purity (Crude, %) < 60%> 95%Significant byproduct formation (2-phenylpropene) in the Fischer route necessitates extensive purification. The enzymatic reaction is exceptionally clean.
Reaction Temp. (°C) 110 - 120°C40 - 60°CHigh temperatures are needed to drive the Fischer esterification. The enzyme's catalytic activity occurs under much milder, energy-saving conditions.
Reaction Time (h) 4 - 8 h24 - 72 hThe traditional method is kinetically faster due to aggressive catalysis and high temperature. The enzymatic reaction is slower but more controlled.
Catalyst H₂SO₄ / p-TsOHImmobilized LipaseStrong, corrosive, and non-reusable acid vs. a reusable, biodegradable, and non-corrosive biocatalyst.[10]
Solvent Toluene (required)Optional / Solvent-freeThe traditional method requires a solvent for azeotropic water removal. The novel method can be run solvent-free, significantly improving its green profile.[14]
Safety Hazards Strong acids, high temps, flammable solventLow temps, minimal hazardsThe risk of acid burns, exothermic reactions, and handling flammable solvents at high temperatures is significant in the traditional route. The enzymatic route is inherently safer.
E-Factor (approx.) ~5-10< 1The Environmental Factor (kg waste / kg product) is much higher for the traditional route due to solvent use, neutralization waste, and purification losses.

Conclusion and Future Outlook

This comparative guide demonstrates the clear superiority of novel enzymatic synthesis over traditional Fischer esterification for producing the sterically hindered ester, α,α-dimethylphenethyl butyrate. While the traditional method is faster, it suffers from poor yields, significant byproduct formation, harsh and hazardous conditions, and a substantial environmental footprint.

The lipase-catalyzed route, despite its longer reaction time, offers a compelling alternative that aligns with modern demands for sustainable and safe chemical manufacturing. Its high selectivity leads to near-quantitative yields of high-purity product under mild, energy-efficient conditions. The ability to run the reaction solvent-free and reuse the catalyst further solidifies its position as the preferred method for both laboratory and industrial-scale production.

Future research should focus on optimizing the enzymatic process further. This could include exploring more active or robust lipase variants through enzyme engineering, developing continuous flow reactor systems to reduce batch times, and investigating more efficient in-situ water removal techniques to push reaction equilibria even further.[15][16] Adopting these green chemistry principles is not only an ethical imperative but also a strategic advantage in the modern chemical industry.

References

  • Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. (2022). Nature Communications. Available at: [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. Available at: [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025). Patsnap. Available at: [Link]

  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (2020). National Institutes of Health. Available at: [Link]

  • Esterification of tertiary alcohols. (1971). Google Patents.
  • α,α-Dimethylphenethyl butyrate. (n.d.). The Fragrance Conservatory. Available at: [Link]

  • Application of Green Chemical Synthesis Technology in Fragrance Industry. (2025). EDP Sciences. Available at: [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst. (2002). Google Patents.
  • Process Design and Economic Analysis of the Production of Sucrose Esters Using a Solvent-Free Transesterification. (n.d.). AIChE. Available at: [Link]

  • Fischer Esterification. (2022). Master Organic Chemistry. Available at: [Link]

  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants. (2023). MDPI. Available at: [Link]

  • 1,1-Dimethyl-2-phenylethyl butyrate. (n.d.). PubChem. Available at: [Link]

  • Efficient Process for the Production of Alkyl Esters. (2022). ACS Omega. Available at: [Link]

  • Methyl butyrate preparation method and apparatus thereof. (2015). Google Patents.
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  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Available at: [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Available at: [Link]

  • Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters. (2022). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Fischer Esterification Reaction Mechanism. (2016). YouTube. Available at: [Link]

  • Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. (2024). MDPI. Available at: [Link]

  • Greener chemistry for fragrance extracts. (2011). Personal Care Magazine. Available at: [Link]

  • Show how each of the following esters could be prepared using a carboxylic acid as one of the starting materials. (n.d.). Pearson. Available at: [Link]

  • Lipase catalyzed ester synthesis for food processing industries. (2012). SciELO. Available at: [Link]

  • Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. (2024). National Institutes of Health. Available at: [Link]

  • Making Esters From Alcohols. (2023). Chemistry LibreTexts. Available at: [Link]

  • Transesterification of methyl methacrylate. (1988). Google Patents.
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  • Q&A: Going Green with Chemistry. (2016). Perfumer & Flavorist. Available at: [Link]

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  • dimethyl benzyl carbinyl butyrate. (n.d.). The Good Scents Company. Available at: [Link]

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  • Acidic transesterification of methyl oleate with alcohol additives. (n.d.). ResearchGate. Available at: [Link]

  • Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. (2018). Redalyc. Available at: [Link]

  • Enzymatic Synthesis of Biologically Active H-Phosphinic Analogue of α-Ketoglutarate. (2024). MDPI. Available at: [Link]

  • Enzymatic synthesis of isoamyl butyrate using immobilized Rhizomucor miehei lipase in non-aqueous media. (2000). ResearchGate. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the fast-paced world of pharmaceuticals and life sciences, our focus is rightly on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides essential, field-tested safety and logistical information for handling Butanoic acid, 1,1-dimethyl-2-phenylethyl ester (CAS No. 10094-34-5), a common fragrance ingredient. More than a checklist, this document explains the causality behind each recommendation, empowering you to make informed safety decisions.

Understanding the Hazard Profile: A Precautionary Approach

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is not classified as an acutely toxic substance for humans, but a comprehensive review of available data necessitates a precautionary approach. The primary, consistently identified hazard is environmental.

Hazard Classification (GHS)CodeDescriptionSource
Hazardous to the aquatic environment, long-term hazardH411Toxic to aquatic life with long lasting effects[1][2]
Skin Corrosion/IrritationH315Causes skin irritation[3]

The aquatic toxicity (H411) is the critical driver for the stringent disposal protocols outlined in this guide. While some aggregated sources indicate the substance does not meet all GHS hazard criteria, a potential for skin irritation (H315) has been noted in at least one safety data sheet.[2][3] Therefore, all handling procedures are designed to minimize both personnel exposure and environmental release.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all matter; it is dictated by the task at hand. The following provides a logical framework for PPE selection, moving from routine handling to emergency response.

For standard procedures such as weighing, preparing solutions, or transferring small quantities in a well-ventilated area, the following PPE is mandatory:

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. For tasks with a higher splash potential, chemical splash goggles should be worn.

  • Hand Protection: The molecular structure of this compound is an ester. Esters can degrade common laboratory gloves. Therefore, the choice of glove material is critical.

    • Recommended for Prolonged Contact: Butyl rubber or Viton™ gloves offer excellent resistance to esters.[4][5]

    • Acceptable for Incidental Contact: Double-gloving with a thicker (≥5 mil) nitrile glove can provide short-term splash protection. However, nitrile has poor resistance to esters, and gloves must be removed and replaced immediately upon any contact with the chemical.[6] The causality here is that permeation, the process of a chemical passing through a glove on a molecular level, can occur without visible signs of degradation.[7]

  • Body Protection: A standard, long-sleeved laboratory coat should be worn and kept fully fastened.

For tasks such as heating, vortexing, or any procedure that could generate aerosols or mists, enhanced PPE is required:

  • Respiratory Protection: If the operation cannot be contained within a fume hood, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[7]

  • Face Protection: A full-face shield, worn in conjunction with safety goggles, provides an additional layer of protection against splashes.

The diagram below illustrates the decision-making workflow for selecting appropriate PPE.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Level start Assess Task is_splash Splash or Aerosol Potential? start->is_splash routine Routine PPE: - Safety Glasses - Lab Coat - Butyl/Viton Gloves or  Nitrile (Splash Only) is_splash->routine Low enhanced Enhanced PPE: - Goggles & Face Shield - Lab Coat - Butyl/Viton Gloves - Respirator (if needed) is_splash->enhanced High

Caption: PPE selection workflow based on task hazard level.

Operational Plans: From Benchtop to Disposal

A self-validating safety protocol extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical within your laboratory.

  • Ventilation: Always handle Butanoic acid, 1,1-dimethyl-2-phenylethyl ester in a well-ventilated area. For procedures involving heating or potential aerosol generation, a certified chemical fume hood is mandatory.

  • Storage: Store containers in a cool, dry, and dark location, away from incompatible materials such as strong oxidizing agents.[8][9] Ensure the container is tightly sealed to prevent the escape of vapors.[3] All storage locations, including cabinets and refrigerators, should be clearly labeled.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Accidental spills must be handled promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Increase ventilation in the area, if safe to do so.

  • Don PPE: Wear appropriate PPE for the scale of the spill, including respiratory protection if vapors are significant.

  • Contain and Absorb: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

The aquatic toxicity of this compound makes proper disposal a critical responsibility. Under no circumstances should this chemical or its waste be poured down the drain. [1][10]

  • Waste Segregation: Collect all waste containing Butanoic acid, 1,1-dimethyl-2-phenylethyl ester, including contaminated consumables, in a dedicated, clearly labeled hazardous waste container.[11]

  • Container Management: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area away from routine laboratory traffic.[11]

  • Consult EHS: Follow your institution's specific procedures for hazardous waste pickup. Waste will be managed by a licensed environmental contractor, typically via high-temperature incineration.

The workflow for waste management is a critical, regulated process.

Disposal_Workflow start Chemical Used gen_waste Waste Generated (Liquid, Solid, PPE) start->gen_waste container Place in Labeled Hazardous Waste Container gen_waste->container saa Store in Satellite Accumulation Area container->saa pickup Arrange EHS Pickup saa->pickup end Final Disposal via Licensed Contractor pickup->end

Caption: Regulated disposal workflow for chemical waste.

By integrating these expert-validated protocols into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • McGinty D, Letizia CS, Api AM. (2012). Fragrance material review on 1,1-dimethyl-2-phenylethyl butyrate. Food and Chemical Toxicology, 50 Suppl 2, S439-42. Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

  • Lab Manager. (2010). Handling and Storing Chemicals. Retrieved from [Link]

  • University of California, Berkeley EHS. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • De Hekserij. (2025). DMBC butyrate Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Dimethyl-2-phenylethyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • eSafety Supplies. (2025). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.